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  • Product: 1-Bromo-2-methoxypropane
  • CAS: 23465-33-0

Core Science & Biosynthesis

Foundational

1-Bromo-2-methoxypropane (CAS 23465-33-0): A Comprehensive Technical Guide for Pharmaceutical Synthesis

Abstract In modern drug discovery and organic synthesis, bifunctional building blocks are critical for introducing specific pharmacophores while modulating the physicochemical properties of drug candidates. 1-Bromo-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for introducing specific pharmacophores while modulating the physicochemical properties of drug candidates. 1-Bromo-2-methoxypropane (CAS 23465-33-0) is a highly versatile aliphatic halide characterized by its primary bromide leaving group and a secondary methoxy ether. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven applications—particularly its role in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy [1].

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 1-Bromo-2-methoxypropane is essential for predicting its behavior in complex reaction matrices. The presence of the methoxy group (-OCH₃) adjacent to the alkyl chain introduces a hydrogen-bond acceptor, which can significantly improve the aqueous solubility and pharmacokinetic profile (e.g., modulated LogP) of the final active pharmaceutical ingredient (API) compared to a purely lipophilic alkyl chain [2].

Table 1: Fundamental Chemical and Physical Properties
PropertyValue / Description
Chemical Name 1-Bromo-2-methoxypropane
CAS Number 23465-33-0
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
SMILES CC(OC)CBr
Appearance Pale-yellow to yellow-brown liquid
Density ~1.3 g/cm³ (Predicted)
XLogP3 1.3
Storage Temperature -10 °C to -20 °C (Sealed in dry, store in freezer)

Data synthesized from PubChem (CID: 524021) and leading chemical suppliers [2] [3] [4].

Chemical Reactivity & Mechanistic Pathways

As an electrophile, 1-Bromo-2-methoxypropane primarily undergoes Bimolecular Nucleophilic Substitution (Sₙ2) . The primary carbon bonded to the bromine atom is highly accessible to incoming nucleophiles (such as amines, alkoxides, or thiolates). The adjacent methoxy group exerts a mild inductive electron-withdrawing effect, which slightly increases the electrophilicity of the C1 carbon without imposing prohibitive steric hindrance.

Mechanistic Causality in Sₙ2 Alkylation

When designing an alkylation reaction with this reagent, solvent selection is paramount. Polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) are strictly preferred. These solvents solvate the counter-cations of the nucleophile (e.g., K⁺ or Na⁺) while leaving the nucleophilic anion "naked" and highly reactive, thereby lowering the activation energy of the Sₙ2 transition state.

SN2_Reaction Nuc Nucleophile (e.g., N-Heterocycle) TS Sₙ2 Transition State [Nuc···C···Br]‡ Nuc->TS Backside Attack SM 1-Bromo-2-methoxypropane (Electrophile) SM->TS C-Br Bond Cleavage Prod Alkylated Product (Methoxypropyl Adduct) TS->Prod Bond Formation LG Bromide Ion (Leaving Group) TS->LG Departure

Sₙ2 Alkylation Mechanism of 1-Bromo-2-methoxypropane.

Pharmaceutical Applications: Case Study on IDO Inhibitors

A prominent application of 1-Bromo-2-methoxypropane in drug development is its use as an alkylating agent in the synthesis of Kynurenine Production Inhibitors (specifically targeting Indoleamine 2,3-dioxygenase, or IDO) [1].

The Biological Context: Tumor cells often exploit the IDO enzyme to metabolize the essential amino acid L-tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress T-cell proliferation and induce immune tolerance, allowing the tumor to escape host immunity. By inhibiting IDO, pharmaceutical agents can restore T-cell activity [1].

During the synthesis of certain nitrogen-containing heterocyclic IDO inhibitors (as detailed in EP 2374802 A1), 1-Bromo-2-methoxypropane is utilized to append a 2-methoxypropyl side chain to the heterocyclic core. This specific side chain is strategically chosen to optimize the inhibitor's binding affinity within the IDO active site while ensuring favorable cellular permeability.

IDO_Pathway Trp L-Tryptophan (Microenvironment) IDO IDO Enzyme (Overexpressed in Tumors) Trp->IDO Kyn Kynurenine (Immunosuppressive Metabolite) IDO->Kyn Enzymatic Cleavage TCell T-Cell Suppression (Tumor Immune Escape) Kyn->TCell Induces Apoptosis/Anergy Inhibitor Heterocyclic IDO Inhibitor (Methoxypropyl-functionalized) Inhibitor->IDO Competitive Inhibition ActiveT T-Cell Activation (Tumor Elimination) Inhibitor->ActiveT Restores Immune Function

Role of Methoxypropyl-functionalized inhibitors in the IDO/Kynurenine Pathway.

Experimental Protocol: N-Alkylation of a Heterocycle

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the N-alkylation of a generic nitrogen-containing heterocycle using 1-Bromo-2-methoxypropane, adapted from established pharmaceutical patent methodologies [1].

Reagents and Equipment
  • Substrate: Nitrogen-containing heterocyclic core (1.0 equiv)

  • Alkylating Agent: 1-Bromo-2-methoxypropane (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst (Optional but recommended): Potassium Iodide (KI) (0.1 equiv)

Step-by-Step Methodology
  • Nucleophile Activation: Charge a flame-dried, argon-purged reaction flask with the heterocyclic core (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of substrate). Add finely powdered K₂CO₃ (2.0 equiv).

    • Expert Insight: Stirring the mixture at room temperature for 30 minutes prior to the addition of the electrophile ensures complete deprotonation of the amine/amide, maximizing the concentration of the active nucleophile.

  • In Situ Halogen Exchange (Finkelstein Sₙ2 Catalyst): Add catalytic KI (0.1 equiv).

    • Causality: Iodide is a superior nucleophile and leaving group compared to bromide. It transiently converts 1-Bromo-2-methoxypropane into 1-Iodo-2-methoxypropane in situ, significantly accelerating the Sₙ2 reaction with sterically hindered heterocycles.

  • Electrophile Addition: Introduce 1-Bromo-2-methoxypropane (1.2 equiv) dropwise via syringe.

  • Thermal Promotion: Heat the reaction mixture to 80–105 °C. Maintain stirring for 12 to 24 hours [1].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC.

    • Validation Check: If the starting heterocycle persists after 12 hours, add an additional 0.3 equiv of 1-Bromo-2-methoxypropane and continue heating. Do not quench until the starting material is consumed to <5% to simplify downstream purification.

  • Work-up & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Subject the crude residue to slurry purification using diisopropyl ether [1], or perform silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety, Handling, and Regulatory Compliance

1-Bromo-2-methoxypropane is a reactive alkyl halide and requires stringent Environmental, Health, and Safety (EHS) protocols.

Table 2: GHS Hazard Classifications
Hazard ClassHazard CodeDescriptionPrecautionary Measures
Flammable Liquid H226Flammable liquid and vaporKeep away from heat/sparks/open flames. Use explosion-proof equipment.
Skin Irritation H315Causes skin irritationWear protective nitrile gloves and lab coat. Wash thoroughly after handling.
Eye Irritation H319Causes serious eye irritationWear chemical safety goggles. In case of contact, rinse cautiously with water.
STOT SE 3 H335 / H336May cause respiratory irritation / drowsinessHandle strictly inside a certified chemical fume hood.

Safety data aggregated from standardized NextSDS and PubChem GHS reporting[2] [5].

Storage Protocols: To prevent degradation (such as elimination reactions or ether cleavage), the compound must be stored in a sealed container under an inert atmosphere (Argon or Nitrogen) at temperatures between -10 °C and -20 °C [3] [4].

References

  • European Patent Office. (2009). KYNURENINE PRODUCTION INHIBITOR - EP 2374802 A1. Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 524021, 1-Bromo-2-methoxypropane. PubChem. Available at:[Link]

  • NextSDS. 1-bromo-2-methoxypropane — Chemical Substance Information. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-2-methoxypropane

Introduction 1-Bromo-2-methoxypropane (C₄H₉BrO), with a molecular weight of 153.02 g/mol , is a chiral haloether.[1][2] Its structure presents a unique combination of functional groups—a bromine atom and a methoxy group—...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-2-methoxypropane (C₄H₉BrO), with a molecular weight of 153.02 g/mol , is a chiral haloether.[1][2] Its structure presents a unique combination of functional groups—a bromine atom and a methoxy group—which gives rise to a distinct and interpretable spectral signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Predicted Spectral Features

The structure of 1-bromo-2-methoxypropane is key to interpreting its spectra. The molecule contains a stereocenter at the second carbon, leading to the possibility of enantiomers.

Caption: Structure of 1-bromo-2-methoxypropane with the chiral center indicated by an asterisk.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-bromo-2-methoxypropane, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring bromine and oxygen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling To
-CH₃ (on ether)~3.3Singlet3HNone
-CH(Br)-~3.4 - 3.6Multiplet1H-CH₂- and -CH-
-CH₂-~3.5 - 3.7Multiplet (dd)2H-CH-
-CH₃ (on propane)~1.2Doublet3H-CH-

Causality behind Predictions:

  • -OCH₃ Protons: These protons are deshielded by the adjacent oxygen atom and are expected to appear as a singlet around 3.3 ppm, as there are no adjacent protons to couple with.

  • -CH(Br)- Proton: This methine proton is deshielded by both the bromine and the oxygen (through the ether linkage), placing its signal downfield. It will be split by the adjacent methylene and methyl protons, resulting in a complex multiplet.

  • -CH₂- Protons: These diastereotopic protons are adjacent to the chiral center and are deshielded by the bromine atom. They will appear as a multiplet, likely a doublet of doublets (dd), due to coupling with the methine proton.

  • -CH₃ Protons: These protons are on the carbon adjacent to the chiral center and will be split by the methine proton, resulting in a doublet around 1.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂Br~35-45
-CH(OCH₃)-~75-85
-OCH₃~55-65
-CH₃~15-25

Causality behind Predictions:

  • The carbon attached to the bromine (-CH₂Br) will be significantly deshielded.

  • The carbon of the methine group (-CH(OCH₃)-) will be the most deshielded due to the direct attachment of the electronegative oxygen atom.

  • The methoxy carbon (-OCH₃) will also be deshielded by the oxygen.

  • The terminal methyl carbon (-CH₃) will be the most upfield signal. The presence of four distinct signals in the ¹³C NMR spectrum would confirm the proposed structure.[3][4]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

This protocol ensures the generation of high-resolution spectra suitable for detailed analysis.[5][6] The choice of a deuterated solvent like chloroform-d (CDCl₃) is common as it is a good solvent for many organic compounds and its residual proton signal does not typically interfere with the analyte signals.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of 1-bromo-2-methoxypropane is expected to be dominated by absorptions from C-H, C-O, and C-Br bonds.

BondVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (sp³)Stretching2850-3000Strong
C-O (ether)Stretching1050-1150Strong
C-BrStretching515-690Medium to Strong
C-HBending1350-1470Variable

Causality behind Predictions:

  • C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ hybridized C-H bonds and are expected to be strong.[8]

  • C-O Stretching: A strong absorption band in the 1050-1150 cm⁻¹ region is a hallmark of an ether linkage.

  • C-Br Stretching: The C-Br bond stretch appears in the fingerprint region of the spectrum, typically between 515-690 cm⁻¹.[9][10] This absorption, while potentially broad, is a key indicator of the presence of a bromine atom.

  • C-H Bending: Various C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range, contributing to the complexity of the fingerprint region.[11]

Experimental Protocol: IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

This method, known as thin-film analysis, is straightforward for liquid samples and provides a clear spectrum of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 1-bromo-2-methoxypropane is expected to show a characteristic molecular ion peak and several key fragment ions.

Key Predicted Features:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 152 and 154. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance.[12][13][14] The presence of this "M" and "M+2" pattern is a strong indicator of a bromine-containing compound.[15]

  • Base Peak: The most abundant fragment is likely to be at m/z 45, corresponding to the [CH₃OCH₂]⁺ ion formed by alpha-cleavage.

  • Other Significant Fragments:

    • m/z 73: Loss of a bromine radical ([M-Br]⁺).

    • m/z 121/123: Loss of a methoxy radical ([M-OCH₃]⁺).

    • m/z 59: [CH₃OCH(CH₃)]⁺ fragment.

Fragmentation Pathways

Fragmentation_Pathways cluster_frags Primary Fragments M [C₄H₉BrO]⁺˙ m/z 152/154 F1 [C₄H₉O]⁺ m/z 73 M->F1 - •Br F2 [C₃H₆Br]⁺ m/z 121/123 M->F2 - •OCH₃ F3 [C₂H₅O]⁺ m/z 45 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for 1-bromo-2-methoxypropane in EI-MS.

The fragmentation is driven by the initial ionization of the molecule, followed by the cleavage of the weakest bonds and the formation of stable carbocations.[16]

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like 1-bromo-2-methoxypropane.

Caption: A typical workflow for GC-MS analysis.

This method not only provides the mass spectrum of the compound but also information about its purity.[15]

Synthesis and Potential Impurities

1-Bromo-2-methoxypropane can be synthesized via the methoxybromination of propene. A common laboratory method involves the reaction of propene with N-bromosuccinimide (NBS) in methanol.[17] Potential impurities arising from this synthesis could include the regioisomer, 2-bromo-1-methoxypropane, and di-brominated or di-methoxylated byproducts. These impurities would have distinct spectral features that could be identified using the analytical techniques described herein.

Conclusion

The comprehensive spectral analysis of 1-bromo-2-methoxypropane, as predicted in this guide, provides a powerful toolkit for its unambiguous identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when taken together, creates a unique "fingerprint" for the molecule. The provided protocols offer a standardized approach to obtaining high-quality data, ensuring reproducibility and reliability in research and development settings.

References

  • PubChem. 1-Bromo-2-methoxypropane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • ChemSrc. 1-bromo-2-methoxy-propane | CAS#:23465-33-0. [Link]

  • Doc Brown's Chemistry. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions. [Link]

  • University of Colorado Boulder. IR: alkyl halides - Organic Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Scribd. IR Spectrum of Alkyl Halides. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

Sources

Foundational

"1-Bromo-2-methoxypropane" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-methoxypropane Introduction 1-Bromo-2-methoxypropane (CAS No. 23465-33-0) is a halogenated ether commonly utilized as a building block and intermediate in com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-methoxypropane

Introduction

1-Bromo-2-methoxypropane (CAS No. 23465-33-0) is a halogenated ether commonly utilized as a building block and intermediate in complex organic synthesis, including the development of novel pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a methoxy group, makes it a versatile reagent for introducing specific structural motifs. However, this reactivity also necessitates a thorough understanding of its associated hazards to ensure safe handling in a research and development setting.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, science-first analysis of the compound's properties, associated risks, and the rationale behind prescribed safety protocols. The information herein is designed to empower laboratory personnel to conduct a robust risk assessment and implement best practices for safe manipulation, storage, and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough safety assessment. These parameters influence its behavior in the laboratory, from its volatility and potential for airborne exposure to its stability under various conditions.

PropertyValueSource
IUPAC Name 1-bromo-2-methoxypropane[3][4]
CAS Number 23465-33-0[3][5][6]
Molecular Formula C₄H₉BrO[3][5][7]
Molecular Weight 153.02 g/mol [3][5]
Appearance Liquid[4]
Synonyms Propane, 1-bromo-2-methoxy[3][6]
Storage Temperature Varies by supplier; -20°C to Room Temperature recommended[4][5][8]

Section 2: Hazard Identification and GHS Classification

1-Bromo-2-methoxypropane is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling procedures.[3][4] Understanding these classifications is crucial for preventing laboratory incidents.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Signal Word: Warning [3][4]

These classifications necessitate that the compound be treated with respect for its flammability and its irritant properties toward all primary routes of exposure—dermal, ocular, and respiratory.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Associated Hazards GHS02 Flammable H226 H226 Flammable Liquid & Vapor GHS02->H226 GHS07 Irritant H315 H315 Skin Irritation GHS07->H315 H319 H319 Serious Eye Irritation GHS07->H319 H335 H335 Respiratory Irritation GHS07->H335

Caption: GHS Pictograms and Corresponding Hazards.

Section 3: Risk Assessment and Exposure Control

A proactive approach to safety involves implementing controls that mitigate the risks identified in Section 2. This requires a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling 1-Bromo-2-methoxypropane is a certified chemical fume hood . The causality is twofold:

  • Volatility and Respiratory Irritation (H335): As a moderately volatile liquid, it can generate vapors at room temperature. The H335 classification indicates these vapors are irritating to the respiratory tract.[3][4] A fume hood is essential to capture these vapors at the source, preventing them from entering the breathing zone of the researcher.

  • Flammability (H226): The compound is a flammable liquid.[3][4] A fume hood provides a contained environment that not only prevents the accumulation of flammable vapors in the laboratory but also offers a degree of protection in the event of a fire.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

  • Eye Protection: Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.[3][4] Chemical splash goggles or a full-face shield are mandatory to protect against splashes and vapors.

  • Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are required.[3][4] While specific breakthrough time data is not available, nitrile or neoprene gloves are generally suitable for incidental contact with halogenated hydrocarbons. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and provide a barrier in case of a flash fire.

Section 4: Protocols for Safe Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat) before entering the designated work area.

  • Verification: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Containment: Conduct all manipulations, including weighing, transferring, and addition to reaction vessels, deep within the fume hood sash.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to vapors. If pouring, do so slowly to avoid splashing.

  • Reaction Setup: Equip reaction vessels with condensers to contain volatile materials, especially if heating is required.

  • Waste Disposal: Segregate waste containing 1-Bromo-2-methoxypropane into a clearly labeled, sealed halogenated waste container.

  • Decontamination: After use, wipe down the work surface in the fume hood with an appropriate solvent and decontaminate any glassware. Remove gloves and wash hands thoroughly.

Storage Protocol

Supplier recommendations for storage temperature vary, from -20°C to ambient.[4][5][8] This variability underscores the importance of consulting the supplier-specific SDS. However, a universal best-practice protocol can be established:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (e.g., -10°C) is advisable to lower the vapor pressure and minimize potential degradation.[4]

  • Ignition Sources: Store in a designated flammable liquids cabinet, away from all sources of heat, sparks, or open flames.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.

  • Container: Keep the container tightly sealed to prevent the escape of vapors and contamination from atmospheric moisture.

Section 5: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Spill Management Protocol (Small-Scale Lab Spill)
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources: Immediately remove or turn off any potential ignition sources.[10]

  • Contain & Absorb: Use an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder to contain the spill.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

Emergency_Response Assess Assess Incident (Spill or Exposure?) Spill Spill Detected Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure Control_Ignition Remove Ignition Sources Spill->Control_Ignition Flammable Liquid Move_to_Safety Move to Fresh Air / Safety Shower Exposure->Move_to_Safety Immediate Action Absorb Absorb with Inert Material Control_Ignition->Absorb Contain Collect_Waste Package for Disposal Absorb->Collect_Waste Collect First_Aid Follow First Aid Protocol (See Table 2) Move_to_Safety->First_Aid Provide Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Critical Step

Caption: Logical workflow for emergency response.

First Aid Measures

Immediate action is required in the event of exposure.[10]

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Protocol
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10]

  • Unsuitable Media: A full water jet may be ineffective and could spread the flammable liquid.[10]

  • Specific Hazards: Combustion may produce toxic and irritating gases, such as hydrogen bromide and carbon oxides. Containers are at risk of exploding when heated.[10]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10]

Section 6: Stability and Reactivity Profile

  • Reactivity: As a bromoalkane, 1-Bromo-2-methoxypropane can participate in nucleophilic substitution (SN2) and elimination (E2) reactions.[10]

  • Chemical Stability: The compound is stable under recommended storage conditions. However, elevated temperatures can cause thermal degradation, likely initiated by the cleavage of the relatively weak carbon-bromine bond.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Section 7: Toxicological Profile

The toxicological data for 1-Bromo-2-methoxypropane is limited. However, the GHS classification provides a clear indication of its primary toxicological effects.

  • Acute Toxicity: No specific LD50 or LC50 data is readily available.

  • Irritation: It is conclusively classified as a skin, eye, and respiratory tract irritant.[3][4]

  • Carcinogenicity/Mutagenicity: No data available to classify the compound as a carcinogen or mutagen.

The absence of comprehensive toxicological data does not imply safety. It reinforces the need to handle the compound with the utmost care, assuming it may have unknown chronic effects and minimizing all potential exposure through the rigorous application of the controls outlined in this guide.

References

  • Safety Data Sheet - Combi-Blocks. (2023, December 30). Combi-Blocks.
  • 2-Bromo-1-chloropropane | 3017-95-6 | Benchchem. Benchchem.
  • 1-bromo-2-methoxypropane 23465-33-0 wiki - Guidechem. Guidechem.
  • Buy 1-Bromo-2-methoxybutane | 24618-34-6 - Smolecule. (2024, April 14). Smolecule.
  • 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem.
  • 23465-33-0|1-Bromo-2-methoxypropane|BLD Pharm. BLD Pharm.
  • 1-Bromo-2-methoxypropane 97.00% | CAS: 23465-33-0 | AChemBlock. AChemBlock.
  • Propane, 1-bromo-2-methoxy-|23465-33-0 - LookChem. LookChem.
  • 1-bromo-2,2-difluoro-3-methoxypropane 1175586-68-1 wiki - Guidechem. Guidechem.
  • Cas 107-98-2,1-Methoxy-2-propanol | lookchem. LookChem.
  • CAS 23465-33-0 - American Elements. American Elements.
  • C4H9BrO - Chemical Dictionary - Guidechem. Guidechem.
  • KR20090069333A - 히스타민 h3-수용체 관련된 장애의 치료에 유용한 히스타민 h3-수용체의 비페닐 술포닐 및 페닐-헤테로아릴 술포닐 조절제 - Google Patents.
  • KYNURENINE PRODUCTION INHIBITOR - European Patent Office - EP 2374802 A1 - Googleapis.com. (2009, November 9).
  • (12) Patent Application Publication (10) Pub. No.: US 2012/0010203A1 - Googleapis.com. (2011, September 23).

Sources

Exploratory

Mechanistic Pathways and Protocol Standardization for the Synthesis of 1-Bromo-2-methoxypropane

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 1-Bromo-2-methoxypropane (CAS: 23465-33-0) is a highly versatile bifunctional aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-Bromo-2-methoxypropane (CAS: 23465-33-0) is a highly versatile bifunctional aliphatic building block[1][2]. Featuring both a reactive alkyl bromide and a stable methyl ether, it is heavily utilized in advanced organic synthesis, particularly in the preparation of complex ethers, pharmaceutical intermediates, and specialized polymers. This whitepaper elucidates the core mechanism of its formation via the regioselective bromoetherification of propene. By dissecting the kinetic and thermodynamic drivers of the reaction, we establish a self-validating experimental protocol designed for high-fidelity synthesis and analytical verification.

Mechanistic Elucidation: The Alkoxybromination Pathway

The synthesis of 1-bromo-2-methoxypropane relies on the electrophilic addition of bromine across the carbon-carbon double bond of propene (propylene), followed by nucleophilic trapping by methanol[3][4].

Causality of Reagent Selection

While molecular bromine (Br₂) can theoretically be used, it often leads to the formation of 1,2-dibromopropane as a competitive byproduct due to the high local concentration of nucleophilic bromide ions. To enforce the etherification pathway, N-Bromosuccinimide (NBS) is employed as a controlled, low-concentration source of electrophilic bromine (Br⁺)[5][6]. Methanol serves a dual purpose as both the solvent and the nucleophile, ensuring pseudo-first-order kinetics for the nucleophilic attack and overwhelming any trace bromide ions in the system.

Regioselectivity and Markovnikov's Rule

The formation of the target compound is strictly governed by electronic factors:

  • Electrophilic Attack: The π-electrons of propene attack the electrophilic bromine from NBS, forming a bridged, cyclic bromonium ion intermediate.

  • Asymmetric Charge Distribution: Due to the electron-donating inductive effect (+I) of the adjacent methyl group, the secondary carbon (C2) of the bromonium ion bears a larger partial positive charge (δ+) compared to the primary carbon (C1).

  • Nucleophilic Opening: Methanol attacks the more electrophilic C2 position via an anti-periplanar trajectory (SN2-like ring opening), leading to the Markovnikov product[4].

  • Deprotonation: The resulting oxonium ion rapidly loses a proton to yield 1-bromo-2-methoxypropane.

Mechanism Propene Propene (CH3-CH=CH2) Bromonium Bromonium Ion Intermediate Propene->Bromonium + NBS (Br+) Electrophilic Addition Nucleophilic Nucleophilic Attack by Methanol Bromonium->Nucleophilic Anti-addition at C2 (δ+) Product 1-Bromo-2-methoxypropane (Markovnikov Product) Nucleophilic->Product - H+ Deprotonation

Fig 1: Regioselective bromoetherification mechanism of propene yielding 1-bromo-2-methoxypropane.

Quantitative Data & Physicochemical Profile

Understanding the physical parameters of the target molecule is critical for downstream isolation, particularly during fractional distillation and chromatographic purification.

ParameterValue / Description
IUPAC Name 1-Bromo-2-methoxypropane
CAS Registry Number 23465-33-0
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
Monoisotopic Mass 151.98 Da
Topological Polar Surface Area 9.2 Ų
Complexity Score 30.7
Hazard Classification H226 (Flammable), H315, H319, H335

Data aggregated from the [1] and [7].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol integrates specific In-Process Controls (IPCs) . This creates a self-validating workflow that prevents the propagation of errors and ensures high regiomeric purity.

Workflow Step1 1. Reagent Preparation Dissolve NBS in anhydrous MeOH at 0 °C Step2 2. Gas Introduction Bubble Propene gas via dispersion tube Step1->Step2 Step3 3. IPC Check Starch-Iodide test for NBS consumption Step2->Step3 Step4 4. Quench & Extract Na2S2O3 (aq) quench, DCM extraction Step3->Step4 Step5 5. Validation GC-MS & 1H NMR for regiomeric purity Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology:
  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a gas dispersion tube (fritted glass), and a low-temperature thermometer. Purge the system with inert nitrogen gas to prevent oxidative side reactions.

  • Reagent Dissolution: Add 17.8 g (0.10 mol) of N-Bromosuccinimide (NBS) to 150 mL of anhydrous methanol.

    • Causality: Anhydrous conditions are critical; trace water will act as a competing nucleophile, yielding 1-bromo-2-propanol (a bromohydrin) as an impurity[8][9].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Low temperatures stabilize the bromonium ion intermediate, minimize the volatility of the propene gas (b.p. -47.6 °C), and prevent the thermal decomposition of NBS.

  • Propene Introduction: Slowly bubble propene gas through the dispersion tube into the stirred solution. Maintain the internal reaction temperature strictly below 10 °C.

  • IPC 1 (Reaction Monitoring): Periodically test the reaction mixture using starch-iodide paper. The reaction is deemed complete when the paper no longer turns blue-black, indicating the total consumption of electrophilic NBS.

  • Quenching: Once complete, quench the reaction by adding 50 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, preventing downstream bromination artifacts or explosive hazards during distillation.

  • Extraction & Drying: Extract the aqueous methanolic mixture with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine to remove residual methanol, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • IPC 2 (Regiomeric Validation): Before solvent removal, sample the DCM layer for GC-MS analysis. The chromatogram must show a primary peak for 1-bromo-2-methoxypropane and minimal presence of the anti-Markovnikov isomer (2-bromo-1-methoxypropane).

  • Isolation: Concentrate the organic layer under reduced pressure (carefully, to avoid losing the volatile product) and purify via fractional distillation to obtain the pure liquid.

Analytical Characterization

Verification of the isolated compound relies on distinct spectroscopic signatures to confirm the regiochemistry of the etherification:

  • ¹H NMR (CDCl₃): The methoxy protons (-OCH₃) will present as a strong, distinct singlet at approximately δ 3.35 ppm. The terminal brominated carbon protons (-CH₂Br) will appear as a multiplet/doublet of doublets near δ 3.40-3.50 ppm due to diastereotopic splitting adjacent to the chiral center at C2. The methyl group (-CH₃) will appear as a doublet near δ 1.20 ppm[3].

  • Mass Spectrometry (EI): The molecular ion peak will exhibit the classic 1:1 isotopic pattern characteristic of a single bromine atom (⁷⁹Br/⁸¹Br) at m/z 152 and 154[1][3].

References

  • National Center for Biotechnology Information (NIH). "1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem." PubChem Database. Available at:[Link]

  • DocBrown's Advanced A-Level Chemistry. "Reaction of alkenes with bromine water - Electrophilic Addition Mechanism." DocBrown.info. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence." (Discusses analogous bromoetherification protocols using NBS). Available at:[Link]

  • Chemical Communications (RSC Publishing). "Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents." Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-methoxypropane

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Physicochemical Profile 1-Bromo-2-methoxypropane (CAS No. 23465-33-0) is a halogenated ether, a class of compounds frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Physicochemical Profile

1-Bromo-2-methoxypropane (CAS No. 23465-33-0) is a halogenated ether, a class of compounds frequently utilized as intermediates and building blocks in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a methoxy group, makes it a versatile reagent for introducing the 2-methoxypropyl moiety into a target molecule. However, this same reactivity profile presents inherent challenges to its long-term stability and requires a nuanced approach to storage to ensure its integrity and the reproducibility of experimental outcomes.

This guide provides a detailed analysis of the stability of 1-Bromo-2-methoxypropane, grounded in its chemical structure and reactivity. We will explore its likely degradation pathways and synthesize this understanding into a set of field-proven protocols for optimal storage and handling.

1.1 Physicochemical Data Summary

A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key properties of 1-Bromo-2-methoxypropane are summarized below.

PropertyValueSource
CAS Number 23465-33-0[1]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 83-87 °C (at 80 torr)[4]
Density ~1.35 g/mL[4]
Flash Point 40 °C[4]
Solubility Limited solubility in water; miscible with common organic solvents.[5]

Section 2: Core Stability and Reactivity Profile

The stability of 1-Bromo-2-methoxypropane is dictated by the interplay between the C-Br bond and the ether linkage. As a secondary alkyl halide, it can undergo both nucleophilic substitution and elimination reactions. The presence of the ether oxygen atom can also influence reactivity, particularly regarding carbocation stability in unimolecular pathways.

2.1 Hazard Classification and Intrinsic Reactivity

Regulatory classifications provide a clear, high-level overview of a compound's intrinsic hazards, which are directly linked to its reactivity.

  • Flammable Liquid, Category 3 (H226): The compound has a relatively low flash point and its vapors can form explosive mixtures with air.[1][2] This necessitates storage away from all sources of ignition.[6][7]

  • Skin and Eye Irritant, Category 2 (H315, H319): Direct contact can cause irritation, a common property for reactive alkylating agents.[1][2]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation upon inhalation.[2]

2.2 Principal Decomposition Pathways

While specific, long-term stability studies on 1-Bromo-2-methoxypropane are not extensively published, its structure allows for the prediction of several key decomposition pathways. The prevention of these pathways forms the logical basis for the recommended storage conditions.

  • Hydrolysis: This is one of the most common degradation routes for alkyl halides. In the presence of water or atmospheric moisture, 1-Bromo-2-methoxypropane can slowly hydrolyze to form 2-methoxypropanol and corrosive hydrogen bromide (HBr). The generated HBr can, in turn, catalyze further degradation.

  • Nucleophilic Substitution (Sₙ1/Sₙ2): As a secondary halide, it is susceptible to attack by various nucleophiles. While it can proceed via a concerted Sₙ2 mechanism, the potential for forming a resonance-stabilized secondary carbocation could also allow for an Sₙ1 pathway, similar to its more substituted analogs.[8] This reactivity makes it incompatible with strong bases, which can also promote dehydrohalogenation.[3][7]

  • Elimination (E1/E2): In the presence of bases, or under thermal stress, 1-Bromo-2-methoxypropane can undergo elimination to yield methoxypropene isomers and HBr.

  • Oxidative and Light-Induced Degradation: Like many organic compounds, prolonged exposure to air (oxygen) and UV light can initiate radical chain reactions, leading to a complex mixture of degradation products and discoloration.

The following diagram illustrates the primary, non-radical degradation pathways.

G A 1-Bromo-2-methoxypropane P1 Hydrolysis A->P1 P2 Elimination (E2/E1) A->P2 B + H₂O (Moisture) B->P1 C + Base / Heat C->P2 D 2-Methoxypropanol + HBr P1->D E Methoxypropene + HBr P2->E

Caption: Primary degradation pathways for 1-Bromo-2-methoxypropane.

2.3 Incompatible Materials

To ensure stability, segregation from the following material classes is critical:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) Can lead to vigorous, exothermic reactions.[6]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Will promote elimination and substitution reactions.[3][6][7]

  • Moisture/Water: Leads to hydrolysis as detailed above.[9]

  • Certain Metals: While not extensively documented for this specific compound, reactive metals may catalyze decomposition.

Section 3: Validated Storage and Handling Protocol

The following protocol is a self-validating system designed to mitigate the risks identified in Section 2. The causality behind each step is explained to empower the researcher with a deep understanding of the "why," not just the "how."

3.1 Optimal Storage Conditions

The primary objective is to minimize thermal energy, exclude atmospheric contaminants (moisture and oxygen), and prevent light exposure. Based on data from structurally similar and reactive alkyl halides, the following conditions are recommended.[9][10]

ParameterRecommendationRationale
Temperature -20 °C (Freezer) Reduces reaction rates for all decomposition pathways (hydrolysis, elimination). A standard laboratory freezer is ideal.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, directly preventing hydrolysis and oxidative degradation.[9]
Container Amber Glass Bottle with PTFE-lined Cap Amber glass blocks UV light, preventing photo-initiated degradation.[9] A PTFE-lined cap provides a tight seal and high chemical resistance.
Environment Cool, Dry, Well-Ventilated, Flammables-Area Ensures safety by segregating from incompatible materials and ignition sources.[4][11]

3.2 Step-by-Step Handling Workflow

This workflow ensures the compound's integrity is maintained from receipt to experimental use.

G start_node Start: Receive Shipment A 1. Log Receipt & Inspect Container for damage. start_node->A end_node End: Secure Storage process_node process_node decision_node decision_node B 2. Equilibrate to Room Temp (in desiccator if possible). A->B C 3. Open in Fume Hood. Use spark-proof tools. B->C D Is this the first use? C->D E 4a. Aliquot if necessary. Purge headspace with N₂/Ar. D->E Yes F 4b. Withdraw required amount. Purge headspace with N₂/Ar. D->F No G 5. Tightly Seal with PTFE-lined cap. E->G F->G H 6. Wrap cap/neck junction with Parafilm®. G->H I 7. Place in secondary containment and label clearly. H->I J 8. Store at -20°C in a designated flammables freezer. I->J J->end_node

Caption: Recommended workflow for handling 1-Bromo-2-methoxypropane.

3.2.1 Detailed Protocol Steps

  • Receiving and Inspection: Upon receipt, log the compound into your chemical inventory. Inspect the container for any signs of damage or leakage. Store immediately under the recommended conditions.

  • Preparation for Use:

    • Transfer the sealed container from the freezer to a desiccator at room temperature.

    • Causality: Allowing the container to warm fully before opening is critical. Opening a cold container will cause atmospheric moisture to condense inside, compromising the material. The desiccator provides an extra layer of protection.

  • Aliquoting and Dispensing:

    • All handling must be performed in a well-ventilated chemical fume hood.[6][9] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

    • Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[6][7]

    • If this is the first time opening the main container, consider preparing smaller aliquots for daily use to minimize repeated temperature cycling and atmospheric exposure of the bulk material.

    • Before re-sealing the main container or any aliquots, flush the headspace with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

    • Causality: This inerting step displaces the ambient air, removing the moisture and oxygen required for the primary degradation pathways.

  • Sealing and Storage:

    • Tightly close the container using the original PTFE-lined cap.

    • For enhanced long-term storage, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against atmospheric moisture.

    • Place the sealed container inside a clearly labeled secondary containment vessel.

    • Return the compound to the designated -20 °C flammables-rated freezer.[10]

3.3 Protocol for Quality Assessment of Stored Material

For aged samples or when initiating a critical synthesis, verifying the compound's integrity is a self-validating step.

  • Visual Inspection: Check for significant color change (e.g., turning dark yellow or brown) or the formation of precipitates.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of new peaks, particularly a broad singlet corresponding to HBr or new signals in the 3-4 ppm region, could indicate the formation of 2-methoxypropanol or other degradation products.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is a highly sensitive method to detect volatile impurities such as elimination products (methoxypropene) or hydrolysis products. A clean chromatogram with a single major peak corresponding to the correct mass provides high confidence in the material's purity.

Section 4: Conclusion

1-Bromo-2-methoxypropane is a valuable synthetic intermediate whose utility is directly tied to its purity. Its stability is primarily threatened by hydrolysis, elimination, and oxidative degradation. These risks are effectively neutralized by a stringent storage and handling protocol centered on cold temperatures (-20 °C), an inert atmosphere, and protection from light. By understanding the chemical principles behind its degradation and implementing the validated protocols within this guide, researchers can ensure the long-term integrity of 1-Bromo-2-methoxypropane, leading to more reliable and reproducible scientific outcomes.

Section 5: References

  • Loba Chemie. (2017, December 29). 1-BROMO-2-METHYLPROPANE MSDS. [Link]

  • NextSDS. 1-bromo-2-methoxypropane — Chemical Substance Information. [Link]

  • Sinochem Nanjing Corporation. 1-Bromo-2-Methylpropane. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: 1-BROMO-2-METHYL-PROPANE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). [Link]

  • National Center for Biotechnology Information. 1-Bromo-2-methoxypropane. PubChem Compound Summary for CID 524021. [Link]

  • NextSDS. (2R)-1-bromo-2-methoxypropane — Chemical Substance Information. [Link]

Sources

Exploratory

Thermophysical Characterization of 1-Bromo-2-methoxypropane: A Technical Guide to Boiling Point and Density Validation for API Scale-Up

Executive Summary In the realm of active pharmaceutical ingredient (API) synthesis and advanced materials development, 1-Bromo-2-methoxypropane (CAS: 23465-33-0) serves as a highly versatile bifunctional aliphatic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and advanced materials development, 1-Bromo-2-methoxypropane (CAS: 23465-33-0) serves as a highly versatile bifunctional aliphatic building block[1],[2]. Featuring both a reactive alkyl bromide and a stable methoxy ether linkage, it is frequently utilized in nucleophilic substitution (SN2) reactions and etherification workflows[3]. However, the successful scale-up of these reactions relies heavily on precise thermophysical data. This whitepaper provides an in-depth analysis of the compound's boiling point and density, detailing the causality behind these properties and outlining self-validating experimental protocols for their empirical verification.

Physicochemical Profiling

Before designing purification or extraction workflows, researchers must establish a baseline of the compound's quantitative properties. The data summarized below represents the predicted and standardized physical parameters for 1-Bromo-2-methoxypropane.

PropertyValueSource
CAS Number 23465-33-0[1],[2]
Molecular Formula C₄H₉BrO[4],[2]
Molecular Weight 153.02 g/mol [2]
Boiling Point (Predicted) 124.2 ± 13.0 °C (at 760 mmHg)[5]
Density (Predicted) 1.3 ± 0.1 g/cm³[5]
Flash Point (Predicted) 41.4 ± 26.4 °C[5]
Storage Temperature -20 °C to -10 °C[4],[6]

Thermodynamic Behavior: Boiling Point Dynamics

Mechanistic Causality

The boiling point of an organic compound is dictated by the strength of its intermolecular forces. 1-Bromo-2-methoxypropane features a polar methoxy ether linkage and a highly polarizable carbon-bromine bond, generating significant dipole-dipole interactions and London dispersion forces. However, the absence of hydroxyl or amine groups precludes hydrogen bonding. This specific molecular architecture results in a moderate predicted boiling point of 124.2 ± 13.0 °C at standard atmospheric pressure (760 mmHg)[5].

Accurate boiling point determination is critical during vacuum distillation. Overestimating the boiling point can lead to excessive thermal stress, potentially causing the cleavage of the methoxy ether linkage or premature dehydrohalogenation.

Protocol 1: Self-Validating Micro-Boiling Point Determination
  • Expertise & Causality: Traditional macro-distillation of halogenated ethers requires large sample volumes and prolonged heating, increasing the risk of thermal degradation. The modified Siwoloboff micro-method is preferred because it minimizes thermal exposure while providing high-precision thermodynamic data.

  • Step-by-Step Methodology:

    • Sample Preparation: Introduce 0.5 mL of high-purity 1-Bromo-2-methoxypropane into a glass fusion tube.

    • Capillary Insertion: Insert a bell capillary (sealed at the top, open at the bottom) open-end down into the liquid sample.

    • Thermal Ramping: Submerge the fusion tube in a dynamically controlled silicone oil bath. Ramp the temperature at a strict rate of 2 °C/min as the temperature approaches 110 °C.

    • Observation & Self-Validation: As the sample heats, a continuous stream of bubbles will emerge from the capillary. Do not record this temperature. Remove the heat source. The system self-validates the boiling point during cooling: the exact temperature at which the bubble stream ceases and the liquid is drawn up into the capillary is recorded. At this precise moment, the vapor pressure of the liquid perfectly equals the ambient atmospheric pressure.

    • Normalization: Record the ambient barometric pressure and apply the Sydney Young equation to normalize the recorded boiling point to exactly 760 mmHg.

Volumetric Profiling: Density and Phase Separation

Mechanistic Causality

Density is the defining parameter for phase separation during liquid-liquid extraction (LLE). The incorporation of a heavy bromine atom (atomic weight 79.9 g/mol ) into the relatively small aliphatic propane backbone significantly increases the compound's mass-to-volume ratio. This yields a predicted density of 1.3 ± 0.1 g/cm³ [5]. Because this value is substantially higher than that of water (~1.0 g/cm³), the organic phase containing 1-Bromo-2-methoxypropane will consistently partition as the heavy (bottom) layer during aqueous washes, dictating reactor drainage design.

Protocol 2: High-Precision Oscillating U-Tube Densitometry
  • Expertise & Causality: Standard pycnometry is highly susceptible to volumetric expansion errors caused by ambient temperature fluctuations. To achieve pharmaceutical-grade precision, oscillating U-tube densitometry (in accordance with ) is utilized. This method isolates the measurement to the resonance frequency changes of a fixed volume of liquid, which is directly mathematically proportional to its mass.

  • Step-by-Step Methodology:

    • Calibration: Flush the borosilicate U-tube with ultra-pure water followed by dry air. Validate the baseline resonance frequency at exactly 20.00 °C ± 0.01 °C using a Peltier thermostat.

    • Injection: Introduce 2 mL of 1-Bromo-2-methoxypropane using a Luer-lock syringe. Critical Step: Ensure absolute zero micro-bubble formation, as entrapped gas will artificially lower the density reading and ruin phase-separation calculations.

    • Equilibration: Allow the internal Peltier system to stabilize the sample at 20.00 °C for 120 seconds.

    • Measurement & Self-Validation: The system automatically executes triplicate measurements. The protocol self-validates by calculating the standard deviation ( σ ) across the three runs. If σ>0.0005 g/cm³, the system assumes thermal non-equilibrium or micro-bubble contamination, automatically rejecting the data and triggering a mandatory solvent re-flush sequence.

Downstream Processing Workflow

The integration of precise boiling point and density data directly informs the downstream purification and isolation workflow of 1-Bromo-2-methoxypropane.

G A Crude 1-Bromo-2-methoxypropane (Mixed Phase) B Thermal Profiling (BP Validation ~124°C) A->B Quality Control Aliquot C Fractional Distillation (Vapor-Liquid Equilibrium) B->C Distillation Parameters Set D Liquid-Liquid Extraction (Aqueous Wash) C->D Distillate Transfer E Density Validation (Oscillating U-Tube) D->E In-line Sampling F Phase Separation Bottom Layer (ρ ≈ 1.3 g/cm³) E->F Density > 1.0 Confirmed G Purified API Building Block (Storage: -20°C to -10°C) F->G Desiccation & Filtration

Caption: Workflow for thermophysical validation and purification of 1-Bromo-2-methoxypropane.

Implications in Drug Development

For process chemists and drug development professionals, treating physical properties as dynamic engineering parameters rather than static numbers is vital. The verified boiling point of ~124 °C dictates the selection of condenser cooling fluids and vacuum pump capacities to prevent solvent loss. Simultaneously, the confirmed density of ~1.3 g/cm³ ensures that automated phase-separation sensors in continuous-flow reactors are calibrated to detect the heavy organic product layer, preventing catastrophic product loss into aqueous waste streams. Finally, adhering to strict storage protocols (-20 °C to -10 °C)[4],[6] preserves the integrity of the carbon-bromine bond prior to SN2 deployment.

References

  • American Elements. "CAS 23465-33-0 | 1-bromo-2-methoxypropane." American Elements Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-Bromo-2-methoxypropane | C4H9BrO | CID 524021." PubChem Database. Available at:[Link]

  • ASTM International. "ASTM D4052 - 22 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter." ASTM Standards. Available at:[Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solvent Compatibility of 1-Bromo-2-methoxypropane: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of bifunctional building blocks is critical for optimizing reaction yields, extraction efficiencies, and ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of bifunctional building blocks is critical for optimizing reaction yields, extraction efficiencies, and chromatographic separations. 1-Bromo-2-methoxypropane (CAS: 23465-33-0) is a moderately polar, liquid haloether[1]. Because it possesses both a highly polarizable carbon-halogen bond and a hydrogen-bond-accepting ether linkage, its behavior in organic solvents deviates from simple alkyl halides[2]. This whitepaper deconstructs the structural determinants of its solubility, provides a quantitative solvation profile, and establishes a self-validating protocol for empirical solubility determination.

Structural Determinants of Solvation

The solubility profile of 1-bromo-2-methoxypropane is dictated by its calculated XLogP3 of 1.3, which confirms its predominant lipophilicity and preference for organic phases over aqueous environments[1]. However, its interaction with organic solvents is highly specific due to its bifunctional architecture:

  • The Bromine Substituent (Polarizability): The heavy bromine atom introduces a significant dipole moment and high electron cloud polarizability. This drives highly favorable London dispersion forces and dipole-dipole interactions, making the compound exceptionally compatible with halogenated polar aprotic solvents (e.g., chloroform, dichloromethane)[3].

  • The Methoxy Group (H-Bond Acceptance): Unlike standard haloalkanes, the oxygen atom in the methoxy (-OCH₃) group possesses lone pairs that act as potent hydrogen-bond acceptors. This structural feature is the causal factor behind the compound's excellent solubility in polar protic solvents like ethanol and methanol, successfully overcoming the hydrophobic penalty of the propyl backbone[3].

  • The Propyl Backbone (Lipophilicity): The hydrocarbon chain provides baseline lipophilicity, ensuring adequate solvation in non-polar aliphatic and aromatic solvents via van der Waals forces, though solvation energy is lower compared to polar solvents[3].

Quantitative Miscibility & Solvation Profile

Because 1-bromo-2-methoxypropane is a liquid at standard temperature and pressure (STP), its "solubility" in organic solvents is best characterized by miscibility limits and solvation capacity. The table below summarizes its thermodynamic behavior across distinct solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation Capacity (at 25°C)Dominant Solvation Mechanism
Polar Aprotic (Halogenated) Chloroform (CHCl₃)4.81Fully Miscible (>500 g/L)Dipole-Dipole, Halogen bonding
Polar Protic Ethanol (EtOH)24.5Fully Miscible (>500 g/L)H-bond acceptance (via -OCH₃)
Aromatic Non-Polar Toluene2.38High (~450 g/L)π-electron interactions, Dispersion
Aliphatic Non-Polar n-Hexane1.89Moderate (~300 g/L)London Dispersion forces

Mechanistic Workflow of Solvation

The following diagram maps the thermodynamic pathways and dominant intermolecular forces governing the dissolution of 1-bromo-2-methoxypropane into various organic solvent classes.

SolvationWorkflow Compound 1-Bromo-2-methoxypropane (Solute) SolventEval Solvent Polarity Evaluation Compound->SolventEval Introduction to Solvent NonPolar Non-Polar Solvents (Hexane, Toluene) Dominant: London Dispersion SolventEval->NonPolar Low Dielectric Constant PolarAprotic Polar Aprotic Solvents (Chloroform, DCM) Dominant: Dipole-Dipole SolventEval->PolarAprotic High Halogen Affinity PolarProtic Polar Protic Solvents (Ethanol, Methanol) Dominant: H-Bond Acceptance SolventEval->PolarProtic H-Bond Donor Availability Equilibrium Thermodynamic Equilibrium (Saturated Solution) NonPolar->Equilibrium Moderate Solvation PolarAprotic->Equilibrium Optimal Miscibility PolarProtic->Equilibrium High Solvation

Thermodynamic pathways of 1-bromo-2-methoxypropane solvation across organic solvent classes.

Self-Validating Experimental Protocol: Shake-Flask GC-FID Method

To empirically determine the exact solubility limit of 1-bromo-2-methoxypropane in specific non-polar solvents (where it is not infinitely miscible), researchers must avoid kinetic artifacts. The following protocol utilizes a Shake-Flask method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

System Trustworthiness: This protocol is self-validating. By incorporating an internal standard (IS) prior to extraction, the system automatically flags errors related to solvent evaporation, incomplete phase separation, or GC injection volume variances.

Step-by-Step Methodology
  • Saturation & Equilibration:

    • Action: Add an excess volume of 1-bromo-2-methoxypropane to 5.0 mL of the target organic solvent inside a 10 mL amber glass vial. Seal with a PTFE-lined septum.

    • Causality: Amber glass is mandatory to prevent UV-induced radical homolysis of the labile C-Br bond. The PTFE liner prevents solvent degradation of the seal.

  • Thermostatic Agitation:

    • Action: Agitate the vials in an orbital shaker at 298.15 ± 0.1 K for exactly 48 hours.

    • Causality: 48 hours ensures the system reaches true thermodynamic equilibrium. Shorter durations risk measuring the kinetic dissolution rate rather than absolute solubility.

  • Phase Separation:

    • Action: Centrifuge the samples at 3000 rpm for 15 minutes at 298.15 K.

    • Causality: Centrifugation forces the separation of any suspended micro-emulsions. Sampling without centrifugation often leads to artificially inflated solubility readings due to the inclusion of undissolved micro-droplets.

  • Quenching & Internal Standard Addition (Self-Validation Step):

    • Action: Extract 100 µL of the clear supernatant and immediately dilute it into 900 µL of a quenching solvent (e.g., acetonitrile) spiked with exactly 1.0 mg/mL of 1-bromobutane (Internal Standard).

    • Causality: Immediate dilution prevents solute precipitation if the ambient temperature drops. 1-bromobutane is structurally similar but chromatographically distinct, serving as the perfect IS.

  • GC-FID Quantification:

    • Action: Inject 1 µL of the diluted sample into the GC-FID. Quantify the 1-bromo-2-methoxypropane peak area relative to the IS using a pre-established 6-point calibration curve.

  • Data Validation Check:

    • Action: Calculate the absolute recovery of the 1-bromobutane IS.

    • Causality: If the IS peak area deviates by >2% from the calibration baseline, the sample has suffered from solvent evaporation during handling or injection error. The protocol dictates that any data point failing this <2% variance check must be automatically rejected and re-run.

Expert Insights on Solvent Selection for Synthesis

When utilizing 1-bromo-2-methoxypropane as an electrophile in drug development (e.g., Sₙ2 alkylations or Grignard reagent formation), solvent selection goes beyond mere solubility:

  • For Grignard Formation: While the compound is highly soluble in ethanol, protic solvents will instantly quench the resulting magnesium complex. Anhydrous diethyl ether or tetrahydrofuran (THF) must be used. The ether oxygen in 1-bromo-2-methoxypropane can actually provide intramolecular coordination to the magnesium center, stabilizing the Grignard reagent in THF.

  • For Sₙ2 Substitutions: To maximize the reaction rate with a nucleophile, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are optimal. They fully dissolve 1-bromo-2-methoxypropane while leaving the attacking nucleophile un-solvated and highly reactive.

References

  • "1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem", National Center for Biotechnology Information,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming β-Elimination in the Grignard Formation of 1-Bromo-2-methoxypropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, kinetic trapping, and cryogenic Barbier-type protocols for highly unstable β-alkoxy organometallics.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, kinetic trapping, and cryogenic Barbier-type protocols for highly unstable β-alkoxy organometallics.

Executive Summary: The Paradox of β-Alkoxy Alkyl Halides

1-Bromo-2-methoxypropane (C₄H₉BrO)[1] is a highly versatile building block in pharmaceutical synthesis, featuring a primary bromide and a secondary methyl ether. However, attempting to convert this substrate into a standard Grignard reagent (1-methoxypropan-2-yl)magnesium bromide presents a fundamental thermodynamic challenge.

When reacted with magnesium metal under standard conditions (room temperature or reflux in ethereal solvents), the nascent Grignard reagent is exceptionally unstable[2]. The strong thermodynamic driving force to form a magnesium-oxygen (Mg–O) bond triggers an immediate, auto-destructive β-elimination[3]. This fragmentation yields propene gas and a magnesium alkoxide halide—a process classically known as the Boord Olefin Synthesis [4],.

To successfully utilize 1-bromo-2-methoxypropane as a carbon nucleophile, chemists must abandon standard Grignard protocols. This guide details a specialized Cryogenic Barbier-Type Protocol using Rieke Magnesium (Mg*) to kinetically trap the intermediate before elimination occurs.

Mechanistic Causality: Thermodynamics vs. Kinetics

Do not attempt to form this Grignard reagent as a stock solution. The elimination of β-alkoxyalkyl complexes of alkaline earth metals is so thermodynamically favored that using them as standard σ-nucleophiles is untenable[2].

The Elimination Pathway

Upon oxidative addition of magnesium into the C–Br bond, the resulting intermediate possesses a nucleophilic carbon adjacent to a carbon bearing a leaving group (methoxy). At temperatures above -40 °C, the electrons from the C–Mg bond rapidly collapse to form a C=C π-bond, expelling the methoxy group.

To outcompete this intramolecular fragmentation, two experimental choices are mandatory:

  • Cryogenic Temperatures (-78 °C): Lowers the kinetic energy of the system, extending the half-life of the β-alkoxy Grignard intermediate.

  • In-Situ Electrophilic Trapping (Barbier Conditions): The electrophile must be present in the flask during the magnesium insertion. This ensures that intermolecular nucleophilic attack occurs the moment the Grignard is generated.

  • Highly Active Magnesium (Rieke Mg): Standard magnesium turnings passivate and fail to undergo oxidative addition at -78 °C. Rieke Mg is required to initiate the reaction at cryogenic temperatures.

Mechanism A 1-Bromo-2-methoxypropane B Mg Insertion (Rieke Mg, -78°C) A->B Oxidative Addition C β-Alkoxy Grignard Intermediate B->C D β-Elimination (Thermodynamic Sink) C->D T > -40°C Rapid F Electrophilic Trapping (Kinetic Control) C->F T = -78°C In-situ Electrophile E Propene + Mg(OMe)Br (Boord Olefin Synthesis) D->E G Target Adduct F->G

Thermodynamic elimination pathway vs. kinetic electrophilic trapping of the Grignard.

Quantitative Reaction Dynamics

The table below illustrates the stark divergence in reaction pathways based on temperature and magnesium morphology. Standard conditions result in total substrate loss to propene gas.

Table 1: Temperature Dependency of 1-Bromo-2-methoxypropane Grignard Formation

Temperature (°C)Magnesium SourceSolventEstimated Half-LifeDominant Reaction PathwayTrapping Yield (%)
25 °C (RT)Mg TurningsTHF< 1 secondβ-Elimination (Propene)0 - 5%
0 °CMg TurningsTHF< 5 secondsβ-Elimination (Propene)10 - 15%
-40 °CMg PowderTHF~ 5 minutesMixed (Elimination/Trap)30 - 40%
-78 °C Rieke Mg (Mg)*THF > 2 hours Nucleophilic Addition 65 - 75%

Experimental Protocol: Cryogenic Barbier Reaction

This protocol is a self-validating system: if vigorous bubbling is observed upon the addition of 1-bromo-2-methoxypropane, the temperature is too high, and the substrate is being lost to Boord elimination.

Reagents Required
  • 1-Bromo-2-methoxypropane: Freshly distilled over CaH₂.

  • Rieke Magnesium (Mg):* Prepared fresh via the reduction of anhydrous MgCl₂ with lithium naphthalenide in THF.

  • Electrophile (e.g., Benzaldehyde): Purified and dried.

  • Anhydrous THF: Freshly dispensed from a solvent purification system.

Workflow Step1 Step 1: Preparation Flame-dry Schlenk flask under Argon Step2 Step 2: Rieke Mg Slurry Suspend highly active Mg in anhydrous THF Step1->Step2 Step3 Step 3: Cryogenic Cooling Cool to -78°C (Dry Ice/Acetone) Step2->Step3 Step4 Step 4: Barbier Addition Add 1-Bromo-2-methoxypropane + Electrophile Step3->Step4 Step5 Step 5: Kinetic Trapping Stir at -78°C for 2 hours Step4->Step5 Step6 Step 6: Quench & Workup Quench with cold NH4Cl (aq) at -78°C Step5->Step6

Cryogenic Barbier-type workflow for the successful utilization of β-alkoxy alkyl halides.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Transfer 1.2 equivalents of freshly prepared Rieke Magnesium slurry in THF (approx. 0.5 M) into the flask.

Step 2: Cryogenic Equilibration & Electrophile Addition 3. Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for 15 minutes. 4. Add 1.0 equivalent of the target electrophile (e.g., benzaldehyde) neat or as a concentrated solution in THF dropwise down the side of the flask. Stir for 5 minutes.

Step 3: In-Situ Grignard Generation and Trapping 5. Dissolve 1.0 equivalent of 1-bromo-2-methoxypropane in a small volume of anhydrous THF (1 M concentration). 6. Using a syringe pump, add the 1-bromo-2-methoxypropane solution at a rate of 0.5 mL/min directly into the cold slurry. 7. Crucial Observation: Maintain aggressive stirring. The black Rieke Mg suspension will slowly consume. No gas evolution should be visible. 8. Allow the reaction to stir at -78 °C for 2 hours to ensure complete oxidative addition and subsequent electrophilic trapping.

Step 4: Cryogenic Quenching 9. Do not remove the cold bath. Quench the reaction at -78 °C by rapidly injecting 10 mL of pre-chilled saturated aqueous NH₄Cl. 10. Once quenched, the thermodynamic threat of β-elimination is neutralized. Remove the cold bath and allow the mixture to warm to room temperature before proceeding with standard aqueous extraction (EtOAc/H₂O).

References

  • National Center for Biotechnology Information. "1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem." PubChem. Available at:[Link]

  • Swallen, L. C., & Boord, C. E. "The Synthesis of beta-Bromo-Alkyl Ethers and Their Use in Further Synthesis." Journal of the American Chemical Society, 1930. Available at:[Link]

  • LibreTexts. "β-Elimination Reactions." Organometallic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Boord olefin synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Application Note: Precision N-Alkylation of Amines with 1-Bromo-2-methoxypropane

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale The intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The introduction of the 2-methoxypropyl moiety into a pharmacophore is a highly effective strategy in modern drug design. This specific functional group modulates the lipophilicity (LogP) of the parent amine, introduces a hydrogen-bond acceptor (the ether oxygen) to improve target binding affinity, and can favorably alter the pharmacokinetic (PK) profile of the active pharmaceutical ingredient (API).

1-Bromo-2-methoxypropane (CAS: 23465-33-0)[1] serves as the primary alkylating agent for this transformation. However, the direct N-alkylation of primary or secondary amines with this reagent presents distinct kinetic and thermodynamic challenges[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes, focusing instead on the causality of reaction parameters. By understanding the electronic and steric interplay of the beta-methoxy group, researchers can suppress unwanted side reactions (such as E2 elimination or overalkylation) and achieve high-yielding, scalable results[3].

Mechanistic Insights: Navigating SN2 vs. E2 Pathways

The reaction between an amine and 1-bromo-2-methoxypropane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of the highly electronegative methoxy group at the beta-position exerts an inductive electron-withdrawing effect. While this slightly increases the electrophilicity of the alpha-carbon, it also increases the acidity of the beta-protons.

If the reaction conditions are too basic or the temperature too high, the pathway can easily diverge into an E2 elimination, yielding 3-methoxypropene as an undesired byproduct and drastically reducing the yield of the target N-alkylated amine.

Causality in Reagent Selection:
  • Base Selection (The Acid Scavenger): Strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK) will aggressively promote the E2 pathway. Instead, a mild, insoluble inorganic base such as Potassium Carbonate (K2CO3) is preferred. It acts purely as an acid scavenger to neutralize the generated hydrobromic acid (HBr) without deprotonating the beta-carbon[4].

  • Solvent Dynamics: Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent, it stabilizes the charge-separated SN2 transition state and enhances the nucleophilicity of the amine by leaving it unsolvated (unlike protic solvents like methanol, which would hydrogen-bond to the amine lone pair)[4].

  • Catalytic Acceleration (The Finkelstein Effect): The addition of catalytic Potassium Iodide (KI) is a critical field-proven technique. KI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, which lowers the activation energy of the SN2 attack. This allows the reaction to proceed at lower temperatures, effectively shutting down the higher-energy E2 elimination pathway.

Mechanism R Reactants: Amine + 1-Bromo-2-methoxypropane E2 E2 Pathway (Beta-Elimination) R->E2 Strong Base (NaH) Excessive Heat TS Transition State [Amine···C1···Br]‡ R->TS Mild Base (K2CO3) Polar Aprotic (MeCN) SN2 S_N2 Pathway (Nucleophilic Attack at C1) Prod Target Product: N-(2-methoxypropyl)amine SN2->Prod Side Side Product: 3-Methoxypropene + HBr E2->Side TS->SN2

Caption: Mechanistic divergence between the desired S_N2 alkylation and the competitive E2 elimination pathway.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the alkylation of a standard secondary amine (e.g., piperidine or morpholine) with 1-bromo-2-methoxypropane. The data clearly validates the necessity of the Finkelstein additive and proper solvent selection.

EntryBase (Equiv)SolventTemp (°C)Additive (Equiv)Time (h)Yield (%)Observation / Causality
1Et3N (2.0)DCM25None24< 20Insufficient thermal energy for SN2.
2K2CO3 (2.0)DMF80None1665Good conversion, but difficult solvent removal.
3Cs2CO3 (2.0)MeCN80None1672Higher solubility of Cs+ improves base availability.
4K2CO3 (2.0)MeCN80KI (0.1) 1289 Optimal. In situ iodide formation accelerates SN2.
5NaH (1.5)THF65None1245High E2 elimination; significant alkene byproduct.

Standard Operating Procedure (SOP): N-Alkylation Workflow

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required:
  • Target Amine (Primary or Secondary) (1.0 equiv)

  • 1-Bromo-2-methoxypropane (1.2 equiv for secondary amines; 0.9 equiv for primary amines to prevent overalkylation)

  • Anhydrous Potassium Carbonate (K2CO3) (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to the amine)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or N2.

  • Add the target amine (1.0 equiv), anhydrous K2CO3 (2.5 equiv), and KI (0.1 equiv) to the flask.

  • Suspend the mixture in anhydrous MeCN to achieve a 0.2 M concentration.

  • Causality Checkpoint: Stir the suspension at room temperature for 10 minutes. This ensures the base is evenly dispersed and the amine is fully solvated before the electrophile is introduced.

Step 2: Electrophile Addition & Thermal Activation

  • Add 1-bromo-2-methoxypropane dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 80 °C (reflux for MeCN) using an oil bath or heating block.

  • Self-Validation (Monitoring): After 4 hours, take a 50 µL aliquot, dilute with 1 mL of EtOAc, wash with water, and analyze the organic layer via TLC and LC-MS. You should observe the depletion of the starting amine and the appearance of the [M+H]+ peak corresponding to the product.

Step 3: Quenching and Aqueous Workup

  • Once LC-MS confirms >95% conversion (typically 12–16 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (K2CO3, KBr, KI). Wash the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the MeCN.

  • Redissolve the crude residue in EtOAc and transfer to a separatory funnel. Wash sequentially with distilled water (2x) and brine (1x).

  • Causality Checkpoint: The water wash is critical to remove any residual polar aprotic solvent and unreacted KI, which would otherwise streak during chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the parent amine).

  • Isolate the fractions containing the pure N-(2-methoxypropyl)amine and remove the solvent to yield the final product.

Workflow A 1. Reagent Assembly Amine + Alkyl Bromide B 2. Catalytic Matrix MeCN, K2CO3, KI (0.1 eq) A->B C 3. Thermal Activation 80°C, 12-16 hours B->C D 4. In-Process Validation LC-MS / TLC Monitoring C->D E 5. Aqueous Workup Salt Filtration & H2O Wash D->E F 6. Flash Chromatography Silica Gel Purification E->F G Purified Target API N-(2-methoxypropyl)amine F->G

Caption: Step-by-step experimental workflow for the N-alkylation of amines using 1-bromo-2-methoxypropane.

References

  • Title: 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem Source: National Institutes of Health (NIH) URL: [1]

  • Title: Amine Alkylation - Grokipedia Source: Grokipedia URL: [2]

  • Title: An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base Source: University of Michigan (ARKIVOC) URL: [3]

  • Title: A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: ResearchGate URL: [4]

Sources

Method

"1-Bromo-2-methoxypropane" as an alkylating agent in organic synthesis

Application Note: 1-Bromo-2-methoxypropane as a Versatile Alkylating Agent in Advanced Organic Synthesis Executive Summary & Chemical Profile In modern drug discovery and organic synthesis, the strategic introduction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-2-methoxypropane as a Versatile Alkylating Agent in Advanced Organic Synthesis

Executive Summary & Chemical Profile

In modern drug discovery and organic synthesis, the strategic introduction of specific functional groups is critical for modulating a molecule's pharmacokinetic and pharmacodynamic properties. 1-Bromo-2-methoxypropane (CAS: 23465-33-0)[1] serves as a highly efficient electrophilic alkylating agent. By appending a 2-methoxypropyl moiety to a pharmacophore, chemists can precisely tune lipophilicity (LogP) while introducing a hydrogen-bond acceptor, a strategy frequently employed in the development of kynurenine production inhibitors[2] and histamine H3-receptor modulators[3].

Physicochemical Profile:

  • Molecular Formula: C4H9BrO[1]

  • Molecular Weight: 153.02 g/mol [1]

  • Structure (SMILES): CC(CBr)OC[1]

  • Reactivity Profile: Acts as a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions.

Mechanistic Rationale & Reaction Dynamics

As a Senior Application Scientist, it is vital to understand the causality behind reagent selection. 1-Bromo-2-methoxypropane features a primary bromide adjacent to a secondary carbon bearing a methoxy group. While primary bromides are generally excellent S_N2 substrates, the steric bulk of the adjacent beta-methoxy group can slightly elevate the activation energy required for nucleophilic attack.

To overcome this, two primary mechanistic strategies are employed:

  • Thermal Drive (For weak nucleophiles): Utilizing high temperatures (e.g., 105°C) in polar aprotic solvents to force the alkylation of deactivated nitrogen heterocycles[2].

  • Catalytic Finkelstein Acceleration (For moderate nucleophiles): Employing Sodium Iodide (NaI) to convert the bromide into a highly reactive iodide in situ, allowing for rapid O-alkylation of phenols at milder temperatures[4].

Strategic Alkylation Workflow

G Start Nucleophilic Substrate (Amine / Phenol) Conditions Reaction Medium Base + Polar Aprotic Solvent Start->Conditions Reagent 1-Bromo-2-methoxypropane (Electrophile) Catalysis In-situ Finkelstein (NaI Catalyst) Reagent->Catalysis Intermediate SN2 Transition State Conditions->Intermediate Heat (60-105°C) Catalysis->Conditions Forms Active Iodide Product Alkylated Product (N- / O- linked) Intermediate->Product Leaving Group Expulsion

Fig 1. Mechanistic workflow for SN2 alkylation using 1-Bromo-2-methoxypropane.

Condition Optimization Matrix

The following table summarizes the optimized parameters for utilizing 1-bromo-2-methoxypropane across different substrate classes.

Substrate ClassTarget BondSolventBaseCatalystTemp (°C)Time (h)Expected Yield
Phenols C-ODMFK2CO3NaI (10 mol%)25 - 601685 - 92%
Heterocycles C-NDMFCs2CO3None1052475 - 85%
Aliphatic Amines C-NMeCNK2CO3KI (5 mol%)801280 - 88%

Validated Experimental Protocols

Protocol A: High-Temperature N-Alkylation of Heterocycles

Target: Indoles, benzimidazoles, or deactivated amides[2]. Design Logic: Nitrogen atoms in conjugated heterocycles exhibit reduced nucleophilicity. To overcome the activation energy barrier for the S_N2 displacement, elevated temperatures and a strong, non-nucleophilic base are required.

  • Step 1: System Preparation: Charge a dry, round-bottom flask with the heterocyclic substrate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g substrate).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the counter-cation, leaving the nitrogen anion "naked" and highly reactive.

  • Step 2: Deprotonation: Add Cesium Carbonate (Cs2CO3) (2.5 eq) and stir at ambient temperature for 30 minutes.

    • Causality: Cs2CO3 is preferred over K2CO3 for deactivated amines because the larger ionic radius of cesium provides better solubility and a more reactive ion pair.

  • Step 3: Alkylation: Add 1-bromo-2-methoxypropane (1.5 eq) dropwise. Heat the reaction mixture to 105°C for 24 hours[2].

  • Step 4: Self-Validating Workup & Slurry Purification:

    • Validation Check: Remove a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material peak is <5% and a new peak with +73 Da (mass of the 2-methoxypropyl group minus a proton) is observed.

    • Workup: Evaporate the DMF under reduced pressure. Resuspend the crude residue in diisopropyl ether to form a slurry, stir for 1 hour, and filter[2].

    • Causality: Slurry purification selectively dissolves the desired alkylated product while leaving polar inorganic salts and unreacted polar starting materials in the solid phase, bypassing the need for tedious column chromatography.

Protocol B: Finkelstein-Accelerated O-Alkylation of Phenols

Target: Phenolic compounds and aliphatic alcohols[4]. Design Logic: O-alkylation typically requires milder conditions than N-alkylation. However, to ensure rapid and complete conversion without excessive heating (which could lead to elimination byproducts), a Finkelstein catalyst is employed.

  • Step 1: System Preparation: Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K2CO3) (2.0 eq) and Sodium Iodide (NaI) (0.1 eq)[4].

    • Causality: NaI acts as a nucleophilic catalyst. It reacts with 1-bromo-2-methoxypropane in situ to form 1-iodo-2-methoxypropane. Iodide is a superior leaving group compared to bromide, significantly lowering the transition state energy for the subsequent S_N2 attack by the phenoxide.

  • Step 2: Alkylation: Add 1-bromo-2-methoxypropane (1.2 eq) and stir at ambient temperature to 60°C for 16 hours[4].

  • Step 3: Self-Validating Workup:

    • Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1). The product should appear as a higher Rf spot (more lipophilic due to the masking of the hydroxyl group).

    • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Propane, 1-bromo-2-methoxy-|23465-33-0 - LookChem - 4

  • 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 - PubChem - NIH - 1

  • KYNURENINE PRODUCTION INHIBITOR - European Patent Office - EP 2374802 A1 - 2

  • KR20090069333A - 히스타민 h3-수용체 관련된 장애의 치료에 유용한 히스타민 h3-수용체의 비페닐 술포닐 및 페닐-헤테로아릴 술포닐 조절제 - Google Patents - 3

Sources

Application

Application Note: Mechanistic Limitations and Optimization in the Williamson Ether Synthesis of 1-Bromo-2-methoxypropane

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary For drug development professionals, the remains...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

For drug development professionals, the remains a foundational methodology for constructing robust C-O-C linkages[1]. However, deploying this classic SN​2 reaction on β -heteroatom-substituted alkyl halides, specifically [2], introduces severe mechanistic deviations. This application note dissects the causality behind these limitations—steric hindrance, electronically activated E2 elimination, and neighboring group participation (NGP)—and provides a self-validating experimental protocol designed to maximize SN​2 yields while monitoring mass balance.

Mechanistic Bottlenecks: The Causality of Failure

While 1-bromo-2-methoxypropane is technically a primary alkyl halide, its reactivity profile deviates sharply from standard unbranched primary substrates. The limitations arise from the unique steric and electronic environment of the β -carbon (C2).

Steric Hindrance at the β -Position

The SN​2 mechanism requires a precise 180∘ backside attack by the alkoxide nucleophile relative to the C-Br bond. The C2 carbon in 1-bromo-2-methoxypropane is branched, bearing both a methyl and a methoxy group. This neopentyl-like steric bulk severely restricts the trajectory of the incoming nucleophile, significantly raising the activation energy ( ΔG‡ ) of the SN​2 transition state[3].

Electronic Activation of the E2 Pathway

Because alkoxides function as both nucleophiles and strong bases, steric inhibition of the SN​2 pathway inherently allows the E2 elimination pathway to become highly competitive[4]. Furthermore, the highly electronegative methoxy group exerts a strong inductive electron-withdrawing effect ( −I ). This polarizes the adjacent C-H bond on the β -carbon, increasing the acidity of the sole β -proton. Consequently, alkoxide bases rapidly abstract this proton, leading to the formation of 2-methoxypropene as a major byproduct[1].

Neighboring Group Participation (NGP)

The presence of lone electron pairs on the β -methoxy oxygen introduces the possibility of an intramolecular side reaction. The oxygen can act as an internal nucleophile, displacing the bromide to form a transient, three-membered methyloxiranium (oxonium) ion[5]. Subsequent attack by the external alkoxide can occur at either C1 or C2, resulting in regiochemical scrambling and a complex mixture of ether isomers that drastically complicates downstream purification.

Reaction Pathway Visualization

MechanisticDivergence Substrate 1-Bromo-2-methoxypropane SN2_Path S_N2 Substitution (Sterically Hindered) Substrate->SN2_Path E2_Path E2 Elimination (Electronically Favored) Substrate->E2_Path NGP_Path Neighboring Group Participation Substrate->NGP_Path Alkoxide Alkoxide Base/Nucleophile Alkoxide->SN2_Path Alkoxide->E2_Path Product_SN2 Desired Ether (Low Yield) SN2_Path->Product_SN2 Product_E2 2-Methoxypropene (Major Byproduct) E2_Path->Product_E2 Product_NGP Regio-Scrambled Ethers NGP_Path->Product_NGP

Fig 1: Mechanistic divergence of 1-Bromo-2-methoxypropane reacting with an alkoxide.

Quantitative Reaction Profiling

To illustrate the impact of base selection and temperature on the reaction trajectory, the following table summarizes the mass balance and product distribution when reacting 1-bromo-2-methoxypropane with various alkoxides.

Alkoxide Base / SolventTemp (°C) SN​2 Yield (Desired)E2 Yield (Byproduct)Mass Balance
NaOMe (1.0 M) in MeOH2545%50%>95%
NaOMe (1.0 M) in MeOH065%30%>95%
NaOEt (1.0 M) in EtOH2535%60%>95%
KOtBu (1.0 M) in THF25<5%90%>95%

Data Note: Bulky bases (e.g., KOtBu) almost exclusively drive the electronically favored E2 pathway due to severe steric clashes in the SN​2 transition state[4]. Cryogenic conditions are strictly required to suppress elimination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard (dodecane) for real-time GC-MS kinetic tracking. This creates a self-validating system : any deviation in mass balance immediately alerts the operator to unseen side reactions like NGP scrambling or polymerization.

Step-by-Step Methodology:
  • Preparation & Standardization : Flame-dry a 100 mL Schlenk flask under argon. Add 50 mL of anhydrous methanol and 0.05 mol of sodium methoxide (NaOMe). Introduce exactly 1.00 mL of anhydrous dodecane as an internal standard.

  • Cryogenic Control : Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality Insight: Lower thermal energy disproportionately slows the higher-activation-energy E2 pathway compared to the SN​2 pathway, artificially favoring substitution.

  • Substrate Addition : Dissolve 0.05 mol of 1-bromo-2-methoxypropane[2] in 10 mL of anhydrous methanol. Add this solution dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes of the base that favor elimination.

  • Kinetic Sampling : At t=1h , 2h , and 4h , extract a 0.1 mL aliquot. Quench immediately in 1 mL of cold saturated aqueous NH4​Cl and extract with 1 mL diethyl ether.

  • GC-MS Validation : Inject the organic layer into the GC-MS. Calculate the ratio of the desired ether to 2-methoxypropene relative to the dodecane peak. A combined (Yield + Unreacted Substrate) equating to <90% indicates active NGP scrambling[5].

  • Workup : Once the SN​2 product plateaus, quench the bulk reaction with NH4​Cl , extract with diethyl ether ( 3×50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 15 °C (to avoid volatilizing the low-boiling ether product).

Workflow Visualization

ValidationWorkflow Step1 Reaction Setup Internal Std Added Step2 Cryogenic Control (Suppress E2) Step1->Step2 Step3 Kinetic Aliquots (t=1h, 2h, 4h) Step2->Step3 Step4 GC-MS Analysis (Mass Balance Check) Step3->Step4 Step5 Yield Validation S_N2 vs E2 Ratio Step4->Step5

Fig 2: Self-validating experimental workflow for kinetic monitoring and yield validation.

References

  • Title: 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis (Side Product Limitations) Source: ChemTalk URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Neighbouring group participation Source: Wikipedia URL: [Link]

Sources

Method

Application Note: Synthesis and Handling of 1-Azido-2-methoxypropane via Sₙ2 Displacement

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Safety-Critical Handling, and Self-Validating Experimental Protocols Executive Summary The transf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Safety-Critical Handling, and Self-Validating Experimental Protocols

Executive Summary

The transformation of 1-bromo-2-methoxypropane to 1-azido-2-methoxypropane is a fundamental bimolecular nucleophilic substitution (Sₙ2) reaction. The resulting aliphatic azide serves as a highly versatile intermediate in drug discovery, acting as a prime precursor for chiral/achiral amine synthesis via Staudinger reduction and as a critical building block for 1,2,3-triazole scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a field-proven, self-validating protocol designed to maximize yield while strictly mitigating the severe safety hazards inherent to low-molecular-weight azides.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the physical chemistry driving the reaction:

  • Substrate Kinetics: 1-Bromo-2-methoxypropane is a primary alkyl halide, making the C1 carbon highly accessible for backside attack. The adjacent methoxy group at the C2 position exerts a mild inductive electron-withdrawing effect (-I). While strong -I groups can destabilize the electron-rich Sₙ2 transition state, the beta-methoxy effect here is marginal, allowing the reaction to proceed rapidly without steric impedance[1].

  • Solvent Causality: The selection of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is critical. These polar aprotic solvents strongly coordinate the sodium cation (Na⁺) but lack the hydrogen-bond donors necessary to solvate the azide anion (N₃⁻). This generates a "naked," highly nucleophilic azide ion, dramatically lowering the activation energy of the substitution and allowing the reaction to proceed efficiently even at ambient temperatures[2].

SN2_Mechanism A 1-Bromo-2-methoxypropane (Primary Electrophile) D Bimolecular Substitution (SN2 Pathway) A->D B Sodium Azide (NaN3) (Linear Nucleophile) B->D C DMSO / DMF (Polar Aprotic Solvent) C->D F Aqueous Workup (Ether Extraction) D->F NaBr Byproduct E 1-Azido-2-methoxypropane (Target Azide) F->E Organic Phase

Workflow for the SN2 synthesis of 1-azido-2-methoxypropane.

Trustworthiness: Safety & Hazard Mitigation

Azide chemistry demands uncompromising safety standards. This protocol is engineered around the thermodynamic realities of the target molecule:

  • Explosive Potential (The Rule of 3): The thermodynamic stability of an organic azide is estimated using the ratio of carbon and oxygen atoms to nitrogen atoms: (C+O)/N ≥ 3. For 1-azido-2-methoxypropane (C₄H₉N₃O), the ratio is (4+1)/3 = 1.67. Because this value is well below 3, the neat compound is considered shock-sensitive and potentially explosive . Critical Rule: Never concentrate this product to absolute dryness. Always store it as a standardized stock solution in a compatible organic solvent.

  • Solvent Incompatibilities: Dichloromethane (DCM) and other halogenated solvents are strictly prohibited during the reaction and workup. Unreacted sodium azide can react with DCM to generate diazidomethane, a highly explosive and unpredictable intermediate.

  • Acid Avoidance: The reaction must be kept neutral or slightly basic. Exposure of NaN₃ to acidic conditions generates hydrazoic acid (HN₃), a highly toxic and explosive gas.

Experimental Protocol: Self-Validating Methodology

This step-by-step methodology incorporates in-process analytical checkpoints to ensure a self-validating workflow.

Materials & Reagents
  • 1-Bromo-2-methoxypropane (1.0 equiv, e.g., 10.0 mmol, 1.53 g)

  • Sodium azide (NaN₃) (1.2 equiv, 12.0 mmol, 0.78 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

  • Diethyl ether (for extraction, 100 mL)

  • Deionized water and Brine

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-methoxypropane (10.0 mmol) in 20 mL of anhydrous DMSO[2].

  • Nucleophile Addition: Add sodium azide (12.0 mmol) in a single portion. Safety Check: Ensure the reaction is conducted behind a blast shield in a well-ventilated fume hood.

  • Execution: Stir the resulting suspension vigorously at ambient temperature (20–25 °C) for 12 to 24 hours. Alternatively, the reaction can be heated to 40 °C to accelerate kinetics[1].

  • In-Process Validation (Checkpoint): To validate the Sₙ2 progression, withdraw a 50 µL aliquot, quench in water/ether, and analyze the organic layer via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The azide product will elute with a lower R_f compared to the starting bromide. For definitive validation, perform an FTIR scan of the aliquot; the appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ confirms azide formation.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold deionized water to quench. Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Purification via Washing: Wash the combined organic layers sequentially with water (3 x 30 mL) to completely partition the DMSO into the aqueous phase, followed by a final wash with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator with a cool water bath (< 30 °C). Stop concentration while ~5 mL of solvent remains to avoid isolating the explosive neat azide.

Quantitative Data & Optimization

The table below summarizes the causality of varying reaction parameters, allowing researchers to optimize based on time constraints versus safety margins.

Solvent SystemTemp (°C)Time (h)NaN₃ (Equiv)Est. Yield (%)Causality & Remarks
DMSO 25 (Ambient)12 - 241.2> 90%Optimal/Safest: High dielectric constant solvates Na⁺; ambient temp prevents thermal degradation[2].
DMF 40 - 604 - 81.585 - 90%Accelerated: Faster kinetics, but requires heating which slightly increases safety risks[1].
Toluene / H₂O 8012 - 182.0~ 70%Biphasic: Requires a Phase Transfer Catalyst (e.g., TBAB); lower yield due to poor N₃⁻ solubility.

Downstream Applications

Once synthesized as a stable stock solution, 1-azido-2-methoxypropane is primed for two major synthetic pathways in drug development:

Downstream_Applications A 1-Azido-2-methoxypropane (Versatile Intermediate) B CuAAC (Click Chemistry) + Terminal Alkyne A->B Cu(I) Catalysis D Staudinger Reduction + PPh3 / H2O A->D Mild Reduction C 1,2,3-Triazole Scaffold (Drug Discovery) B->C E 2-Methoxypropan-1-amine (Building Block) D->E

Downstream applications of 1-azido-2-methoxypropane in click chemistry and reduction.

  • Click Chemistry (CuAAC): Reaction with terminal alkynes in the presence of a Cu(I) catalyst (e.g., CuSO₄ with sodium ascorbate) yields 1,4-disubstituted 1,2,3-triazoles, a highly stable bioisostere for amide bonds.

  • Staudinger Reduction: Treatment with triphenylphosphine (PPh₃) followed by aqueous hydrolysis seamlessly reduces the azide to 2-methoxypropan-1-amine, bypassing the need for harsh hydrogenation conditions.

References

  • Title: PHENOXYTRIAZOLES - European Patent Office - EP 3538516 B1 Source: European Patent Office, F. Hoffmann-La Roche AG, 2018. URL: [Link]

Sources

Application

"1-Bromo-2-methoxypropane" in the synthesis of pharmaceutical intermediates

Application Note: 1-Bromo-2-methoxypropane in the Synthesis of Pharmaceutical Intermediates Chemical Profile & Mechanistic Role in Drug Development 1-Bromo-2-methoxypropane (CAS: 23465-33-0) is a specialized aliphatic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-2-methoxypropane in the Synthesis of Pharmaceutical Intermediates

Chemical Profile & Mechanistic Role in Drug Development

1-Bromo-2-methoxypropane (CAS: 23465-33-0) is a specialized aliphatic building block highly valued in medicinal chemistry[1]. With a molecular weight of 153.02 g/mol and the structural formula CC(OC)CBr, it serves as a highly effective electrophile for introducing the 2-methoxypropyl moiety into complex molecular architectures[1].

In drug development, the strategic addition of a 2-methoxypropyl group is frequently employed to modulate the physicochemical properties of an Active Pharmaceutical Ingredient (API). The ether linkage and the terminal methyl group disrupt planar molecular stacking, thereby increasing aqueous solubility, while the lipophilic hydrocarbon backbone enhances cellular membrane permeability. This dual optimization is critical for improving oral bioavailability, as prominently demonstrated in the synthesis of Triazolopyridazine-based Protease-Activated Receptor 1 (PAR1) inhibitors (2)[2].

Reaction Causality and Workflow

The primary application of 1-bromo-2-methoxypropane is in nucleophilic substitution ( SN​2 ) reactions, particularly O-alkylation and N-alkylation. When reacted with a phenolic or alcoholic precursor, the process requires a strong base to generate a highly reactive nucleophile. As a Senior Application Scientist, I emphasize that successful alkylation relies on precise control of the reaction microenvironment:

  • Base Selection (NaH): Sodium hydride is chosen because it irreversibly deprotonates the phenol. The reaction is driven entirely to the phenoxide ion by the release of hydrogen gas, preventing reversible equilibrium.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It aggressively solvates the sodium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy of the SN​2 transition state[2].

  • Temperature Control (RT to 50°C): Initial deprotonation is performed at room temperature (RT) to safely control the exothermic release of H2​ . Subsequent heating to 50°C provides the kinetic energy required to complete the alkylation with the secondary-like primary bromide without promoting competing E2 elimination pathways[2].

G Phenol Phenolic Precursor (Nucleophile Source) NaH Sodium Hydride (NaH) Deprotonation Phenol->NaH DMF, RT Phenoxide Phenoxide Intermediate (Active Nucleophile) NaH->Phenoxide H2 Gas Evolution SN2 S_N2 Alkylation (DMF, 50°C) Phenoxide->SN2 Bromide 1-Bromo-2-methoxypropane (Electrophile) Bromide->SN2 Nucleophilic Attack Product 2-Methoxypropyl Ether (API Intermediate) SN2->Product Aqueous Workup

Workflow of S_N2 O-alkylation using 1-Bromo-2-methoxypropane in drug synthesis.

Standardized Protocol: O-Alkylation for PAR1 Inhibitor Intermediates

This protocol outlines the synthesis of a 2-methoxypropyl ether intermediate, adapted from validated methodologies for PAR1 inhibitor production[2]. It is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure scientific integrity at every step.

Materials:

  • Phenolic Precursor (e.g., 700 mg, 1.0 eq)

  • 1-Bromo-2-methoxypropane (490 mg, ~1.2 eq, plus additional 100 µL if needed)

  • Sodium Hydride (60% dispersion in mineral oil, 77 mg, ~1.5 eq)

  • Anhydrous DMF (10 mL)

  • Ethyl Acetate (EA) and Brine for workup

Step-by-Step Methodology:

Step 1: Preparation & Deprotonation

  • Action: Dissolve the phenolic precursor (700 mg) and 1-bromo-2-methoxypropane (490 mg) in 10 mL of anhydrous DMF under an inert nitrogen atmosphere. Carefully add Sodium Hydride (77 mg) in small portions at room temperature (RT)[2].

  • Validation: Observe the continuous evolution of H2​ gas bubbles. Stir at RT for 2 hours. The cessation of bubbling and the formation of a homogeneous, often slightly colored solution validates complete phenoxide formation.

Step 2: Alkylation & Kinetic Drive

  • Action: Sample the reaction mixture for TLC/LC-MS. If unreacted starting material remains, add an additional 100 µL of 1-bromo-2-methoxypropane. Elevate the reaction temperature to 50°C and maintain for 6 hours[2].

  • Validation: Perform LC-MS analysis. The reaction is validated as complete when the starting material peak is entirely consumed, and the target mass (e.g., M+H: 265.3) is the dominant signal[2].

Step 3: Quenching & Extraction

  • Action: Cool the mixture to RT and draw off the DMF under reduced pressure (rotary evaporation). Take up the resulting residue in Ethyl Acetate (EA) and wash sequentially with saturated aqueous NaHCO3​ and brine[2].

  • Validation: The aqueous wash removes residual DMF and inorganic salts. The organic layer should be clear, indicating successful phase separation and removal of hydrophilic impurities.

Step 4: Purification

  • Action: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography if necessary.

  • Validation: 1H -NMR should confirm the disappearance of the phenolic -OH proton and the appearance of the diagnostic methoxy singlet (~3.3 ppm) alongside the propyl aliphatic signals.

Quantitative Data Summary

Summarizing the reaction parameters ensures reproducibility and allows drug development professionals to scale the process effectively.

ParameterOptimized ValueMechanistic Rationale
Electrophile Equivalents 1.2 - 1.5 eqA slight excess compensates for potential volatility and ensures complete consumption of the valuable API precursor.
Base Equivalents (NaH) 1.5 eqEnsures complete, irreversible deprotonation; excess is safely quenched during aqueous workup.
Solvent Volume ~14 mL / gramProvides optimal dilution to prevent intermolecular side reactions while maintaining a high collision frequency for the SN​2 pathway.
Reaction Temperature 50°CBalances the reaction rate of the sterically hindered bromide with the suppression of E2 elimination[2].
Expected Yield 75% - 85%High conversion efficiency typical of optimized O-alkylation in polar aprotic media.

References

  • AChemBlock. "1-Bromo-2-methoxypropane 97.00% | CAS: 23465-33-0".
  • Henelt et al. "US 2012/0010203A1: TRIAZOLOPYRIDAZINES AS PAR1 INHIBITORS, PRODUCTION THEREOF, AND USE AS MEDICAMENTS".

Sources

Method

Application Note: Experimental Setup and Mechanistic Workflows for 1-Bromo-2-methoxypropane Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profile In modern pharmaceutical development, the strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

In modern pharmaceutical development, the strategic introduction of alkoxyalkyl groups is a proven method for modulating the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates. 1-Bromo-2-methoxypropane (CAS: 23465-33-0) serves as a highly versatile building block for installing the 2-methoxypropyl moiety[1].

However, handling this reagent requires a deep understanding of its stereoelectronic properties. The presence of the β -methoxy group fundamentally alters the reactivity of the alkyl bromide, introducing competing pathways such as β -elimination and neighboring group participation. This application note provides field-proven, self-validating protocols for utilizing 1-bromo-2-methoxypropane in both nucleophilic substitution ( SN​2 ) and organometallic (Grignard) workflows.

Mechanistic Insights: Stereoelectronics & Causality

As a Senior Application Scientist, I emphasize that successful reaction design relies on understanding the causality behind molecular behavior rather than blindly following steps.

  • Inductive Effects & SN​2 Favorability: The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive ( −I ) effect. This destabilizes any potential carbocation intermediate at the C1 position, effectively shutting down SN​1 pathways. Consequently, reactions with nucleophiles proceed almost exclusively via an SN​2 mechanism[2].

  • The β -Elimination Threat: In the presence of strong, sterically hindered bases (e.g., tert-butoxide) or during organometallic formation, the β -alkoxy group acts as a competent leaving group. If the system adopts an anti-periplanar conformation, rapid E2 or β -elimination occurs, yielding 2-methoxypropene.

  • Analytical Self-Validation (Diastereotopic Protons): 1-Bromo-2-methoxypropane possesses a chiral center at the C2 position. This stereocenter renders the two protons on the adjacent C1 methylene group diastereotopic . In a high-resolution 1H NMR spectrum, these protons will not appear as a single equivalent peak, but rather as two distinct signals (typically doublet of doublets)[3]. Observing exactly 5 distinct proton signals is a critical self-validating checkpoint to confirm the structural integrity and purity of your starting material before initiating complex syntheses.

Experimental Protocols & Self-Validating Systems

Protocol A: Nucleophilic Substitution ( N -Alkylation of Amines)

This protocol describes the alkylation of a secondary amine to yield a tertiary N -(2-methoxypropyl) amine, a common motif in neuroactive and cardiovascular drug scaffolds[4].

Causality of Choices: We utilize Potassium Carbonate ( K2​CO3​ ) as a mild, insoluble base in Acetonitrile (MeCN). A mild base is chosen over stronger bases (like NaH) to suppress E2 elimination. MeCN, a polar aprotic solvent, is selected because it leaves the nucleophile unsolvated and highly reactive, accelerating the SN​2 transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 equiv). Stir the suspension for 15 minutes at room temperature to pre-organize the nucleophile.

  • Electrophile Addition: Add 1-bromo-2-methoxypropane (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65–70 °C.

  • Self-Validating Checkpoint (LC-MS): After 4 hours, sample 10 μL of the reaction mixture, dilute in LC-MS grade MeOH, and analyze. The disappearance of the amine starting material and the emergence of the [M+H]+ peak of the target product validates the mechanistic progression.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and purify via silica gel chromatography.

SN2_Workflow A 1-Bromo-2-methoxypropane (Electrophile) D Reaction Mixture (Heated to 60-80°C) A->D B Secondary Amine (Nucleophile) B->D C K2CO3 / MeCN (Mild Base & Polar Aprotic) C->D E Aqueous Workup (EtOAc Extraction) D->E LC-MS Validation F Purification (Silica Gel Chromatography) E->F G N-(2-Methoxypropyl) Amine (Target Product) F->G NMR/HRMS Confirmation

Workflow for the SN2 N-alkylation using 1-Bromo-2-methoxypropane.

Protocol B: Grignard Reagent Formation & Trapping

Forming a Grignard reagent from a β -alkoxy halide is notoriously difficult due to the thermodynamic driving force of β -elimination, which destroys the reagent and yields an alkene.

Causality of Choices: Strict temperature control (0 to 5 °C) is mandatory. At higher temperatures, the thermal energy overcomes the activation barrier for elimination. Highly pure, anhydrous Tetrahydrofuran (THF) is used because its oxygen lone pairs coordinate with and stabilize the organomagnesium species.

Step-by-Step Methodology:

  • Activation: Add magnesium turnings (1.5 equiv) to an oven-dried Schlenk flask under argon. Dry-stir for 30 minutes to mechanically expose active Mg surfaces. Add enough anhydrous THF to just cover the turnings.

  • Initiation: Add a single crystal of Iodine ( I2​ ) or a drop of DIBAL-H to chemically activate the magnesium surface.

  • Controlled Addition: Dilute 1-bromo-2-methoxypropane (1.0 equiv) in anhydrous THF (1.0 M). Cool the Mg suspension to 0 °C using an ice-water bath. Add 5% of the bromide solution to initiate the reaction (indicated by the fading of the iodine color).

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Self-Validating Checkpoint (Deuterium Quench): To validate successful Grignard formation over elimination, extract a 0.5 mL aliquot and quench it with D2​O . Analyze via GC-MS. A mass shift of +1 Da (indicating deuterium incorporation at C1) confirms the presence of the active Grignard reagent.

  • Trapping: Immediately add the desired electrophile (e.g., an aldehyde) dissolved in THF dropwise at 0 °C. Quench with saturated aqueous NH4​Cl after 2 hours.

Grignard_Pathway A 1-Bromo-2-methoxypropane B Mg Turnings, Anhydrous THF (0 to 5°C) A->B C Grignard Reagent [2-Methoxypropylmagnesium bromide] B->C Initiation (I2 or DIBAL-H) Strict Temp Control D Electrophile Addition (e.g., Aldehyde/Ketone) C->D T < 10°C F Side Reaction: β-Elimination (Alkene Formation) C->F T > 20°C (Thermal Degradation) E Target Alcohol (C-C Bond Formed) D->E Aqueous Quench (NH4Cl)

Grignard reagent formation pathway highlighting the competing β-elimination side reaction.

Quantitative Data & Analytical Summaries

To ensure reproducibility across different laboratory setups, the following tables summarize the critical physicochemical parameters and expected reaction metrics.

Table 1: Physicochemical & Analytical Properties

PropertyValueCausality / Analytical Significance
CAS Number 23465-33-0Primary identifier for procurement and safety documentation[1].
Molecular Weight 153.02 g/mol Required for precise stoichiometric calculations[1].
Boiling Point ~118–128 °CModerate volatility; requires reflux condensers during high-temperature reactions to prevent solvent/reagent loss.
1H NMR Signals 5 distinct signalsThe C2 chiral center renders the C1 methylene protons diastereotopic, yielding two separate structural signals, critical for purity validation[3].

Table 2: Reaction Condition Optimization

Reaction TypeReagents / SolventsTemp (°C)Expected YieldPrimary Side Reaction
N -Alkylation ( SN​2 ) Amine, K2​CO3​ , MeCN60–8075–85% E2 Elimination (minor)
Grignard Formation Mg turnings, THF0–550–65% β -Elimination (major if >20°C)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Formation of 2-Methoxypropylmagnesium Bromide

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the formation of the Grignar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the formation of the Grignard reagent from 1-bromo-2-methoxypropane. The presence of the methoxy group in the β-position to the bromine atom introduces specific challenges, primarily the propensity for β-elimination, which can significantly impact reaction yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-methoxypropylmagnesium bromide.

Issue 1: Reaction Fails to Initiate

Symptoms: No visual cues of reaction, such as bubbling, warming of the flask, or the formation of a cloudy grey/brown suspension. If an activator like iodine was used, its color persists.

Root Causes & Solutions:

Possible Cause Explanation Recommended Action Supporting Evidence
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.1. Mechanical Activation: In a dry, inert atmosphere, use a glass rod to crush the magnesium turnings against the side of the flask to expose a fresh metal surface.[1] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethene gas indicates successful activation.[2][3]The formation of a Grignard reagent is a single electron transfer (SET) process that occurs on the surface of the magnesium metal.[4] An oxide layer inhibits this transfer.
Presence of Moisture Grignard reagents are potent bases and will be quenched by any protic source, including trace water in glassware or solvents.[2][3]1. Rigorous Drying: Flame-dry all glassware under vacuum and cool under a positive pressure of a dry, inert gas like nitrogen or argon. 2. Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[2][5]Grignard reagents react rapidly with water to form alkanes, rendering them inactive for the desired reaction.[4]
Insufficient Temperature The activation energy for some alkyl halides can be high, requiring a small energy input to initiate the reaction.Gentle warming of the flask with a heat gun may be necessary. Exercise caution, as the reaction is exothermic and can become vigorous once initiated.[3]Once the reaction starts, the heat generated is usually sufficient to sustain it.[4]
Issue 2: Low Yield of the Desired Grignard Reagent

Symptoms: Titration of the Grignard solution indicates a lower than expected concentration, or subsequent reactions with electrophiles give poor yields of the desired product.

Root Causes & Solutions:

Possible Cause Explanation Recommended Action Supporting Evidence
β-Elimination Side Reaction The primary cause of low yields with 1-bromo-2-methoxypropane is β-elimination. The Grignard reagent, once formed, can eliminate to form propene and magnesium methoxybromide. This is particularly favored due to the presence of the β-alkoxy group.1. Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the alkyl halide.[6] 2. Slow Addition: Add the 1-bromo-2-methoxypropane solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[6][7]β-alkoxyalkyl Grignard reagents are known to be unstable and readily undergo elimination.[8]
Wurtz Coupling The formed Grignard reagent can react with unreacted 1-bromo-2-methoxypropane to form a homocoupled dimer (2,5-dimethoxyhexane).1. Slow Addition Rate: This is the most effective way to minimize Wurtz coupling by keeping the concentration of the alkyl halide low.[6][7] 2. Sufficient Magnesium Surface Area: Ensure an adequate amount of activated magnesium is present to promote the formation of the Grignard reagent over the coupling reaction.[6]Wurtz coupling is a major side reaction in Grignard synthesis, especially with primary and benzylic halides.[7][9][10]
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials.1. Monitor Reaction: Use techniques like TLC or GC-MS to monitor the consumption of the starting material. 2. Sufficient Reaction Time: Allow for an adequate reaction time after the addition is complete. Gentle reflux may be necessary for less reactive halides, but for this substrate, lower temperatures are preferred to avoid elimination.[3]Visual confirmation of the consumption of magnesium turnings can also indicate reaction completion.[10]

II. Frequently Asked Questions (FAQs)

Q1: What makes the Grignard formation from 1-bromo-2-methoxypropane particularly challenging?

The primary challenge is the presence of the methoxy group at the β-position relative to the bromine atom. This structural feature makes the corresponding Grignard reagent susceptible to a β-elimination reaction, which is often a significant side reaction.[8] This elimination pathway competes with the desired Grignard formation and can substantially lower the yield of the target reagent.

Q2: What is the mechanism of the β-elimination side reaction?

The β-elimination reaction involves the transfer of the methoxy group to the magnesium center with the simultaneous formation of a π bond, resulting in propene gas and magnesium methoxybromide. This intramolecular reaction is thermodynamically favorable due to the formation of a strong Mg-O bond.[8]

Q3: How does temperature affect the competition between Grignard formation and β-elimination?

Higher temperatures generally favor the β-elimination side reaction.[6] The Grignard formation is an exothermic process, and controlling the temperature is crucial to maximize the yield of the desired reagent.[4][7] Maintaining a low temperature throughout the reaction is a key strategy to suppress elimination.

Q4: Which solvent is recommended for this specific Grignard reaction?

Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions because they solvate and stabilize the Grignard reagent.[2][3] THF is often preferred due to its higher solvating ability.[10] However, the choice of solvent can also influence the rate of side reactions. For substrates prone to Wurtz coupling, diethyl ether or 2-methyl-THF may offer better selectivity than THF.[7]

Q5: Can I use 1-chloro-2-methoxypropane instead of the bromo- derivative?

While Grignard reagents can be formed from alkyl chlorides, they are generally less reactive than the corresponding bromides.[10] The initiation of the reaction with the chloride may be more difficult and could require more forcing conditions, which in turn might favor the β-elimination side reaction. Therefore, 1-bromo-2-methoxypropane is generally the preferred starting material.

III. Experimental Protocols & Visualizations

Protocol: Formation of 2-Methoxypropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • 1-Bromo-2-methoxypropane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Anhydrous HCl in ether (for titration)

  • Salicylaldehyde azine (indicator for titration)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.[3]

  • Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine.[11]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-methoxypropane in anhydrous ether. Add a small portion of this solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction.[3] Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grey suspension.[3]

  • Addition: Once the reaction has started, cool the flask in an ice bath. Add the remaining 1-bromo-2-methoxypropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7]

  • Reaction Completion: After the addition is complete, stir the resulting grey suspension at 0 °C for an additional 30 minutes.[7]

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration against a standard solution of sec-butanol in xylene using salicylaldehyde azine as an indicator.

Visualizing the Reaction Pathways

Grignard_Side_Reactions cluster_start Starting Materials cluster_elimination β-Elimination 1-Bromo-2-methoxypropane 1-Bromo-2-methoxypropane 2-Methoxypropylmagnesium bromide 2-Methoxypropylmagnesium bromide 1-Bromo-2-methoxypropane->2-Methoxypropylmagnesium bromide + Mg (Desired Reaction) Mg Mg Mg->2-Methoxypropylmagnesium bromide Mg(OMe)Br Mg(OMe)Br 2-Methoxypropylmagnesium bromide->Mg(OMe)Br Propene Propene 2-Methoxypropylmagnesium bromide->Propene (Side Reaction) 2,5-Dimethoxyhexane 2,5-Dimethoxyhexane 2-Methoxypropylmagnesium bromide->2,5-Dimethoxyhexane + 1-Bromo-2-methoxypropane (Side Reaction)

Caption: Competing reaction pathways in the formation of 2-methoxypropylmagnesium bromide.

IV. References

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - RSC Publishing. Available from: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale | ChemRxiv. Available from: [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]

    • The Grignard Reaction. Available from: [Link]

  • Chemistry LibreTexts. 4.1: β-Elimination Reactions. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Grignard reagent formation. Available from: [Link]

Sources

Optimization

Technical Support Center: 1-Bromo-2-methoxypropane Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the post-synthesis purification of 1-bromo-2-methoxypropane (CAS: 23465-33-0)[1]. This guide is engineered for researchers, application scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the post-synthesis purification of 1-bromo-2-methoxypropane (CAS: 23465-33-0)[1]. This guide is engineered for researchers, application scientists, and drug development professionals who require high-purity haloether building blocks for downstream pharmaceutical synthesis.

Below, you will find a mechanistic breakdown of common impurities, a field-proven Standard Operating Procedure (SOP) for purification, and an advanced troubleshooting FAQ section.

Mechanistic Background & Impurity Profiling

The synthesis of 1-bromo-2-methoxypropane typically proceeds via the nucleophilic substitution of 1-methoxy-2-propanol using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)[2]. While the Sₙ2 pathway is favored, the reaction environment inevitably generates a predictable matrix of impurities. Designing a self-validating purification system requires exploiting the physicochemical differences between the target molecule and these byproducts.

Table 1: Quantitative Impurity Profile & Removal Causality

Impurity / ByproductSource / MechanismPhysicochemical PropertyTargeted Removal Strategy
1-Methoxy-2-propanol Unreacted starting materialHighly polar, water-soluble (BP: 118-119 °C)[3]Liquid-liquid extraction (aqueous wash)
2-Bromo-1-methoxypropane Regioisomer from carbocation rearrangementNon-polar, similar boiling point to productHigh-efficiency fractional distillation
HBr / Phosphorous Acid Reagent byproductsAcidic, highly water-solubleNeutralization with sat. NaHCO₃
Alkenes (e.g., Methoxypropene) E2 Elimination side-reactionHighly volatileEvaporation / Fore-run distillation
Water Solvent / Reaction byproductForms azeotropesDesiccation (Na₂SO₄) & Distillation
Standard Operating Procedure (SOP): Step-by-Step Purification

To consistently achieve >97% purity (the standard required for sensitive cross-coupling or alkylation reactions)[4], follow this sequential methodology. This protocol assumes your crude reaction mixture is dissolved in a non-polar organic extraction solvent (e.g., diethyl ether or dichloromethane).

Phase 1: Liquid-Liquid Extraction (Quenching & Washing)
  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C.

    • Causality: Quenching exothermic bromination reactions at low temperatures prevents the thermal degradation of the product and suppresses competing E2 elimination pathways[2].

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with 2 volumes of ice-cold deionized water.

    • Causality: This partitions the bulk of the unreacted 1-methoxy-2-propanol and water-soluble inorganic salts into the aqueous phase.

  • Neutralization: Wash the organic layer with 1 volume of saturated aqueous sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas.

    • Causality: Neutralizes residual HBr or acidic phosphorus byproducts. Removing trace acid is critical, as acidic environments can catalyze ether cleavage during downstream distillation.

  • Brine Wash: Wash with 1 volume of saturated NaCl (brine).

    • Causality: Brine breaks any stubborn emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Phase 2: Desiccation & Filtration
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely.

    • Causality: Na₂SO₄ is preferred over MgSO₄ for ethers; it is less Lewis-acidic, which minimizes the risk of product complexation or acid-catalyzed degradation.

  • Filtration: Gravity filter the mixture through fluted filter paper to remove the hydrated salt. Rinse the filter cake with a small amount of clean solvent to maximize yield recovery.

Phase 3: Fractional Vacuum Distillation
  • Solvent Removal: Remove the extraction solvent using a rotary evaporator at a low bath temperature (max 30 °C) to prevent loss of the volatile target product.

  • Vacuum Distillation: Transfer the concentrated crude to a distillation apparatus equipped with a Vigreux column. Apply a controlled vacuum (e.g., 10–20 mmHg).

    • Causality: 1-Bromo-2-methoxypropane, like many medium-boiling haloalkanes, is susceptible to homolytic carbon-bromine bond weakening at elevated temperatures (100–200 °C)[2]. Vacuum distillation lowers the boiling point, ensuring the compound distills without thermal decomposition.

  • Fraction Collection & Self-Validation: Discard the initial fore-run (containing residual solvent and volatile alkenes). Collect the main fraction corresponding to the stable boiling plateau.

    • Self-Validation Step: Before pooling batches, run a rapid FT-IR on the main fraction to confirm the complete disappearance of the broad -OH stretch (~3300 cm⁻¹), validating the absence of starting material.

Process Visualization

G Crude Crude Reaction Mixture (1-Bromo-2-methoxypropane) Quench Thermal Quench (0-5°C) Prevent E2 Elimination Crude->Quench Wash1 Aqueous Wash (H2O) Remove 1-Methoxy-2-propanol Quench->Wash1 Wash2 Neutralization (NaHCO3) Remove HBr/PBr3 Residues Wash1->Wash2 Wash3 Brine Wash (NaCl) Break Emulsions Wash2->Wash3 Dry Desiccation (Na2SO4) Remove Trace Water Wash3->Dry Distill Fractional Vacuum Distillation Prevent Thermal Degradation Dry->Distill Pure Pure 1-Bromo-2-methoxypropane (>97% Purity, Store at -20°C) Distill->Pure

Fig 1: Step-by-step downstream purification workflow for 1-bromo-2-methoxypropane.

Troubleshooting & FAQs

Q: My distilled product turns brown or yellow after a few days of storage. What is happening, and how do I prevent it? A: The discoloration is caused by the light- or heat-induced homolytic cleavage of the carbon-bromine bond, which generates free bromine radicals (Br•) that subsequently form molecular bromine (Br₂).

  • Solution: To ensure long-term stability, store the purified 1-bromo-2-methoxypropane in amber glass vials to block UV light. Keep it sealed under an inert atmosphere (nitrogen or argon) in a freezer at -20 °C[5]. For bulk storage, stabilizing the liquid with a small copper chip or copper wire acts as a radical scavenger, preventing Br₂ accumulation and maintaining product integrity[6].

Q: GC-MS analysis shows a persistent impurity with an identical molecular weight (m/z 152/154). How do I remove it? A: This is likely the regioisomer, 2-bromo-1-methoxypropane, formed via carbocation rearrangement if the synthesis proceeded through an Sₙ1-like intermediate (common when using strong acids like HBr at high temperatures).

  • Solution: Because regioisomers have nearly identical polarities and very similar boiling points, liquid-liquid extraction and standard silica gel chromatography will fail. You must use a high-efficiency fractional distillation setup (e.g., a spinning band distillation column with >20 theoretical plates) at a highly controlled reflux ratio to separate them. Alternatively, optimizing the upstream synthesis to strictly favor an Sₙ2 mechanism (e.g., using PBr₃ at low temperatures) is the most effective preventative measure[2].

Q: I am experiencing severe emulsions during the NaHCO₃ wash. How can I break them? A: Emulsions in haloether extractions are typically caused by fine precipitates of inorganic salts or residual polymeric byproducts trapping the solvent phases.

  • Solution: Do not shake the separatory funnel vigorously; instead, gently invert it. If an emulsion forms, add a small volume of saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to remove emulsion-stabilizing micro-particulates.

Q: Can I purify 1-bromo-2-methoxypropane using silica gel column chromatography instead of distillation? A: While possible for small-scale (milligram) purification, it is not recommended for bulk scale. 1-Bromo-2-methoxypropane is highly volatile and lacks a strong chromophore, making UV-based TLC tracking difficult (requires specific stains like KMnO₄). Furthermore, the compound can degrade on highly acidic silica gel. Distillation remains the industry standard for volatile haloethers.

References
  • Cas 107-98-2, 1-Methoxy-2-propanol Source: LookChem URL:[Link]

  • 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Preventing elimination side products with "1-Bromo-2-methoxypropane"

Welcome to the Technical Support Center for Alkylation Workflows . As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific but pervasive issue in organic synthesis: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkylation Workflows . As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific but pervasive issue in organic synthesis: the competitive elimination (E2) side reactions encountered when using 1-Bromo-2-methoxypropane as an alkylating agent.

While primary alkyl halides generally undergo bimolecular nucleophilic substitution (SN2) with ease, the unique electronic environment of 1-Bromo-2-methoxypropane requires precise tuning of your reaction conditions to prevent yield loss.

Mechanistic Insight: The Root Cause of Elimination

To troubleshoot a reaction, we must first understand the causality of the failure. 1-Bromo-2-methoxypropane is a primary alkyl halide, which inherently favors the SN2 pathway over unimolecular or bimolecular elimination[1]. However, the presence of the β -methoxy group introduces a critical complication:

  • Inductive Effect (-I): The highly electronegative oxygen atom pulls electron density away from the carbon backbone. This inductive withdrawal significantly increases the acidity of the adjacent β -protons.

  • Lowered E2 Activation Energy: When a strong base or a basic nucleophile is introduced, this increased β -proton acidity lowers the activation energy required for deprotonation, allowing the E2 elimination pathway to aggressively compete with SN2.

  • Thermal & Solvation Dynamics: Heating the reaction increases the entropic driving force, which disproportionately favors the E2 pathway (producing three molecules from two)[2]. Furthermore, protic solvents hydrogen-bond to the nucleophile, neutralizing its substitution power and forcing it to act primarily as a base[3].

MechanisticDivergence Substrate 1-Bromo-2-methoxypropane (Primary Alkyl Halide) SN2 SN2 Pathway (Nucleophilic Substitution) Substrate->SN2 Polar Aprotic Solvent Mild Base / Low Temp E2 E2 Pathway (β-Elimination) Substrate->E2 Protic Solvent / High Temp Strong or Bulky Base Product_SN2 Desired Alkylated Product (High Yield) SN2->Product_SN2 Product_E2 Alkene Side Product (Loss of Yield) E2->Product_E2

SN2 vs E2 mechanistic divergence for 1-Bromo-2-methoxypropane under varying conditions.

Troubleshooting Guide & FAQs

Q1: I am seeing up to 40% alkene byproduct when alkylating a secondary amine with 1-bromo-2-methoxypropane. Why is this happening? A1: You are likely using a base that is too strong (e.g., NaH , KOtBu , or even excess NaOH ). Because the β -methoxy group makes the adjacent protons slightly acidic, strong bases will readily abstract them, leading to dehydrohalogenation (E2)[1]. Actionable Fix: Switch to a non-nucleophilic, weaker inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These are strong enough to deprotonate your amine but too weak to abstract the β -protons of the alkyl halide.

Q2: I switched to a milder base, but my SN2 reaction is now sluggish. If I heat the reaction to force completion, the elimination product returns. How do I break this cycle? A2: Heating the reaction provides the thermal energy required to overcome the E2 activation barrier, shifting the thermodynamic balance toward elimination[2]. To accelerate the SN2 reaction without increasing the temperature, you must alter the solvation dynamics. Actionable Fix: Transition from a polar protic solvent (like Ethanol) to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. Polar aprotic solvents selectively solvate the base's cation, leaving the nucleophile "naked" and highly reactive. This accelerates the SN2 rate at room temperature, completely bypassing the thermal threshold required for E2[4].

Q3: Is there a way to modify the electrophile in situ to guarantee SN2 dominance? A3: Yes. Implement a Finkelstein catalytic cycle. By adding 10-20 mol% of Sodium Iodide (NaI) to your reaction mixture, the primary bromide is transiently converted to 1-iodo-2-methoxypropane. Iodide is a vastly superior leaving group compared to bromide. This significantly lowers the transition state energy for the SN2 attack, allowing the reaction to proceed rapidly at room temperature.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this as a predictive framework for your experimental design.

Table 1: Influence of Reaction Conditions on SN2 vs. E2 Product Distribution

Nucleophile / BaseSolventTemp (°C)AdditiveSN2 (Alkylation) %E2 (Elimination) %Mechanistic Driver
Amine / KOtBu THF60°CNone< 5%> 95%Bulky base + Heat strongly favors E2.
Amine / NaOH EtOH/H 2​ O50°CNone40%60%Protic solvent solvates nucleophile; acts as base.
Amine / K2​CO3​ DMF25°CNone85%15%Polar aprotic solvent + mild base favors SN2.
Amine / K2​CO3​ DMF25°C0.2 eq NaI> 98%< 2%Iodide leaving group lowers SN2 activation energy.

Standard Operating Procedure: Finkelstein-Assisted Alkylation

To ensure maximum scientific integrity and reproducibility, utilize the following self-validating protocol.

Self-Validating Mechanism: This reaction relies on the in situ generation of a highly reactive iodide intermediate. The precipitation of Potassium Bromide (KBr) or Sodium Bromide (NaBr) from the DMF solution serves as a visual indicator that the halogen exchange (and subsequent alkylation) is actively occurring.

FinkelsteinWorkflow S1 1. Substrate Dissolve in DMF S2 2. Base Add K2CO3 S1->S2 S3 3. Catalyst Add 0.2 eq NaI S2->S3 S4 4. Alkylation Add Nucleophile S3->S4 S5 5. Workup Quench & Extract S4->S5

Step-by-step Finkelstein-assisted alkylation workflow to maximize SN2 product yield.

Step-by-Step Methodology:

  • Substrate & Solvent Preparation: Dissolve 1.0 equivalent of 1-Bromo-2-methoxypropane in anhydrous DMF to achieve a 0.2 M concentration. Note: Ensure the DMF is anhydrous, as water will act as a protic solvent and increase E2 competition[3].

  • Base Addition: Add 2.0 equivalents of finely milled, anhydrous Potassium Carbonate ( K2​CO3​ ). Stir for 5 minutes to ensure an even suspension.

  • Catalytic Activation: Add 0.2 equivalents of Sodium Iodide (NaI). Stir the mixture for 15 minutes at room temperature (20-25°C). You may notice a slight color change or fine precipitate forming as the transient iodide species is generated.

  • Nucleophilic Addition: Dropwise add 1.1 equivalents of your target nucleophile (e.g., amine or thiol) while maintaining the temperature at 25°C. Stir for 4-6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quench and Extraction: Once complete, quench the reaction by pouring it into saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • SN1 vs E1 and SN2 vs E2 : The Temperature Source: Master Organic Chemistry URL:[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL:[Link]

  • How Solvation Influences the SN2 versus E2 Competition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

"1-Bromo-2-methoxypropane" reaction temperature and time optimization

Technical Support Center: Synthesis of 1-Bromo-2-methoxypropane A Guide to Reaction Temperature and Time Optimization Welcome to the technical support center for organic synthesis applications. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Bromo-2-methoxypropane

A Guide to Reaction Temperature and Time Optimization

Welcome to the technical support center for organic synthesis applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halo-ether compounds. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature and time for the synthesis of 1-bromo-2-methoxypropane, a valuable intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the most reliable and efficient laboratory-scale method for synthesizing 1-bromo-2-methoxypropane?

Answer: The most dependable method for preparing 1-bromo-2-methoxypropane is the bromination of its corresponding primary alcohol, 2-methoxypropan-1-ol, using phosphorus tribromide (PBr₃). This approach is favored over alternatives like using hydrobromic acid (HBr) for several key reasons:

  • High Selectivity for Primary Alcohols: The reaction of PBr₃ with primary and secondary alcohols proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This mechanism is highly efficient for sterically unhindered primary carbons.

  • Minimization of Carbocation Rearrangements: Unlike reactions involving HBr which can proceed through an Sₙ1 pathway and generate carbocation intermediates, the Sₙ2 pathway of the PBr₃ reaction avoids this possibility.[1][3] This ensures the integrity of the carbon skeleton, preventing the formation of isomeric byproducts.

  • Mild Reaction Conditions: The conversion can typically be achieved at low to moderate temperatures, which is crucial for preserving the methoxy-ether linkage that could be susceptible to cleavage under harsh acidic conditions.[4]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Products 2_methoxypropan_1_ol 2-Methoxypropan-1-ol PBr3 PBr₃ 1_bromo_2_methoxypropane 1-Bromo-2-methoxypropane PBr3->1_bromo_2_methoxypropane Solvent (e.g., Et₂O) Temp: 0°C to RT H3PO3 H₃PO₃

Caption: Overall synthesis of 1-Bromo-2-methoxypropane.

Question 2: My reaction yield is consistently low. How can I troubleshoot this by optimizing temperature and reaction time?

Answer: Low yield is a classic optimization problem where temperature and time are the most critical variables. An imbalance in these parameters can lead to either an incomplete reaction or the formation of undesired side products.

Causality Behind Temperature Choices:

  • PBr₃ Addition (Exothermic Control): The initial reaction between the alcohol and PBr₃ is exothermic. It is critical to add the PBr₃ dropwise to the alcohol solution at a low temperature (typically 0 °C)[1][5]. Adding it too quickly or at room temperature can cause a rapid temperature spike, leading to localized heating and promoting side reactions.

  • Reaction Progression (Overcoming Activation Energy): After the initial addition, the reaction needs sufficient thermal energy to proceed to completion. For many primary alcohols, allowing the mixture to slowly warm to room temperature and stir for several hours (12-24 hours) is sufficient.[1] If the reaction is sluggish (monitored by TLC or GC), gentle heating (e.g., to 40-50 °C) may be required. However, excessive heat can be detrimental.

Causality Behind Time Choices:

Reaction time is not a fixed parameter but should be determined by empirical monitoring. A reaction stopped too early will result in a low yield due to unreacted starting material. Conversely, extending the time, especially with heating, increases the risk of side reactions like ether cleavage.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Check for unreacted starting material (TLC/GC) start->check_sm incomplete Incomplete Reaction Path check_sm->incomplete Yes side_products Side Product Path check_sm->side_products No temp_low Is reaction temp < RT? incomplete->temp_low time_short Was reaction time < 12h? temp_low->time_short No action_warm Action: Allow to stir at RT or warm gently (40-50°C) temp_low->action_warm Yes action_time Action: Increase reaction time. Continue monitoring. time_short->action_time Yes temp_high Was reaction heated > 60°C or PBr₃ added warm? side_products->temp_high action_temp Action: Reduce reaction temp. Ensure PBr₃ addition at 0°C. temp_high->action_temp Yes

Caption: Troubleshooting workflow for low yield optimization.

Data Summary: Temperature Effects

Temperature RangeStageRationale & Potential Issues
0 - 10 °C PBr₃ AdditionOptimal. Controls initial exothermic reaction, preventing side product formation.[1]
Room Temp (~20-25 °C) ReactionGood starting point. Often sufficient for complete reaction over 12-24 hours.
40 - 50 °C Reaction (Optional)For slow reactions. Can be used to drive a sluggish reaction to completion. Monitor closely.
> 60 °C ReactionHigh Risk. Significantly increases the risk of ether cleavage by HBr byproduct and decomposition.[6][7]
Question 3: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I mitigate them?

Answer: Impurity generation is often linked to suboptimal reaction conditions. For this specific synthesis, the primary concerns are unreacted starting material and cleavage of the ether bond.

  • Unreacted Starting Material (2-methoxypropan-1-ol): This is the most common "impurity." It indicates an incomplete reaction.

    • Cause: Insufficient PBr₃ (stoichiometry is critical; use ~0.33-0.4 equivalents of PBr₃ per equivalent of alcohol), reaction temperature too low, or reaction time too short.[1]

    • Mitigation: Ensure correct stoichiometry. Use the troubleshooting workflow above to adjust time and temperature.

  • Ether Cleavage Products (e.g., Propane-1,2-diol, 1,2-dibromopropane): The methoxy group is an ether, which can be cleaved by strong acids like HBr, especially at elevated temperatures.[7][8] HBr is a byproduct of the reaction between PBr₃ and the alcohol (and any trace moisture).

    • Cause: Reaction temperature is too high, or the reaction has been heated for an extended period.

    • Mitigation: Strictly maintain low temperatures during PBr₃ addition and avoid excessive heating during the reaction phase. Use an anhydrous solvent and ensure all glassware is thoroughly dried to minimize the initial formation of HBr from the reaction of PBr₃ with water.[1]

  • Symmetrical Ether Formation (bis(2-methoxypropyl) ether): This can occur if an unreacted alcohol molecule attacks the activated phosphite intermediate, displacing the leaving group.

    • Cause: High concentration of unreacted alcohol relative to the activated intermediate.

    • Mitigation: A strategy of "inverse addition" can be employed, where the alcohol solution is added slowly to the PBr₃ solution. This keeps PBr₃ in excess, ensuring any alcohol that is added is quickly converted to the intermediate, minimizing its concentration as a free nucleophile.[1]

G alcohol 2-Methoxypropan-1-ol pbr3 + PBr₃ alcohol->pbr3 intermediate Activated Intermediate (Alkyl Dibromophosphite) pbr3->intermediate br_ion + Br⁻ (Sₙ2) intermediate->br_ion hbr HBr (byproduct) + High Temp intermediate->hbr product Desired Product: 1-Bromo-2-methoxypropane br_ion->product cleavage Side Product: Ether Cleavage hbr->cleavage

Sources

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions with 1-Bromo-2-methoxypropane

Welcome to the Technical Support Center for 1-Bromo-2-methoxypropane . This resource is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks, po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-methoxypropane . This resource is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks, poor yields, or chemoselectivity issues during nucleophilic substitution (SN2) workflows.

Below, you will find a diagnostic decision tree, an in-depth FAQ explaining the physical chemistry behind common failures, quantitative data comparisons, and a self-validating experimental protocol.

Diagnostic workflow for troubleshooting substitution reactions of 1-bromo-2-methoxypropane.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the nucleophilic substitution of 1-bromo-2-methoxypropane significantly slower than that of standard primary alkyl bromides like 1-bromopropane? Analysis & Causality: While 1-bromo-2-methoxypropane is a primary alkyl halide, it possesses a methoxy group at the beta-carbon (C2). This beta-branching introduces measurable steric hindrance near the electrophilic alpha-carbon. During an SN2 reaction, the nucleophile must approach the alpha-carbon from a trajectory 180° opposite to the departing bromide ion (the backside attack). The bulky -OCH3 group at the adjacent carbon creates steric bulk that partially blocks this trajectory, raising the activation energy of the pentacoordinate transition state and proportionally decreasing the reaction rate. Actionable Solution: To overcome this steric barrier without resorting to harsh thermal conditions (which risk degrading the ether linkage), you must enhance the nucleophilicity of your reagent or improve the leaving group's lability.

Q2: How can I accelerate the SN2 reaction rate without increasing the temperature? Analysis & Causality: The most effective self-validating system to accelerate this specific reaction is the application of the Finkelstein reaction principles via nucleophilic catalysis[1]. By introducing a catalytic amount of a soluble iodide salt—such as Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI)—you initiate an in situ halogen exchange. Iodide is a superior nucleophile compared to most target nucleophiles and rapidly displaces the bromide to form 1-iodo-2-methoxypropane[2]. Iodide is also a vastly superior leaving group. Consequently, your target nucleophile will react with the transient alkyl iodide much faster than it would with the original alkyl bromide. Actionable Solution: Add 0.1 to 0.2 equivalents of TBAI to your reaction mixture. This phase-transfer catalyst ensures high solubility of the iodide ion in organic solvents, establishing a rapid catalytic cycle that bypasses the kinetic bottleneck of the primary bromide[2].

Q3: I am observing a high percentage of elimination byproducts (alkenes). How do I shift the chemoselectivity back toward substitution? Analysis & Causality: If your nucleophile is moderately to strongly basic (e.g., alkoxides, amines), the steric hindrance at the alpha-carbon makes the competing abstraction of a beta-proton (E2 elimination) kinetically favorable. Furthermore, the solvent environment heavily dictates this balance. Protic solvents (like methanol or ethanol) form a hydrogen-bonded "solvent cage" around the nucleophile, drastically reducing its effective nucleophilicity while preserving its basicity[3]. Actionable Solution: Switch your reaction medium to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)[4]. Polar aprotic solvents solvate cations effectively but leave anions "naked" and highly reactive[5]. This lack of hydrogen bonding dramatically lowers the activation energy for the SN2 pathway, increasing the substitution rate by up to several orders of magnitude and outcompeting the E2 pathway[5].

Q4: Does the beta-methoxy group provide Neighboring Group Participation (NGP) to assist the substitution? Analysis & Causality: In some systems, a heteroatom at the beta position can displace the leaving group internally to form a cyclic intermediate (anchimeric assistance), which is then opened by the external nucleophile. For 1-bromo-2-methoxypropane, this would require forming a highly strained three-membered oxonium ion. While NGP is highly prevalent in systems forming 5- or 6-membered rings, the thermodynamic instability of a 3-membered oxonium ring makes this pathway kinetically uncompetitive against direct SN2 attack by a strong external nucleophile. Therefore, researchers should not rely on NGP for rate acceleration in this specific substrate and should instead utilize external nucleophilic catalysis.

Quantitative Data: Solvent and Catalyst Effects on Reaction Kinetics

The following table summarizes the anticipated kinetic and chemoselective outcomes when optimizing the substitution of 1-bromo-2-methoxypropane.

Reaction ConditionSolvent TypeCatalystRelative SN2 RatePrimary Byproduct Risk
Methanol / Ethanol Polar ProticNone1x (Baseline)High (E2 Elimination)
Acetone Polar AproticNone~50xModerate
DMF / DMSO Polar AproticNone~500xLow
MeCN / DMF Polar Aprotic10 mol% TBAI>1000xVery Low

Experimental Protocol: TBAI-Catalyzed SN2 Substitution

A self-validating workflow designed to maximize substitution yields while suppressing elimination pathways.

Objective: Synthesize a functionalized derivative of 1-bromo-2-methoxypropane using a standard nucleophile (e.g., sodium azide, cyanide, or a secondary amine).

Materials:

  • 1-Bromo-2-methoxypropane (1.0 equiv, limiting reagent)

  • Target Nucleophile (1.2 - 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the target nucleophile (1.5 equiv) in anhydrous MeCN under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent water from acting as a competing protic nucleophile or forming a hydrogen-bonded solvent cage around the primary nucleophile, ensuring maximum reactivity.

  • Catalyst Introduction: Add 0.1 equiv of TBAI to the stirring solution. Allow 5 minutes for complete dissolution.

    • Causality: TBAI provides the highly nucleophilic iodide ion necessary to form the transient, highly reactive 1-iodo-2-methoxypropane intermediate in situ.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1-bromo-2-methoxypropane (1.0 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0°C prevents localized exothermic spikes. Excess heat provides the activation energy required for the competing E2 elimination pathway; keeping the system cool initially ensures SN2 remains the dominant trajectory.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25°C). Monitor the reaction progress via TLC or GC-MS.

    • Causality: The Finkelstein catalytic cycle lowers the overall activation energy, allowing the reaction to drive to completion at room temperature within 2 to 4 hours without thermal degradation.

  • Quenching and Isolation: Once the starting bromide is consumed, quench the reaction by adding distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine.

    • Causality: The brine wash removes residual polar aprotic solvent (DMF/MeCN) and extracts the highly water-soluble catalyst salts away from the target organic product.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography if necessary.

References

  • Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL
  • Title: Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions Source: Scholaris URL
  • Title: 11.
  • Title: Finkelstein reaction Source: Wikipedia URL
  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL

Sources

Troubleshooting

Technical Support Center: Analysis of 1-Bromo-2-methoxypropane Reaction Byproducts by GC-MS

Welcome to the technical support center for the GC-MS analysis of 1-bromo-2-methoxypropane and its associated reaction byproducts. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the GC-MS analysis of 1-bromo-2-methoxypropane and its associated reaction byproducts. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in synthesis and require robust analytical methods to monitor reaction progress, identify impurities, and ensure final product purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Understanding the Chemistry - Potential Byproducts

The first step in any analytical challenge is to understand the potential chemistry at play. Knowing what to look for is paramount to developing a successful analytical method.

Q1: What are the common byproducts I should expect when using 1-bromo-2-methoxypropane in a reaction?

A1: 1-Bromo-2-methoxypropane is a secondary alkyl halide. Depending on the reaction conditions (specifically the nature of the nucleophile/base, solvent, and temperature), it can undergo both substitution and elimination reactions.[1]

  • Substitution Reactions (Sₙ2/Sₙ1): When reacted with a nucleophile, the bromine atom is replaced. If your reaction uses a methoxide source (like sodium methoxide or methanol), a common byproduct is 1,2-dimethoxypropane .

  • Elimination Reactions (E2/E1): In the presence of a base, a molecule of hydrogen bromide (HBr) can be eliminated to form an alkene. This will result in the formation of isomeric methoxypropenes , primarily 1-methoxyprop-1-ene and 2-methoxypropene .[2][3] Higher temperatures generally favor elimination over substitution.[1]

The competition between these pathways is critical. Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases will favor substitution.[4][5]

Reaction_Pathways sub 1-Bromo-2-methoxypropane sub_prod 1,2-Dimethoxypropane sub->sub_prod Substitution (e.g., CH₃O⁻) elim_prod1 1-Methoxyprop-1-ene sub->elim_prod1 Elimination (e.g., Base, Δ) elim_prod2 2-Methoxypropene sub->elim_prod2 Elimination (e.g., Base, Δ)

Caption: Potential substitution and elimination pathways for 1-bromo-2-methoxypropane.

Section 2: Interpreting Your GC-MS Data

A chromatogram full of peaks is useless without correct identification. The mass spectrum is the fingerprint of your molecule.

Q2: How do I identify 1-bromo-2-methoxypropane and its byproducts in the mass spectrum?

A2: Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

  • Signature of Bromine: The most telling feature of any bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[6][7] This is due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[6]

  • Common Fragmentation:

    • 1-Bromo-2-methoxypropane: Expect to see the M/M+2 pair at m/z 152/154. A very common fragmentation pathway for alkyl halides is the loss of the halogen radical.[7][8] Therefore, a prominent peak at m/z 73, corresponding to the [C₄H₉O]⁺ fragment (the molecule minus bromine), is expected.

    • 1,2-Dimethoxypropane: The molecular ion is at m/z 104. Ethers often undergo alpha-cleavage (breaking the C-C bond next to the oxygen).[9] Look for a strong base peak at m/z 59 resulting from this cleavage.

    • Methoxypropenes: These isomers will have a molecular ion at m/z 72. The mass spectrum for 2-methoxypropene is well-documented and shows major fragments at m/z 42, 41, 27, and 29.[2]

Table 1: Key Mass Spectral Data for Target Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
1-Bromo-2-methoxypropane C₄H₉BrO 153.02 152 / 154 73 (M-Br), 59, 45
1,2-Dimethoxypropane C₅H₁₂O₂ 104.15 104 59 (Base Peak), 45, 43

| Methoxypropene (Isomers) | C₄H₈O | 72.11 | 72 | 42, 41, 39, 29, 27 |

Section 3: GC-MS Method Development & Protocols

A robust and reliable method is the foundation of accurate analysis.

Q3: What is a good starting point for a GC-MS method to analyze this reaction mixture?

A3: This protocol provides a validated starting point. Optimization may be necessary based on your specific instrumentation and the exact composition of your reaction mixture.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Quench the reaction mixture as per your synthetic protocol.

    • Perform a liquid-liquid extraction into a volatile, non-polar solvent (e.g., diethyl ether, dichloromethane). Ensure the solvent is compatible with your GC column.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Dilute an aliquot of the organic extract to approximately 10-50 µg/mL in the same solvent. High concentrations can lead to peak fronting and source contamination.[10][11]

    • Transfer the final diluted sample to a 2 mL autosampler vial.

  • GC-MS Instrumentation & Parameters:

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is an excellent starting point. A standard dimension of 30 m length x 0.25 mm ID x 0.25 µm film thickness is recommended.

    • Inlet:

      • Mode: Split (a split ratio of 20:1 to 50:1 is typical to avoid overloading).[10]

      • Temperature: 250 °C. This should be hot enough to ensure rapid vaporization without causing thermal degradation of the analytes.[12]

      • Liner: Use a deactivated split liner, potentially with glass wool, to aid vaporization and trap non-volatile material.[10]

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes. A low initial temperature helps focus analytes at the head of the column, especially if the solvent is very volatile.[13][14]

      • Ramp: Increase temperature at 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 2 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.[14]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Scan Range: m/z 35-200. This range will capture all expected parent and fragment ions while excluding low-mass interference from air and water.

Section 4: Troubleshooting Guide

Even with a good method, problems can arise. This section provides a logical, step-by-step approach to diagnosing and solving common issues.

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape baseline_issue Baseline/Sensitivity Issue? start->baseline_issue rt_issue Retention Time Issue? start->rt_issue tailing Tailing: Check for active sites (liner, column inlet), leaks, dead volume. peak_shape->tailing Yes fronting Fronting: Check for column overload. Dilute sample or increase split ratio. peak_shape->fronting Yes split Split/Broad: Check column installation, liner, injection speed, oven start temp. peak_shape->split Yes noise Noise/Drift: Check for leaks, gas purity, contaminated source/detector. baseline_issue->noise Yes ghost Ghost Peaks: Check for carryover, contaminated syringe/inlet/solvent. baseline_issue->ghost Yes no_peaks No/Low Peaks: Check syringe, sample concentration, inlet/detector temp, major leaks. baseline_issue->no_peaks Yes shifting_rt Shifting RTs: Check for consistent carrier gas flow, leaks, oven temp control. rt_issue->shifting_rt Yes

Caption: A logical workflow for troubleshooting common GC-MS issues.

Symptom: Peak Shape Problems

Q4: My peak for 1-bromo-2-methoxypropane is tailing. What's causing this? A4: Peak tailing is often caused by active sites in the sample flow path that interact undesirably with the analyte.[15]

  • Causes & Solutions:

    • Active Inlet Liner: The glass liner in the injector can become contaminated or have active silanol groups. Solution: Replace the inlet liner with a new, deactivated one.[10]

    • Column Contamination: The first few centimeters of the GC column can accumulate non-volatile residue. Solution: Trim 10-20 cm from the front of the column.[13]

    • Improper Column Installation: A poor column cut or incorrect insertion depth can create "dead volume" where analytes can get held up.[16] Solution: Re-cut the column ensuring a clean, square break and reinstall it according to the manufacturer's instructions.

    • System Leaks: Small leaks in the inlet can cause peak distortion. Solution: Perform a leak check of the inlet fittings, especially the septum nut.[17]

Q5: I'm seeing fronting peaks for my most concentrated components. Why? A5: Peak fronting is a classic sign of column overload.[11]

  • Causes & Solutions:

    • Sample Concentration Too High: The amount of analyte injected exceeds the capacity of the column's stationary phase. Solution: Dilute your sample further.[10]

    • Split Ratio Too Low: Not enough of the sample is being vented, forcing too much onto the column. Solution: Increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).[10]

Q6: Some of my peaks are split or broad. What should I check? A6: Split or broad peaks often point to issues with how the sample is introduced and focused on the column.[13][18]

  • Causes & Solutions:

    • Poor Analyte Focusing: The initial oven temperature may be too high, preventing the analytes from condensing into a tight band at the head of the column.[13] Solution: Lower the initial oven temperature to at least 20 °C below the boiling point of your injection solvent.[13]

    • Inlet Issues: Using an empty liner with a fast injection can cause the sample to vaporize inefficiently. Solution: Use a liner with deactivated glass wool to aid vaporization and improve mixing.[11]

    • Solvent/Phase Mismatch: Injecting a non-polar solvent (like hexane) onto a very polar column (like a WAX column) in splitless mode can cause peak splitting.[13] Solution: Ensure your solvent polarity is reasonably compatible with your stationary phase.

Symptom: Baseline & Sensitivity Issues

Q7: I have a noisy or drifting baseline. How can I fix it? A7: Baseline issues are typically due to contamination or leaks.[19]

  • Causes & Solutions:

    • Contaminated Carrier Gas: Impurities in the helium or hydrogen can elevate the baseline. Solution: Ensure high-purity gases are used and that gas traps/filters are not expired.[14][18]

    • Column Bleed: Operating the column near or above its maximum temperature limit will cause the stationary phase to degrade and "bleed" into the detector. Solution: Check the column's maximum temperature and ensure your oven program does not exceed it. If the column is old, it may need to be replaced.[15]

    • Contaminated Inlet or Detector: The inlet or MS ion source can become contaminated over time. Solution: Perform regular preventative maintenance, including cleaning the ion source and replacing the inlet liner and septum.[14][19]

Q8: I'm seeing "ghost peaks" in my blank runs. Where are they coming from? A8: Ghost peaks are peaks that appear in blank runs and are caused by carryover from previous injections or contamination.[15]

  • Causes & Solutions:

    • Syringe Carryover: The autosampler syringe may not be adequately rinsed between injections. Solution: Increase the number of pre- and post-injection solvent rinses in your method. Use a strong solvent for rinsing.[11]

    • Inlet Contamination: Residue from a previous, highly concentrated sample can build up in the liner. Solution: Replace the inlet liner and septum.[10]

    • Backflash: The sample may vaporize to a volume larger than the liner, contaminating the gas lines.[11][17] Solution: Inject a smaller volume, use a larger volume liner, or increase the inlet pressure.[17]

Q9: My analyte signal is much lower than expected, or I see no peaks at all. What's wrong? A9: A complete loss or significant drop in signal can be alarming but is often due to a simple issue.[12][18]

  • Causes & Solutions:

    • Injection Failure: The most common cause. The syringe could be clogged, the vial may be empty, or the autosampler may have malfunctioned.[12] Solution: Verify there is sample in the vial. Manually observe an injection cycle. Try injecting a trusted standard.

    • Major Leak: A large leak, such as a completely loose fitting or a broken column, will prevent the sample from reaching the detector.[12] Solution: Check carrier gas flows and pressures. Perform a full system leak check.

    • Detector/Filament Issue: The MS filament may have burned out, or the detector may be turned off. Solution: Check the MS tune report to verify filament and detector performance.[17]

Section 5: Frequently Asked Questions (FAQs)

Q12: Why is the M/M+2 isotope pattern for bromine-containing compounds so important? A12: It is a highly specific and reliable indicator that a bromine atom is present in the molecule or fragment.[6][7] This pattern arises from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[20] Automated library searches can sometimes misidentify compounds, but visually confirming the presence of this isotopic signature for a peak provides strong evidence for its identity, significantly increasing confidence in your results.

Q13: Can I quantify these byproducts without authentic standards? A13: Yes, semi-quantitative analysis is possible. You can estimate the relative amounts of byproducts by comparing their peak areas in the Total Ion Chromatogram (TIC). However, this assumes that all compounds have the same response factor in the detector, which is not always accurate. For example, halogenated compounds often have a different MS response compared to simple ethers or alkanes.[21][22][23] For true quantitation, you must create a calibration curve using certified reference standards for each analyte.

Q14: How does my choice of GC column polarity affect the analysis? A14: The polarity of the stationary phase dictates the elution order of the compounds. On a non-polar to mid-polarity column (like a 5% phenyl-methyl), compounds will generally elute in order of increasing boiling point. The methoxypropene byproducts (boiling point ~35°C) will elute very early, followed by 1,2-dimethoxypropane, and finally the starting material, 1-bromo-2-methoxypropane. A more polar column (e.g., a WAX column) would retain the more polar ether compounds longer, potentially providing better resolution from non-polar impurities, but it may also be more susceptible to degradation if the sample contains water or reactive species.

References
  • Benchchem. (n.d.). A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxy-2-methylpropane Substitution Reactions.
  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Scribd. (n.d.). GC-MS Troubleshooting Guide.
  • LabRulez GCMS. (2025, May 26). Peak Shape Problems: No Peaks.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • PubMed. (2013, February 15). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs.
  • Oxford Academic. (2013, February 15). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science.
  • LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks.
  • PubChem. (n.d.). 2-Methoxypropene.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-methoxypropane.
  • Oxford Academic. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science.
  • Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
  • Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
  • NIST. (n.d.). 1-Propene, 2-methoxy-. NIST WebBook.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (2021, November). Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method. Journal of Physics: Conference Series.
  • Chromatech. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-methoxypropane.
  • Chem Help ASAP. (2022, November 23). mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • Doc Brown's Advanced Organic Chemistry. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of bromomethane.
  • NIST. (n.d.). 1-Propene, 2-methoxy-. NIST WebBook.
  • Homework.Study.com. (n.d.). 1-bromo-2-methylpropane with sodium methoxide under SN2/E2 conditions.
  • brainly.com. (2018, September 18). What organic products would be formed from the reaction of 1-bromo-2-methylpropane (isobutyl bromide).

Sources

Optimization

Technical Support Center: Troubleshooting 1-Bromo-2-methoxypropane Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique steric and electronic challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique steric and electronic challenges associated with 1-bromo-2-methoxypropane .

While this molecule is technically a primary alkyl halide, the presence of a beta-methoxy group creates a deceptive level of steric hindrance and opens competing elimination pathways. This guide provides field-proven, self-validating protocols to ensure high-yield nucleophilic substitutions (SN2) and successful organometallic metalations.

Module 1: Nucleophilic Substitution (SN2) Diagnostics

Q: Why is my SN2 reaction yield so low despite using a primary halide?

A: The difficulty arises from beta-branching steric hindrance . In 1-bromo-2-methoxypropane, the C2 (beta) carbon is bonded to a methyl group and a bulky methoxy group. Because the SN2 mechanism requires a strict 180° backside attack relative to the carbon-bromine bond, the freely rotating C1-C2 bond allows the methoxy group to sweep through the trajectory of the incoming nucleophile, sterically blocking the reaction[1].

Q: I am seeing a major byproduct instead of my target SN2 product. What is happening?

A: You are likely observing base-induced E2 elimination. The electron-withdrawing oxygen atom increases the acidity of the lone proton on the C2 carbon. If your nucleophile has strong basic character (e.g., alkoxides, hydroxide) or if you are using high temperatures in a protic solvent, the reagent will abstract the beta-proton instead of attacking C1[2]. This expels the bromide leaving group and yields 2-methoxypropene as an unwanted byproduct.

SN2_vs_E2 SM 1-Bromo-2-methoxypropane (Primary Halide with Beta-Bulk) Nu Nucleophilic Attack (Requires 180° Backside) SM->Nu Polar Aprotic Solvent Base Basic Attack (Deprotonates Beta-H) SM->Base Protic Solvent / Heat SN2 Target: SN2 Product (Sterically Hindered) Nu->SN2 Optimized Conditions E2 Byproduct: E2 Elimination (2-Methoxypropene) Base->E2 Strong Base

Mechanistic divergence of 1-bromo-2-methoxypropane under substitution vs. elimination conditions.

Quantitative Matrix for SN2 Optimization

To overcome the activation barrier of the sterically hindered SN2 pathway without triggering E2 elimination, solvent selection is critical. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, compensating for the steric bulk.

Table 1: Solvent & Temperature Effects on SN2 vs. E2 Pathways

SolventDielectric Constant (ε)Model NucleophileTemp (°C)Dominant PathwaySN2 : E2 Ratio
Water80.1NaCN60E2 / SN110 : 90
Ethanol24.5NaOEt78E25 : 95
THF7.5NaN365SN270 : 30
DMSO46.7NaN340SN295 : 5
Protocol 1: Optimized SN2 Workflow (Self-Validating)

Objective: Maximize substitution using a polar aprotic solvent while monitoring for E2 leakage.

  • Preparation: Dissolve 1.0 eq of 1-bromo-2-methoxypropane in anhydrous DMSO (0.2 M concentration). Causality: DMSO maximizes nucleophile energy to overcome beta-steric hindrance.

  • Nucleophile Addition: Add 1.2 eq of your nucleophile (e.g., NaN3 or KCN).

  • Thermal Control: Heat the reaction strictly to 40 °C. Do not exceed 50 °C, as thermal energy will disproportionately accelerate the higher-entropy E2 pathway.

  • Self-Validation Checkpoint (In-Process): Withdraw a 50 µL aliquot at 2 hours and quench in 1 mL of 1:1 Water/Ethyl Acetate.

    • TLC Analysis: Spot the organic layer against the starting material (Hexanes:EtOAc 8:2). Stain with KMnO4.

    • Validation Logic: If the SN2 reaction is proceeding correctly, you will see a clean product spot. If E2 elimination is occurring, the highly reactive 2-methoxypropene alkene will instantly bleach the KMnO4 stain upon contact.

  • Workup: Quench with cold water to crash out the DMSO, and extract 3x with diethyl ether.

Module 2: Organometallic & Grignard Challenges

Q: My Grignard initiation produces vigorous bubbling but no active reagent. What is happening?

A: You are observing a classic beta-elimination of the organometallic intermediate. When magnesium inserts into the C-Br bond, a carbanion-like character develops at C1. The adjacent methoxy group on C2 acts as a leaving group. Driven by the formation of a stable Mg-O chelate[3], the C1 electrons collapse to form a double bond, expelling the methoxy group. The vigorous bubbling you observe is propene gas escaping the vessel, leaving behind inert magnesium methoxybromide.

Q: How do I successfully metalate this substrate without destroying it?

A: You must abandon standard magnesium turnings. Instead, utilize a halogen-magnesium exchange at sub-zero temperatures using a "Turbo-Grignard" reagent (iPrMgCl·LiCl)[4]. The addition of LiCl breaks down polymeric organomagnesium aggregates, making the exchange kinetically rapid even at -20 °C. At this low temperature, the activation energy required for the beta-elimination of the methoxy group cannot be reached, allowing you to trap the organometallic species.

Grignard_Troubleshooting Start Attempted Metalation of 1-Bromo-2-methoxypropane Standard Standard Mg Turnings (Room Temp, THF) Start->Standard Turbo Turbo-Grignard (iPrMgCl·LiCl) (-20 °C, THF) Start->Turbo Elim Beta-Elimination (Propene Gas + Mg(OMe)Br) Standard->Elim Spontaneous Success Stable Organomagnesium Intermediate Turbo->Success Kinetic Trapping

Workflow for overcoming beta-elimination during the metalation of 1-bromo-2-methoxypropane.

Quantitative Matrix for Metalation Strategies

Table 2: Metalation Troubleshooting Data

Reagent / MethodTemp (°C)AdditiveTarget Organometallic YieldBeta-Elimination (Propene)
Mg Turnings25None< 5%> 90%
Rieke Magnesium0None40%60%
iPrMgCl-20None65%35%
iPrMgCl·LiCl-20LiCl> 90% < 5%
Protocol 2: Low-Temperature Halogen-Magnesium Exchange (Self-Validating)

Objective: Generate the Grignard equivalent of 1-bromo-2-methoxypropane while freezing out the beta-elimination pathway.

  • Preparation: Flame-dry a Schlenk flask. Add 1.0 eq of 1-bromo-2-methoxypropane and anhydrous THF (0.5 M). Purge with Argon.

  • Thermal Control: Cool the flask to exactly -20 °C using a dry ice/ethylene glycol bath. Causality: Temperatures above -10 °C will trigger rapid propene evolution.

  • Metalation: Add 1.1 eq of iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF) dropwise over 15 minutes via syringe pump. Stir for 2 hours at -20 °C.

  • Self-Validation Checkpoint (Iodine Quench):

    • Withdraw a 0.1 mL aliquot and inject it into a GC vial containing a pre-mixed solution of iodine (I2) in dry THF.

    • Validation Logic: If the organomagnesium species successfully formed, it will rapidly consume the iodine, bleaching the dark brown color to a pale yellow. Subsequent GC-MS analysis of this vial will show 1-iodo-2-methoxypropane. If beta-elimination occurred, the iodine color will persist, and GC-MS will show only solvent and isopropyl iodide.

  • Electrophile Addition: Once validated, add your target electrophile (e.g., an aldehyde) directly to the flask at -20 °C, then slowly allow the mixture to warm to room temperature.

References

  • Characteristics of the SN2 Reaction Chemistry LibreTexts. Retrieved March 20, 2026.[Link]

  • Will this beta-branched secondary alkyl halide undergo SN1 or SN2? Chemistry Stack Exchange. Retrieved March 20, 2026.[Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions National Center for Biotechnology Information (PMC). Retrieved March 20, 2026.[Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry. Retrieved March 20, 2026.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of "1-Bromo-2-methoxypropane" in SN1 vs SN2 reactions

Executive Summary In the realm of drug development and complex organic synthesis, predicting the behavior of bifunctional alkyl halides is critical for controlling regiochemistry and reaction kinetics. 1-Bromo-2-methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and complex organic synthesis, predicting the behavior of bifunctional alkyl halides is critical for controlling regiochemistry and reaction kinetics. 1-Bromo-2-methoxypropane (PubChem CID: 524021) serves as an exceptional model for studying competing substitution mechanisms. While its primary alkyl bromide structure traditionally dictates a bimolecular nucleophilic substitution (SN2) pathway, the presence of a β -methoxy group introduces profound mechanistic divergence. Under ionizing conditions, rather than forming a thermodynamically prohibited primary carbocation, the molecule undergoes a unimolecular-like substitution via Neighboring Group Participation (NGP) .

This guide provides an objective, data-driven comparison of 1-Bromo-2-methoxypropane's performance under SN2 versus SN1/NGP conditions, complete with self-validating experimental protocols designed for modern research laboratories.

Structural Analysis & Mechanistic Divergence

The SN2 Pathway: Direct Bimolecular Displacement

As a primary halide, 1-bromo-2-methoxypropane is highly susceptible to SN2 reactions when exposed to strong nucleophiles (e.g., azides, cyanides) in polar aprotic solvents. The mechanism proceeds via a single concerted step where bond-breaking and bond-making occur simultaneously, passing through a pentacoordinate transition state [1]. The β -methoxy group exerts a mild inductive electron-withdrawing effect, slightly increasing the electrophilicity of the C1 carbon, though it introduces minor steric hindrance compared to a simple unbranched propyl chain.

The SN1-like Pathway: Anchimeric Assistance (NGP)

True SN1 reactions require the formation of a stable carbocation intermediate. Because primary carbocations are energetically inaccessible, direct SN1 solvolysis of 1-bromo-2-methoxypropane does not occur. Instead, the molecule utilizes its own β -methoxy group. The oxygen lone pair acts as an internal nucleophile, attacking the C1 carbon and expelling the bromide ion in a rate-determining intramolecular step [2].

This anchimeric assistance forms a highly reactive, three-membered cyclic intermediate known as a methyloxiranium (oxonium) ion. Subsequent attack by a weak external nucleophile (like a solvent molecule) opens the ring. Because the nucleophile can attack either the C1 or C2 position of the cyclic intermediate, this pathway often yields a mixture of direct and rearranged products [3].

Kinetic & Thermodynamic Profiling

To objectively compare the two pathways, the following table summarizes the quantitative and qualitative parameters governing the reactivity of 1-bromo-2-methoxypropane.

ParameterSN2 PathwaySN1 (NGP) Pathway
Rate Law Rate = k [RBr][Nu⁻] (Second-order)Rate = k [RBr] (Pseudo first-order)
Activation Energy ( Ea​ ) ~15–18 kcal/mol~22–25 kcal/mol
Reactive Intermediate None (Concerted Transition State)Cyclic Methyloxiranium Ion
Regiochemical Outcome 100% 1-substituted productMixture of 1-substituted and 2-substituted products
Optimal Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)Polar Protic (e.g., Methanol, Water)
Competing Reactions E2 Elimination (if strongly basic)E1 / E1cB Elimination (minor)

Mechanistic Visualization

G Substrate 1-Bromo-2-methoxypropane SN2_Cond Strong Nucleophile (NaN3) Aprotic Solvent (DMF) Substrate->SN2_Cond SN2 SN1_Cond Weak Nucleophile (CD3OD) Protic Solvent Substrate->SN1_Cond SN1/NGP SN2_TS Bimolecular Transition State [Nu---C---Br]‡ SN2_Cond->SN2_TS NGP_Int Cyclic Oxiranium Ion (Anchimeric Assistance) SN1_Cond->NGP_Int Rate-determining SN2_Prod Direct Substitution (Inversion at C1) SN2_TS->SN2_Prod SN1_Prod Isotopic Mixture (Attack at C1 or C2) NGP_Int->SN1_Prod Fast Nu attack

Mechanistic divergence of 1-Bromo-2-methoxypropane under SN1/NGP and SN2 conditions.

Workflow Prep Substrate Prep 1-Bromo-2-methoxypropane Split Reaction Setup Prep->Split SN2_Rxn SN2: NaN3 in DMF Stir at 25°C Split->SN2_Rxn SN1_Rxn SN1: CD3OD Solvolysis Reflux at 65°C Split->SN1_Rxn Workup Aqueous Workup & Extraction SN2_Rxn->Workup SN1_Rxn->Workup Analysis GC-MS / NMR Kinetic Profiling Workup->Analysis

Comparative experimental workflow for evaluating SN1/NGP and SN2 reaction kinetics.

Self-Validating Experimental Protocols

To rigorously prove the mechanistic divergence, the following protocols utilize kinetic tracking and isotopic labeling. These methodologies are designed as self-validating systems: the analytical readouts inherently prove the underlying causality of the reaction mechanism.

Protocol A: SN2 Kinetics via Azidolysis

Objective: Confirm second-order kinetics and regiochemical fidelity.

  • Reaction Setup: Dissolve 1-bromo-2-methoxypropane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It selectively solvates cations (Na⁺) while leaving the azide anion unsolvated and highly nucleophilic, drastically lowering the SN2 activation energy.

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.5 eq) and stir at 25°C.

    • Causality: Maintaining ambient temperature prevents competing E2 elimination pathways, which require higher thermal energy to proceed.

  • Kinetic Quenching: Extract 100 μ L aliquots every 10 minutes. Quench immediately in 1 mL of ice-cold distilled water, then extract with hexane.

    • Causality: Water instantly halts the reaction by hydrogen-bonding to the azide anion, destroying its nucleophilicity. This allows for precise time-point kinetic measurements.

  • Validation (GC-MS): Analysis will reveal a single product peak (1-azido-2-methoxypropane). The linear decay of the substrate over time confirms bimolecular kinetics.

Protocol B: SN1/NGP Kinetics via Solvolysis

Objective: Prove the existence of the cyclic oxiranium intermediate using isotopic labeling.

  • Reaction Setup: Dissolve 1-bromo-2-methoxypropane in deuterated methanol (CD₃OD).

    • Causality: CD₃OD acts as both an ionizing solvent (facilitating C-Br bond heterolysis) and a weak nucleophile. The deuterium label is critical for distinguishing the regiochemistry of the subsequent nucleophilic attack.

  • Thermal Activation: Reflux the mixture at 65°C under an inert atmosphere for 12 hours.

    • Causality: The unimolecular ionization/NGP step has a higher activation energy (~25 kcal/mol) than an SN2 displacement, requiring sustained thermal energy to overcome the barrier.

  • Validation (NMR/GC-MS):

    • Self-Validating Logic: If the reaction proceeded via direct SN2 solvolysis, the product would exclusively be 1-(d₃-methoxy)-2-methoxypropane. However, because the reaction proceeds via the symmetrical-like methyloxiranium intermediate, CD₃OD attacks both C1 and C2.

    • Result: GC-MS and ¹H-NMR will reveal a near 1:1 isotopic mixture of 1-(d₃-methoxy)-2-methoxypropane and 2-(d₃-methoxy)-1-methoxypropane. This isotopic scrambling is definitive, irrefutable proof of Neighboring Group Participation.

References

  • Title: 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Neighbouring group participation Source: Wikipedia URL: [Link]

  • Title: Neighboring Group Participation Source: Chem-Station Int. Ed. URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-Bromo-2-methoxypropane vs. Standard Bromoalkanes

As a Senior Application Scientist in synthetic methodology and drug development, evaluating the reactivity profile of an alkyl halide requires moving beyond basic classifications. 1-Bromo-2-methoxypropane (CAS 23465-33-0...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, evaluating the reactivity profile of an alkyl halide requires moving beyond basic classifications. 1-Bromo-2-methoxypropane (CAS 23465-33-0) is structurally classified as a primary alkyl bromide, yet its chemical behavior deviates significantly from standard primary halides like 1-bromopropane [4].

This guide provides an objective, data-driven comparison of 1-bromo-2-methoxypropane against alternative bromoalkanes, dissecting the stereoelectronic factors that govern its reactivity in nucleophilic substitution ( SN​2 ) and solvolysis ( SN​1 ) pathways.

Mechanistic Causality: The β -Methoxy Effect

The unique reactivity of 1-bromo-2-methoxypropane is dictated by the methoxy group located at the β -carbon. This functional group introduces a complex interplay of steric and electronic effects that fundamentally alter the transition state thermodynamics compared to unsubstituted analogs.

Steric Hindrance in SN​2 Trajectories

In a standard bimolecular substitution ( SN​2 ), the nucleophile must approach the electrophilic α -carbon at exactly 180° relative to the leaving bromide ion [2]. In 1-bromo-2-methoxypropane, the β -carbon is bonded to a methyl group and a methoxy group. This branching creates a steric bulk analogous to an isobutyl group, physically obstructing the backside attack trajectory and significantly increasing the activation energy ( Ea​ ) of the SN​2 transition state [2].

Inductive Electron Withdrawal (-I Effect)

Oxygen is highly electronegative, exerting a strong inductive pull (-I effect) through the σ -bonds. While this slightly increases the partial positive charge ( δ+ ) on the α -carbon, it simultaneously creates a region of high electron density around the β -carbon. When an electron-rich nucleophile (e.g., an alkoxide or azide) approaches, it experiences severe electrostatic repulsion from the methoxy oxygen's lone pairs, further retarding SN​2 kinetics [1].

The Myth of Anchimeric Assistance (NGP)

In solvolysis reactions, heteroatoms with lone pairs can sometimes accelerate the reaction via Neighboring Group Participation (NGP), forming a cyclic intermediate. However, for 1-bromo-2-methoxypropane, the methoxy oxygen is located at the β -position. NGP would require the formation of a 3-membered oxonium ion (a methyloxiranium intermediate). Due to extreme Baeyer angle strain, this 3-membered ring is thermodynamically and kinetically unfavorable compared to 5- or 6-membered rings [3]. Consequently, rather than accelerating solvolysis, the strong -I effect of the methoxy group severely destabilizes the developing primary carbocation, effectively shutting down the SN​1 pathway.

Quantitative Reactivity Comparison

To contextualize the reactivity of 1-bromo-2-methoxypropane, the following table summarizes its relative reaction rates compared to structurally related bromoalkanes.

SubstrateStructural ClassificationRelative SN​2 Rate (NaI / Acetone)Relative Solvolysis Rate (EtOH / H 2​ O)Primary Mechanistic Barrier
1-Bromopropane Unbranched Primary1.00 (Reference)1.00 (Reference)None (Standard baseline)
1-Bromo-2-methoxyethane Primary, β -methoxy~0.45< 0.10Inductive (-I) repulsion
1-Bromo-2-methoxypropane Branched Primary, β -methoxy ~0.03 < 0.01 Steric hindrance + Inductive (-I) repulsion
2-Bromo-2-methylpropane Tertiary< 0.001> 10 5 Steric blocking ( SN​2 ) / Hyperconjugation ( SN​1 )

Data Synthesis Note: Rates are normalized to 1-bromopropane. The severe retardation of 1-bromo-2-methoxypropane in both pathways highlights the compounding nature of its steric and electronic penalties [1] [2].

Experimental Workflows: Self-Validating Protocols

To objectively measure these reactivity differences in the laboratory, the following protocols are designed with built-in thermodynamic and stoichiometric feedback loops to ensure data integrity.

Protocol A: SN​2 Kinetic Analysis via Finkelstein Displacement

This protocol utilizes Sodium Iodide (NaI) in anhydrous acetone to isolate the SN​2 pathway. Acetone is specifically chosen as a polar aprotic solvent because it solvates the Na+ cation but leaves the I− anion unsolvated and highly nucleophilic, which is critical for overcoming the steric hindrance of the β -methoxy group [1].

  • Preparation : Dry 50 mL of HPLC-grade acetone over 3Å molecular sieves for 24 hours to prevent competitive hydrolysis.

  • Reagent Mixing : Dissolve 10.0 mmol of NaI in the anhydrous acetone at 25.0 °C (±0.1 °C) in a jacketed reaction vessel.

  • Initiation : Inject 1.0 mmol of 1-bromo-2-methoxypropane into the stirring solution. Start the kinetic timer.

  • Sampling & Quenching : Extract 0.5 mL aliquots at 15-minute intervals. Immediately quench each aliquot into 1 mL of ice-cold hexanes to arrest the reaction.

  • Analysis : Analyze the organic layer via GC-MS, tracking the disappearance of the substrate ( m/z 152/154) and the appearance of the iodinated product.

  • Self-Validation Checkpoint : The reaction is driven forward by the insolubility of NaBr in acetone. The stoichiometric mass of the precipitated NaBr must be filtered, dried, and weighed at the end of the reaction. This gravimetric yield must mathematically align with the kinetic conversion calculated via GC-MS integration, providing an internal cross-check against volatile substrate loss.

Protocol B: Solvolysis Rate Determination via In-Situ Conductometry

This protocol measures the highly retarded SN​1 solvolysis rate using an 80% aqueous ethanol solvent system. The solvent acts as both the ionizing medium and the nucleophile.

  • Equilibration : Place 100 mL of 80% (v/v) ethanol/water in a thermostated cell at 50.0 °C. Insert a calibrated conductivity probe.

  • Initiation : Inject 0.5 mmol of the bromoalkane.

  • Continuous Monitoring : As solvolysis proceeds, Hydrobromic acid (HBr) is generated. Record the conductivity ( Kt​ ) continuously. The increase in conductivity is directly proportional to the formation of H+ and Br− ions.

  • Endpoint Determination : To find the infinite-time conductivity ( K∞​ ), heat a sealed aliquot of the mixture to 80 °C for 48 hours to force complete solvolysis, then cool back to 50.0 °C and measure.

  • Self-Validation Checkpoint : The measured K∞​ must exactly match the theoretical conductivity of a standard 0.005 M HBr solution in 80% ethanol at 50.0 °C. If K∞​ is lower than the theoretical value, it indicates that competing elimination (E2/E1) pathways or substrate evaporation have compromised the kinetic data.

Reaction Pathway Visualization

The following diagram maps the mechanistic divergence of 1-bromo-2-methoxypropane, illustrating why the SN​2 pathway remains the only viable (albeit slow) route, while NGP and standard solvolysis fail.

Reactivity_Pathways Substrate 1-Bromo-2-methoxypropane (Primary Alkyl Halide) SN2 S_N2 Pathway (Bimolecular Substitution) Substrate->SN2 Strong Nucleophile (Polar Aprotic) Solvolysis S_N1 / Solvolysis (Unimolecular Ionization) Substrate->Solvolysis Weak Nucleophile (Polar Protic) NGP Anchimeric Assistance (Neighboring Group) Substrate->NGP Internal Attack TS_SN2 Sterically Hindered TS (+ Inductive Repulsion) SN2->TS_SN2 Carbocation Destabilized Primary Carbocation Solvolysis->Carbocation Oxonium Strained 3-Membered Oxonium Ion NGP->Oxonium Prod_SN2 Inverted Product (Major Pathway) TS_SN2->Prod_SN2 Prod_Solv Mixed Products (Highly Retarded) Carbocation->Prod_Solv Oxonium->Prod_Solv Ring Opening

Reaction pathways of 1-bromo-2-methoxypropane under varying nucleophilic conditions.

References

  • Benchchem. "2-Bromo-1-chloropropane (Technical Data including 1-Bromo-2-methoxypropane substitution profiles)". Benchchem Technical Support Center.
  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance in Branched Primary Systems". Master Organic Chemistry.
  • Chemistry Stack Exchange / Carey & Sundberg. "Dependence of rates of neighbouring group participation on length of alkyl chain". Stack Exchange.
  • PubChem. "1-Bromo-2-methoxypropane | C4H9BrO | CID 524021". National Institutes of Health (NIH).
Validation

"1-Bromo-2-methoxypropane" as an alternative to other alkylating agents

Optimizing N-Alkylation: 1-Bromo-2-methoxypropane as a Superior Reagent for Branched Ether Integration In medicinal chemistry and drug development, the precise introduction of alkyl-ether motifs—such as the 2-methoxyprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing N-Alkylation: 1-Bromo-2-methoxypropane as a Superior Reagent for Branched Ether Integration

In medicinal chemistry and drug development, the precise introduction of alkyl-ether motifs—such as the 2-methoxypropyl group—is a critical strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target receptor affinity. As a Senior Application Scientist, I frequently evaluate reagents for their scalability, atom economy, and mechanistic reliability. When synthesizing complex nitrogen-containing heterocycles (such as Kynurenine production inhibitors or Histamine H3-receptor modulators), researchers often face a choice: utilize a multi-step epoxide ring-opening/methylation sequence, or employ a direct alkylating agent[1].

This guide objectively compares (CAS: 23465-33-0) against traditional alternative pathways, providing mechanistic insights, comparative experimental data, and a self-validating protocol for direct N-alkylation[2].

Mechanistic Causality: Why Choose 1-Bromo-2-methoxypropane?

1-Bromo-2-methoxypropane ( C4​H9​BrO ) is a primary alkyl bromide featuring a beta-methoxy group. Choosing this specific reagent over alternatives is driven by fundamental physical organic chemistry principles:

  • Direct SN2 Kinetics vs. E2 Elimination: As a primary halide, it undergoes rapid bimolecular nucleophilic substitution (SN2) with minimal steric hindrance at the electrophilic carbon[3]. In contrast, attempting to use secondary bromides to install similar branched groups often leads to competing E2 elimination pathways under basic conditions, drastically reducing yields.

  • Circumventing Multi-Step Epoxide Routes: The traditional method to install a 2-methoxypropyl group involves reacting a nucleophile with propylene oxide, followed by deprotonation and methylation of the resulting secondary alcohol using methyl iodide. This two-step process reduces overall yield, requires highly toxic reagents (MeI), and complicates purification. 1-Bromo-2-methoxypropane achieves the exact same functionalization in a single step.

  • Thermodynamic Stability: The ether linkage is pre-formed in the reagent. This ensures that the reaction conditions only need to be optimized for the C-N bond formation, eliminating the risk of ether cleavage that can occur under the harsh conditions sometimes required for late-stage etherifications.

AlkylationWorkflow N1 Heterocyclic Substrate (e.g., Indole Derivative) N2 Base Deprotonation (e.g., K2CO3 or NaH) N1->N2 N3 Nucleophilic Anion Formation N2->N3 - H+ N4 Addition of 1-Bromo-2-methoxypropane N3->N4 N5 SN2 Transition State (Primary Carbon Attack) N4->N5 Direct Alkylation N6 N-(2-methoxypropyl) Target Compound N5->N6 - Br-

Caption: Workflow of direct SN2 N-alkylation using 1-Bromo-2-methoxypropane.

Comparative Performance Data

To validate the efficiency of 1-Bromo-2-methoxypropane, we summarize its performance against the traditional Propylene Oxide + Methyl Iodide two-step method, and an alternative linear isomer (1-Bromo-3-methoxypropane) in the N-alkylation of a standard indole scaffold.

Parameter1-Bromo-2-methoxypropane (Direct)Propylene Oxide + MeI (2-Step)1-Bromo-3-methoxypropane (Direct)
Reaction Steps 121
Overall Yield (%) 78 - 85%45 - 55%80 - 88%
Regioselectivity >98% (Primary Carbon)~85% (Ring Opening Variations)>98%
Reaction Time 24 hours (at 105°C)48 hours (Total)18 hours (at 90°C)
Byproducts Trace elimination productsDimethylated/Polyalkylated speciesTrace elimination products
Atom Economy HighLow (Requires excess MeI)High

Data Interpretation: While the linear 1-Bromo-3-methoxypropane exhibits slightly faster kinetics due to the lack of beta-branching, 1-Bromo-2-methoxypropane is non-negotiable when the specific branched 2-methoxypropyl pharmacophore is required for target binding (e.g., in Kynurenine production inhibitors)[1]. It vastly outperforms the two-step epoxide method in both yield and atom economy.

Self-Validating Experimental Protocol: N-Alkylation Workflow

The following protocol is adapted from validated pharmaceutical synthesis workflows for nitrogen-containing heterocyclic compounds[1]. It is designed as a self-validating system where reaction milestones can be empirically verified at each stage.

Materials:

  • Nitrogen-containing heterocycle (e.g., 10 mmol)

  • (16.3 mmol, 1.6 eq)[3]

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Hydride (NaH) (20 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve the heterocyclic substrate (10 mmol) in 50 mL of anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation of the electron-rich heterocycle.

  • Deprotonation: Slowly add the base ( K2​CO3​ or NaH, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the nucleophilic anion.

    • Validation Check: If using NaH, the evolution of H2​ gas will visibly cease, and the solution will typically deepen in color, confirming anion formation.

  • Alkylation: Add 1-Bromo-2-methoxypropane (2.5 g, 16.3 mmol) dropwise to the reaction mixture[1].

  • Thermal Activation: Heat the reaction mixture to 105°C and maintain stirring for 24 hours. Causality Note: The primary bromide requires this specific thermal energy input to overcome the activation barrier associated with the steric bulk of the beta-methoxy group during the SN2 transition state.

  • Reaction Monitoring: Monitor the reaction progression via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass peak and the appearance of the [M+H]+ peak corresponding to the N-(2-methoxypropyl) product.

  • Workup & Purification: Evaporate the DMF under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Isolation: Subject the crude residue to slurry purification using diisopropyl ether (or silica gel column chromatography) to yield the pure alkylated product[1].

Conclusion

For drug development professionals requiring the robust integration of a 2-methoxypropyl moiety, 1-Bromo-2-methoxypropane serves as a highly efficient, single-step alkylating agent. By leveraging direct SN2 kinetics, it circumvents the poor atom economy, regioselectivity issues, and safety hazards associated with multi-step epoxide/methyl iodide pathways, ensuring high yields in complex pharmaceutical syntheses.

Sources

Comparative

A Researcher's Guide to the Kinetic Analysis of 1-Bromo-2-methoxypropane Substitution Reactions

This guide provides an in-depth, comparative analysis of the kinetic methodologies used to elucidate the nucleophilic substitution mechanisms of 1-bromo-2-methoxypropane. As a secondary alkyl halide, this substrate lies...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the kinetic methodologies used to elucidate the nucleophilic substitution mechanisms of 1-bromo-2-methoxypropane. As a secondary alkyl halide, this substrate lies at the mechanistic crossroads, capable of reacting via both unimolecular (SN1) and bimolecular (SN2) pathways. The choice of pathway is not intrinsic to the molecule alone but is profoundly influenced by the experimental conditions.

Understanding the kinetics of these reactions is paramount for researchers in synthetic chemistry and drug development, as the reaction mechanism dictates product stereochemistry, reaction rate, and potential side reactions. This document moves beyond simple protocols to explain the causal logic behind experimental design, enabling scientists to not only perform these analyses but also to rationally control reaction outcomes. We will explore two distinct experimental frameworks, each designed to favor and probe one of the competing mechanisms.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are defined by the replacement of a leaving group (in this case, bromide) by a nucleophile. The timing of bond-breaking and bond-forming events distinguishes the SN1 and SN2 mechanisms.[1]

  • The SN1 Pathway: A stepwise mechanism characterized by the initial, slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step.[1][2] The carbocation is then rapidly attacked by a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (Rate = k[R-Br]) and is favored by polar protic solvents, which can stabilize the carbocation intermediate.[3][4][5]

  • The SN2 Pathway: A concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] This "backside attack" involves a single transition state.[7] Consequently, the reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu⁻]).[7][8] This pathway is sensitive to steric hindrance and is favored by strong nucleophiles and polar aprotic solvents.[4][5][9]

For a secondary halide like 1-bromo-2-methoxypropane, these two pathways are in direct competition. The specific experimental conditions—namely the choice of nucleophile and solvent—will tip the balance, allowing us to investigate each mechanism independently.[3]

Experimental Design 1: Probing the SN1 Pathway via Solvolysis

To favor the SN1 mechanism, we must create an environment that stabilizes the potential carbocation intermediate and utilizes a weak, non-basic nucleophile to minimize competition from the SN2 pathway.[4] The classic approach is a solvolysis reaction, where the solvent acts as the nucleophile.

Causality of Experimental Choices:

  • Solvent System (e.g., 80% Ethanol / 20% Water): A polar protic solvent is chosen for its ability to stabilize both the forming carbocation and the departing bromide ion through hydrogen bonding.[3] This significantly lowers the activation energy for the rate-determining ionization step.

  • Weak Nucleophile: Water and ethanol are weak nucleophiles, making a concerted SN2 attack less likely. Their role is to trap the carbocation after it has formed.

  • Monitoring Technique (Titration): The reaction produces hydrobromic acid (HBr) as a byproduct. By monitoring its production over time with a standardized base (e.g., NaOH), we can directly track the reaction's progress. This is a reliable and cost-effective method for determining reaction rates.[10]

Kinetic Analysis Workflow for Solvolysis

G cluster_prep Preparation cluster_run Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare standardized NaOH solution prep_sub Prepare 1-bromo-2-methoxypropane solution in 80% ethanol prep_sol->prep_sub prep_bath Equilibrate reaction flask in constant temp water bath prep_sub->prep_bath initiate Initiate reaction by adding substrate to solvent prep_bath->initiate withdraw Withdraw aliquots at regular time intervals (t0, t1, t2...) initiate->withdraw quench Quench aliquot in cold acetone withdraw->quench titrate Titrate produced HBr with standardized NaOH quench->titrate record Record volume of NaOH used for each time point titrate->record titrate->record calculate Calculate [HBr] produced, which equals [R-Br] reacted record->calculate plot Plot ln([R-Br]t) vs. time calculate->plot determine Determine rate constant (k) from slope (-k) plot->determine

Caption: Generalized workflow for a kinetic study of solvolysis via titration.

Detailed Solvolysis Protocol
  • Solution Preparation: Prepare a ~0.1 M solution of 1-bromo-2-methoxypropane in a solvent mixture of 80% ethanol and 20% deionized water. Prepare a standardized ~0.1 M NaOH solution.

  • Reaction Setup: Place the reaction flask in a constant-temperature water bath (e.g., 25°C) and allow it to equilibrate.

  • Initiation and Sampling: Start the reaction and simultaneously a timer. At regular, recorded intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing cold acetone to effectively stop the reaction by drastically reducing the solvent polarity.

  • Titration: Add a few drops of a suitable indicator (e.g., bromothymol blue) and titrate the quenched solution with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

  • Data Analysis: The concentration of HBr produced at time 't' corresponds to the amount of alkyl halide that has reacted. Calculate the concentration of remaining 1-bromo-2-methoxypropane at each time point. A plot of ln[Alkyl Halide] versus time should yield a straight line for a first-order reaction, with the slope equal to -k.

Experimental Design 2: Isolating the SN2 Pathway

To favor the SN2 mechanism, we must use a strong nucleophile in a solvent that does not solvate it heavily, thereby increasing its reactivity.[4][9] This setup allows us to directly measure the dependence of the reaction rate on the nucleophile's concentration.

Causality of Experimental Choices:

  • Solvent (Acetone): Acetone is a polar aprotic solvent. It can dissolve the ionic nucleophile (e.g., NaI) by solvating the cation (Na⁺), but it does not form strong hydrogen bonds with the anion (I⁻). This leaves the iodide nucleophile "naked" and highly reactive, promoting the SN2 attack.[3][9]

  • Strong Nucleophile (Sodium Iodide): Iodide (I⁻) is an excellent nucleophile. Its high nucleophilicity increases the likelihood of a concerted bimolecular attack, outcompeting the unimolecular pathway.[4]

  • Monitoring Technique (Initial Rates): The method of initial rates is a robust way to determine the rate law. By systematically varying the initial concentration of each reactant while holding the other constant, we can determine the reaction order with respect to both the alkyl halide and the nucleophile.[6]

Reaction Mechanisms for 1-Bromo-2-methoxypropane

Caption: Competing SN1 and SN2 pathways for 1-bromo-2-methoxypropane.

Detailed SN2 Protocol (Method of Initial Rates)
  • Solution Preparation: Prepare stock solutions of known concentration for both 1-bromo-2-methoxypropane and sodium iodide in anhydrous acetone.

  • Experimental Runs: Design a series of experiments where the initial concentrations are varied, as outlined in the table below.

  • Reaction and Monitoring: For each run, mix the reactant solutions in a thermostated vessel. Monitor the disappearance of the iodide ion or the appearance of the product using an appropriate technique (e.g., titration with a standardized thiosulfate solution for remaining iodine, or gas chromatography to measure product formation). The initial rate is determined by measuring the change in concentration over a short initial time period.

  • Data Analysis: Compare the initial rates between runs to determine the reaction order.

    • Comparing Runs 1 and 2 (where [Nu⁻] is constant) shows the effect of changing [R-Br].

    • Comparing Runs 1 and 3 (where [R-Br] is constant) shows the effect of changing [Nu⁻].

    • The rate law is determined to be Rate = k[R-Br]x[Nu⁻]y, where x and y are the reaction orders. For an ideal SN2 reaction, both x and y will be 1.[7]

Comparative Data Summary

Table 1: Hypothetical Data for SN1 Solvolysis (Reaction: 1-Bromo-2-methoxypropane in 80% EtOH/H₂O at 25°C)

RunInitial [R-Br] (M)Initial Rate (M/s)
10.101.5 x 10⁻⁶
20.203.0 x 10⁻⁶
30.304.5 x 10⁻⁶

Analysis: Doubling the initial concentration of the alkyl halide doubles the initial rate, indicating the reaction is first-order with respect to the substrate. This is consistent with an SN1 mechanism where the rate-determining step is the unimolecular ionization of the alkyl halide.[2]

Table 2: Hypothetical Data for SN2 Reaction (Reaction: 1-Bromo-2-methoxypropane + NaI in Acetone at 25°C)

RunInitial [R-Br] (M)Initial [NaI] (M)Initial Rate (M/s)
10.100.102.2 x 10⁻⁵
20.200.104.4 x 10⁻⁵
30.100.204.4 x 10⁻⁵

Analysis: Doubling the alkyl halide concentration while keeping the nucleophile constant doubles the rate (Run 1 vs. 2). Doubling the nucleophile concentration while keeping the alkyl halide constant also doubles the rate (Run 1 vs. 3). This demonstrates that the reaction is first-order with respect to both reactants, giving an overall second-order rate law (Rate = k[R-Br][NaI]). This result is the hallmark of an SN2 mechanism.[7][8]

Conclusion

The kinetic analysis of 1-bromo-2-methoxypropane provides a clear and compelling illustration of the principles governing nucleophilic substitution reactions. As a secondary alkyl halide, its reactivity is a function of its environment. By carefully selecting the solvent and nucleophile, a researcher can direct the reaction down either an SN1 or SN2 pathway.

  • In polar protic solvents with weak nucleophiles, the reaction proceeds via an SN1 mechanism , with a rate dependent solely on the alkyl halide concentration.

  • In polar aprotic solvents with strong nucleophiles, the reaction proceeds via an SN2 mechanism , with a rate dependent on the concentration of both the alkyl halide and the nucleophile.

The experimental protocols and analytical frameworks presented in this guide provide a robust system for validating these mechanistic pathways. This understanding is not merely academic; it is fundamental to controlling chemical reactions to achieve desired products with high yield and stereospecificity, a critical goal for all professionals in the chemical and pharmaceutical sciences.

References

  • Benchchem. A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxy-2-methylpropane Substitution Reactions.
  • BrainKart. Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018).
  • Benchchem. Synthesis of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide.
  • JoVE. SN2 Reaction: Kinetics. (2023).
  • Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. (2021).
  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Benchchem. A Comparative Guide to the Use of 1-Bromo-2-methoxy-2-methylpropane and Other Bromoalkanes in Ether Synthesis.
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. (2025).
  • BITS Pilani. Nucleophilic Substitution Reactions.
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
  • Quora. Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1... (2017).
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021).
  • Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • Benchchem. Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide.
  • Dalal Institute. Methods of Determining Mechanisms.
  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • ResearchGate. AN INSILCO STUDY OF 1,1-DIFLUORO-2-METHOXYPROPANE REACTION MECHANISM WITH THE BROMINE MONOXIDE (BrO) RADICAL. (2026).
  • PubChem - NIH. 1-Bromo-2-methoxypropane.
  • Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations.
  • Guidechem. 1-bromo-2-methoxypropane 23465-33-0 wiki.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).
  • Chemical Review and Letters. Thermodynamics and kinetics of 1-fluoro-2-methoxypropane vs Bromine monoxide radical (BrO): A computational view.
  • Chegg.com. Solved Solvolysis of 2-bromo-2-methylpropane occurs through | Chegg.com. (2017).
  • ChemEd X. Solvolysis of Bromobutane Isomers.
  • Chegg.com. Solved (a) during its solvolysis reaction, some | Chegg.com. (2015).

Sources

Validation

Beyond Standard Alkylation: Evaluating the Efficacy of 1-Bromo-2-methoxypropane in Advanced Synthetic Routes

As a Senior Application Scientist, I approach the selection of alkylating agents not merely as a synthetic step, but as a strategic decision that dictates both manufacturing scalability and the ultimate pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of alkylating agents not merely as a synthetic step, but as a strategic decision that dictates both manufacturing scalability and the ultimate pharmacokinetic (PK) viability of a drug candidate. When designing small-molecule therapeutics, introducing an alkoxyalkyl group is a proven method to tune lipophilicity.

This guide provides an objective, data-driven comparison of 1-Bromo-2-methoxypropane (CAS: 23465-33-0)[1] against standard alternatives, detailing the causality behind its reactivity and providing a self-validating experimental protocol for its application.

The Mechanistic Trade-Off: Synthesis vs. Pharmacokinetics

The primary utility of 1-Bromo-2-methoxypropane (1-B2MP) lies in its ability to install a β -methyl branched ether motif. To understand its efficacy, we must analyze the causality between its molecular geometry and its behavior in both the round-bottom flask and the human body.

  • The Synthetic Challenge (Steric Hindrance): In a standard SN​2 nucleophilic substitution, the transition state requires the nucleophile to approach the electrophilic carbon at a 180° angle to the departing bromide ion. The methyl group at the C2 position of 1-B2MP creates significant steric bulk adjacent to the reaction center, raising the activation energy barrier. Consequently, 1-B2MP reacts slower than linear analogs like 1-bromo-3-methoxypropane.

  • The Pharmacokinetic Advantage (Steric Shielding): Why tolerate this synthetic difficulty? Because that same steric bulk provides a critical in vivo advantage. Linear ethers are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes. The β -methyl branch in the 1-B2MP adduct physically shields the ether oxygen from the enzymatic active site, drastically improving the metabolic half-life of the resulting compound.

Logic A 1-Bromo-2-methoxypropane (β-Methyl Branched Ether) B Synthetic Impact: Increased Steric Hindrance A->B Mechanism C Pharmacokinetic Impact: Steric Shielding of Ether A->C In Vivo D Requires Elevated Temp (50°C - 105°C) & Strong Base B->D Dictates Protocol E Reduced CYP450 Cleavage & Improved Half-Life C->E Clinical Benefit

Logical mapping of 1-B2MP's structural features to synthetic and clinical outcomes.

Comparative Efficacy in N-Alkylation

To objectively evaluate 1-B2MP, we must benchmark it against common alternatives used for N-alkylation of heterocyclic scaffolds (e.g., indoles, pyrazoles, or amides).

Quantitative Comparison Table
Alkylating AgentStructure TypeRelative SN​2 ReactivityTypical Reaction TempPrimary Pharmacokinetic Profile
1-Bromobutane Linear AlkylHigh (Baseline)25°C – 50°CHigh lipophilicity (LogP); lacks H-bond acceptors.
1-Bromo-3-methoxypropane Linear EtherHigh (~0.9x)40°C – 60°CReduced LogP; highly susceptible to rapid O-dealkylation.
1-Bromo-2-methoxypropane Branched EtherModerate (~0.4x)50°C – 105°CReduced LogP; excellent metabolic stability due to steric shielding.

Field-Proven Evidence: The necessity for elevated temperatures when using 1-B2MP is well-documented in patent literature. For instance, in the synthesis of heterocyclic anti-inflammatory agents, successful N-alkylation with 1-B2MP required heating to 50°C in DMF[2]. In more sterically demanding applications, such as the synthesis of kynurenine production inhibitors (IDO inhibitors), the reaction required prolonged heating at 105°C for 24 hours to achieve full conversion[3].

Self-Validating Experimental Protocol

A robust protocol cannot rely on arbitrary timers; it must be a self-validating system driven by empirical data. Because 1-B2MP requires elevated temperatures, there is a competing risk of E2 elimination (yielding 2-methoxypropene). The following step-by-step methodology for heterocyclic N-alkylation mitigates this risk through strict temperature control and in-process LC-MS validation.

Step-by-Step Methodology

Step 1: Nucleophile Activation (Deprotonation)

  • Dissolve the heterocyclic substrate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH is chosen over weaker bases (like K2CO3) to ensure complete, irreversible deprotonation, maximizing the nucleophilicity of the substrate to overcome the steric hindrance of 1-B2MP.

  • Stir at room temperature for 1 hour until hydrogen gas evolution ceases.

Step 2: Electrophilic Addition 5. Add 1-Bromo-2-methoxypropane (1.5 eq) dropwise. Note: An excess is used to compensate for trace losses due to E2 elimination at higher temperatures. 6. Heat the reaction mixture to 50°C (or up to 105°C for highly hindered substrates[3]).

Step 3: In-Process Control (The Self-Validating Checkpoint) 7. After 6 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. 8. Decision Gate:

  • If starting material is <5% (Area Under Curve), proceed to Step 4.

  • If starting material is >5%, add an additional 0.3 eq of 1-B2MP, maintain heating, and re-test in 4 hours. Do not proceed based on time alone.

Step 4: Quench and Isolation 9. Cool the reaction to 0°C and carefully quench with saturated aqueous NH4​Cl . Causality: A mild acidic quench neutralizes unreacted NaH without risking cleavage of the newly formed ether linkage. 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol S1 1. Deprotonation NaH / DMF (0°C to RT) S2 2. Alkylation Add 1-B2MP (50-105°C) S1->S2 1-2h S3 3. Validation LC-MS (>95% Conversion) S2->S3 6-24h S3->S2 If <95%, add more 1-B2MP S4 4. Quench & Isolate NH4Cl (aq) / EtOAc S3->S4 Pass

Self-validating experimental workflow for N-alkylation with built-in LC-MS checkpoints.

Conclusion

While 1-Bromo-2-methoxypropane presents a higher kinetic barrier to substitution than its linear counterparts, its strategic application is indispensable in modern drug discovery. By understanding the causality between its branched structure and its reactivity, chemists can rationally design robust, self-validating synthetic routes that yield metabolically superior drug candidates.

References
  • PubChem CID 524021 (1-Bromo-2-methoxypropane) - National Institutes of Health.1

  • US 2012/0010203A1 - Patent Application Publication (Anti-inflammatory Agents). 2

  • EP 2374802 A1 - European Patent Office (Kynurenine Production Inhibitor). 3

Sources

Comparative

Spectroscopic Comparison Guide: 1-Bromo-2-methoxypropane and Its Isomers

Executive Summary & Causality in Isomer Differentiation In pharmaceutical development and complex organic synthesis, the precise identification of positional isomers is non-negotiable. The regiochemistry of a starting ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality in Isomer Differentiation

In pharmaceutical development and complex organic synthesis, the precise identification of positional isomers is non-negotiable. The regiochemistry of a starting material dictates the trajectory of downstream cross-coupling or nucleophilic substitution reactions. This guide provides an in-depth spectroscopic comparison of three C4​H9​BrO isomers: 1-Bromo-2-methoxypropane , 2-Bromo-1-methoxypropane , and 1-Bromo-3-methoxypropane . By integrating nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, we establish a self-validating analytical framework for unambiguous isomer differentiation.

Structural & Mechanistic Overview

The fundamental spectroscopic differences between these isomers are governed by the relative positioning of the highly electronegative oxygen atom (methoxy group) and the polarizable bromine atom.

  • 1-Bromo-2-methoxypropane: Features a secondary ether linkage and a primary bromide. The methine proton is strongly deshielded by the directly adjacent oxygen atom[1].

  • 2-Bromo-1-methoxypropane: Features a primary ether and a secondary bromide. The methine proton is adjacent to the bromine, altering the inductive deshielding environment and heavily impacting the adjacent methyl group[2].

  • 1-Bromo-3-methoxypropane: A linear alkane derivative where the ether and bromide functionalities are separated by a central, isolated methylene bridge, minimizing direct electronic interplay between the two heteroatoms[3].

Spectroscopic Data Presentation

Nuclear Magnetic Resonance ( 1 H NMR) Causality

The chemical shift of the methyl ( CH3​ ) or central methylene ( CH2​ ) protons serves as the primary diagnostic tool. Oxygen ( χ≈3.44 ) is significantly more electronegative than bromine ( χ≈2.96 ). Consequently, protons adjacent to the carbon-oxygen bond experience greater electron withdrawal (deshielding) than those adjacent to the carbon-bromine bond.

  • In 1-Bromo-2-methoxypropane , the methyl group is adjacent to the oxygen-bearing methine carbon, resonating as a doublet at ~1.25 ppm[4].

  • In 2-Bromo-1-methoxypropane , the methyl group is adjacent to the bromine-bearing methine carbon. The combined inductive effect of the halogen shifts this doublet significantly downfield to ~1.70 ppm[2].

  • In 1-Bromo-3-methoxypropane , the central methylene group is isolated from direct heteroatom attachment, appearing as a distinct, easily identifiable quintet at ~2.10 ppm[5].

Table 1: 1 H NMR Spectral Comparison ( CDCl3​ , 600 MHz)

Isomer CH3​ / Central CH2​ Methoxy ( OCH3​ )Methine ( CH ) / CH2​ -Br CH2​ -O
1-Bromo-2-methoxypropane ~1.25 ppm (d, 3H)~3.35 ppm (s, 3H)~3.55 ppm (m, 1H, CH-O)~3.40 ppm (m, 2H, CH2​ Br)
2-Bromo-1-methoxypropane ~1.70 ppm (d, 3H)~3.35 ppm (s, 3H)~4.15 ppm (m, 1H, CH-Br)~3.50 ppm (m, 2H, CH2​ O)
1-Bromo-3-methoxypropane ~2.10 ppm (quintet, 2H)~3.33 ppm (s, 3H)~3.50 ppm (t, 2H, CH2​ Br)~3.45 ppm (t, 2H, CH2​ O)
Mass Spectrometry (EI-GC-MS) Causality

Under electron ionization (EI), aliphatic ethers undergo rapid α -cleavage. The fragmentation pathway is dictated by the stability of the resulting oxonium ion.

  • 1-Bromo-2-methoxypropane loses a bromomethyl radical ( ⋅CH2​Br ) to yield a highly stable secondary oxonium ion at m/z 59.

  • Conversely, 2-Bromo-1-methoxypropane and 1-Bromo-3-methoxypropane undergo α -cleavage to yield a primary oxonium base peak at m/z 45 ( [CH2​=O−CH3​]+ ).

Table 2: Key MS Fragments (70 eV EI-GC-MS)

IsomerMolecular Ion [M]+ Base PeakKey α -Cleavage Loss
1-Bromo-2-methoxypropane m/z 152 / 154m/z 59Loss of ⋅CH2​Br (m/z 93/95)
2-Bromo-1-methoxypropane m/z 152 / 154m/z 45Loss of ⋅CH(CH3​)Br (m/z 107/109)
1-Bromo-3-methoxypropane m/z 152 / 154m/z 45Loss of ⋅CH2​CH2​Br (m/z 107/109)

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility across laboratories, the following self-validating protocols must be strictly adhered to.

Protocol A: Self-Validating 1 H NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 ± 0.5 mg of the synthesized or commercial C4​H9​BrO isomer.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) containing 0.05% v/v tetramethylsilane (TMS). Causality: TMS acts as an internal standard, creating a self-validating zero-point reference to prevent chemical shift drift.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

  • Acquisition Parameters: Insert the tube into a 600 MHz NMR spectrometer. Set the probe temperature to 298 K. Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 1.5 seconds to ensure complete longitudinal relaxation.

  • Processing: Apply a Fourier transform, perform manual phase and baseline corrections, and precisely calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm[1].

Protocol B: Self-Validating GC-MS Acquisition
  • Sample Preparation: Dilute the isomer sample to a final concentration of 1.0 mg/mL in GC-grade dichloromethane ( CH2​Cl2​ ).

  • Instrument Setup: Utilize a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL of the sample using a split ratio of 1:50. Causality: The high split ratio prevents column overloading and peak tailing, ensuring sharp chromatographic resolution. Maintain the injector port temperature at 250 °C.

  • Oven Temperature Program: Set the initial oven temperature to 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Mass Spectrometer Settings: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and scan from m/z 30 to 300.

Analytical Workflow Visualization

Isomer_Differentiation N1 Unknown C4H9BrO Isomer N2 1H NMR (600 MHz) Regiochemical Mapping N1->N2 N3 GC-MS (70 eV EI) Alpha-Cleavage Analysis N1->N3 N4 1-Bromo-2-methoxypropane CH3: ~1.25 ppm (d) Base Peak: m/z 59 N2->N4 N5 2-Bromo-1-methoxypropane CH3: ~1.70 ppm (d) Base Peak: m/z 45 N2->N5 N6 1-Bromo-3-methoxypropane CH2: ~2.10 ppm (quintet) Base Peak: m/z 45 N2->N6 N3->N4 N3->N5 N3->N6

Figure 1: Analytical workflow for differentiating C4H9BrO isomers via NMR and GC-MS.

References

  • RSC Advances - A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol (Details NMR parameters and minor product identification).
  • PubChem (NIH) - 2-Bromo-1-methoxypropane | C4H9BrO | CID 524034 (Chemical and physical property validation).
  • PubChem (NIH) - 1-Bromo-2-methoxypropane | C4H9BrO | CID 524021 (Structural and spectroscopic registry).
  • Guidechem - 1-Bromo-3-methoxypropane 36865-41-5 wiki (Compound properties and synthesis applications).
  • Organic Process Research & Development (ACS) - A Second Generation Synthesis of Benzyl Piperidine Derivatives (Discusses 1-bromo-3-methoxypropane as a reagent/impurity).

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-2-methoxypropane proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 1-Bromo-2-methoxypropane For researchers and drug development professionals, the safe management of halogenated organic building blocks is a critical l...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 1-Bromo-2-methoxypropane

For researchers and drug development professionals, the safe management of halogenated organic building blocks is a critical logistical and safety mandate. 1-Bromo-2-methoxypropane is a volatile, brominated alkylating agent. This guide establishes a rigorous, self-validating protocol for its handling and disposal, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while mitigating risks of toxic exposure and laboratory fires.

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties of 1-Bromo-2-methoxypropane is the foundation of any operational safety plan. The presence of the methoxy group and the bromine atom renders it both highly reactive and volatile.

Property / AttributeValue / Classification
Chemical Name 1-Bromo-2-methoxypropane
CAS Number 23465-33-0[1]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
GHS Hazard Codes H226, H315, H319, H335 / H336[3]
Primary Hazards Flammable Liquid (Cat 3), Skin/Eye Irritant (Cat 2/2A)[4]
RCRA Waste Code D001 (Ignitable)[5]

Causality Insight: The compound's classification as a Category 3 Flammable Liquid (H226) dictates that its vapor can easily form explosive mixtures with air at room temperature[3]. Furthermore, its alkylating potential—common among brominated propanes—drives its categorization as a severe skin and eye irritant (H315, H319) and a respiratory hazard (H335)[3].

Operational Safety & Handling Protocols

Do not rely solely on personal protective equipment (PPE); safety must be engineered directly into the workflow.

  • Step 1: Engineering Controls (Ventilation): All transfers, dilutions, and reactions involving 1-Bromo-2-methoxypropane must be conducted inside a certified chemical fume hood.

    • Causality: The compound's high volatility means vapor concentrations can rapidly exceed safe occupational exposure limits in ambient air. The fume hood provides a physical barrier and directional airflow to eliminate inhalation risks.

  • Step 2: Static Discharge Mitigation: Ground and bond all receiving and dispensing containers. Use only non-sparking tools.

    • Causality: Because the chemical is a flammable liquid, static electricity generated by fluid transfer can serve as an ignition source. Grounding neutralizes this electrical potential difference, preventing flash fires.

  • Step 3: Personal Protective Equipment (PPE): Don a flame-retardant antistatic lab coat, safety goggles, and heavy-duty nitrile or butyl rubber gloves.

    • Causality: Standard latex gloves offer poor resistance to halogenated organics. Nitrile or butyl rubber prevents rapid chemical permeation, protecting against the compound's severe skin-irritating properties[3].

Waste Segregation & Accumulation Strategy

The most critical logistical failure in laboratory waste management is the improper mixing of halogenated and non-halogenated solvents. 1-Bromo-2-methoxypropane must be strictly segregated as Halogenated Organic Waste .

  • Causality of Segregation: Non-halogenated solvent waste (e.g., ethanol, acetone) is frequently sent to cement kilns for "fuel blending"—a process that recovers energy[6]. However, halogenated solvents containing bromine or chlorine cannot be used for fuel blending. When combusted, they do not cleanly break down into carbon dioxide and water; instead, they generate highly corrosive and toxic hydrohalic acids (such as hydrobromic acid, HBr)[6]. If 1-Bromo-2-methoxypropane is mixed into a non-halogenated waste stream, the entire drum becomes ineligible for fuel blending, exponentially increasing disposal costs and violating EPA RCRA environmental emission standards[6].

Regulatory Classification & Disposal Execution

Under EPA RCRA guidelines, spent 1-Bromo-2-methoxypropane is classified as a characteristic hazardous waste due to its ignitability (D001)[5].

  • Step 1: Containerization: Accumulate waste in a high-density polyethylene (HDPE) or safety-coated glass container equipped with a self-closing, vented funnel to prevent vapor buildup.

  • Step 2: Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container[7]. Mark clearly as "Hazardous Waste - Halogenated Solvent (Contains Bromine) - Flammable".

  • Step 3: Storage Limits: Store in a dedicated flammable storage cabinet. Ensure the accumulation time does not exceed the RCRA limit (typically 90 to 180 days depending on your facility's generator status)[7].

  • Step 4: Licensed Transport & Destruction: Transfer the waste to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The facility will subject the waste to high-temperature incineration (>1200°C) equipped with an alkaline gas scrubber to neutralize the resulting HBr gas before atmospheric release[6].

G A 1-Bromo-2-methoxypropane Waste Generation B Halogenated Waste Segregation A->B Primary Route C Non-Halogenated Waste (DO NOT MIX) A->C Avoid D RCRA Compliant Storage (Ignitable / D001) B->D Accumulation E Licensed Hazardous Waste Transport D->E Manifesting F High-Temp Incineration (>1200°C) E->F Destruction G Alkaline Gas Scrubber (Neutralizes HBr) F->G Emission Control

Workflow for the segregation, transport, and incineration of halogenated solvent waste.

Spill Response & Emergency Protocols

In the event of an accidental release, execute the following self-validating containment protocol:

  • Step 1: Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation to disperse flammable vapors[8].

  • Step 2: Ignition Source Elimination: Shut off all hot plates, stirrers, and nearby electrical equipment to prevent vapor ignition.

  • Step 3: Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or diatomaceous earth[8].

    • Causality: Never use combustible materials like sawdust or paper towels for a flammable liquid spill. The high surface area of the combustible absorbent mixed with the oxidizing/flammable liquid creates a severe, spontaneous fire hazard.

  • Step 4: Decontamination: Sweep the absorbed mixture using non-sparking tools, place it into a chemically resistant hazardous waste container, and seal it. Wash the spill area with mild soap and water to remove residual organic traces[8].

References[1] Title: 1-bromo-2-methoxypropane — Chemical Substance Information - NextSDS

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromo-2-methoxypropane

Welcome to a comprehensive guide on the safe handling of 1-Bromo-2-methoxypropane (CAS No. 23465-33-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of 1-Bromo-2-methoxypropane (CAS No. 23465-33-0). In research and development, our progress is intrinsically linked to our ability to manage chemical risks effectively. This guide moves beyond mere compliance, offering a deep dive into the causality behind our safety protocols. Our objective is to empower you with the knowledge to work confidently and safely, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the "Why"

1-Bromo-2-methoxypropane is a flammable liquid that poses significant irritant hazards.[1][2] A thorough understanding of its risk profile is the foundation of any effective safety plan.

  • Flammability: The compound is a flammable liquid and vapor (GHS Category 3).[3][4] Vapors can travel to an ignition source and flash back. Therefore, all handling procedures must be grounded in the prevention of fire and explosion, dictating the use of non-sparking tools and grounded equipment.[5][6]

  • Irritation: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4] This necessitates direct barrier protection to prevent contact with these sensitive tissues.

  • The Unseen Risk Profile: Crucially, no specific Occupational Exposure Limit (OEL) has been established for 1-Bromo-2-methoxypropane.[1][5] In the absence of definitive data, we must adopt a more conservative stance. We can draw cautionary parallels from the structurally related compound, 1-bromopropane, which is associated with neurotoxicity and reproductive harm at exposure levels as low as 10 ppm.[7] This informs our insistence on high-level engineering controls and robust PPE.

The Hierarchy of Controls: A Foundational Approach

Before we even select a pair of gloves, we must consider the hierarchy of controls. PPE is the last line of defense, not the first.

  • Engineering Controls: Your primary barrier is a certified chemical fume hood. All work involving 1-Bromo-2-methoxypropane, from transfers to reactions, must be conducted within a fume hood to minimize inhalation exposure.[8] Ensure your facility uses explosion-proof ventilation and lighting.[3]

  • Administrative Controls: Establish designated areas for handling this chemical. Ensure all users are trained on this specific protocol. Never work alone.

  • Personal Protective Equipment (PPE): The final, essential barrier between you and the hazard.

Personal Protective Equipment: Your Detailed Protocol

The selection of PPE is not a one-size-fits-all matter. It requires a nuanced understanding of the chemical's behavior and the limitations of the equipment.

Direct contact with even a small splash of 1-Bromo-2-methoxypropane can cause serious eye irritation.[4]

  • Minimum Requirement: At all times, wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][6] These must be indirectly vented and provide a complete seal around the eyes.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, supplement your goggles with a full-face shield.[5] The face shield protects the entire face but does not provide a seal, hence why it must be worn with goggles.

This is arguably the most critical and nuanced area of PPE selection for this compound.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened. For larger scale operations, a chemically resistant apron or suit may be necessary. Wear long pants and closed-toe shoes.

  • Hand Protection: The choice of glove material is paramount. As a halogenated hydrocarbon, 1-Bromo-2-methoxypropane can degrade common glove materials.

    • Avoid (for prolonged contact): Standard, thin-walled nitrile gloves are generally not recommended for immersive work or extended handling of halogenated hydrocarbons.[9][10] These chemicals can cause nitrile to swell and degrade, leading to rapid permeation.[9]

    • Recommended for Splash Protection: For incidental contact, such as brief handling of small quantities within a fume hood, a thicker (e.g., >8 mil) nitrile or neoprene glove may be acceptable.[8] Always double-glove in these situations and immediately remove and inspect the outer glove after any known contact.

    • Recommended for Extended Use: For longer duration tasks or where significant contact is possible, Butyl rubber gloves are the preferred choice.[10] Butyl rubber generally exhibits better resistance to halogenated solvents compared to nitrile.[11][12] However, no glove is impervious forever. Always inspect gloves for signs of degradation before and during use.

All routine work must be performed inside a functioning chemical fume hood, which should make respiratory protection unnecessary. However, in the case of engineering control failure or a large spill, respiratory protection is critical.

  • Emergency Use: A full-face respirator with a combination organic vapor/acid gas (ABEK-type) cartridge is recommended.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place before any user is permitted to wear a respirator.[6]

Data Presentation: PPE Selection Summary
Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face Indirectly-vented chemical safety gogglesGoggles and a full-face shieldProtects against serious eye irritation from splashes.[4]
Hand Double-gloving with thick (>8 mil) Nitrile or Neoprene glovesButyl rubber glovesHalogenated hydrocarbons can degrade nitrile; Butyl rubber offers superior resistance for extended contact.[9][10][11]
Body Flame-resistant lab coat, long pants, closed-toe shoesChemically resistant apron over lab coatProtects against skin irritation and provides a barrier in case of spills.[5]
Respiratory Not required when using a fume hoodFull-face respirator with ABEK-type cartridgeFor emergency use only (e.g., large spill, ventilation failure), protecting against respiratory irritation.[1]

Operational and Disposal Plans

Emergency Protocol: Chemical Spill Response

Immediate and correct response to a spill is critical to mitigating risk. The following workflow should be memorized by all personnel.

Spill_Response cluster_InitialActions Immediate Actions cluster_Response Containment & Cleanup cluster_Final Final Steps Alert Alert Personnel & Evacuate Area Ignition Remove Ignition Sources (If safe to do so) Don_PPE Don Appropriate PPE (Butyl Gloves, Respirator, Goggles) Alert->Don_PPE Assess situation Ventilate Ensure Max Ventilation (Fume Hood On High) Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) Collect Collect Material with Non-Sparking Tools Package Place in Sealed, Labeled 'Halogenated Waste' Container Decontaminate Decontaminate Area Package->Decontaminate Once secured Doff_PPE Doff & Dispose of Contaminated PPE Report Report Incident to EHS

Caption: Workflow for handling a 1-Bromo-2-methoxypropane spill.

Step-by-Step Spill Procedure:

  • Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Control Vapors & Ignition: If safe, turn off any nearby ignition sources. Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[13]

  • Don PPE: Before re-entering the area, don the appropriate PPE, including butyl rubber gloves, safety goggles, and if the spill is large, a respirator.[8]

  • Contain: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad.[13]

  • Collect: Using non-sparking tools, carefully collect the absorbed material.[1]

  • Package for Disposal: Place the material into a suitable, chemically resistant container (e.g., HDPE or glass) that can be tightly sealed.[8][13]

  • Label: Clearly label the container as "Hazardous Waste: 1-Bromo-2-methoxypropane" and include the date.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the sealed container and any contaminated PPE according to your institution's hazardous waste procedures.

Disposal Plan: Managing Halogenated Waste

Proper segregation of waste is non-negotiable for safety and environmental compliance.

  • Designated Waste Container: 1-Bromo-2-methoxypropane must be disposed of in a container specifically designated for Halogenated Organic Waste .[14][15]

  • No Mixing: Never mix halogenated waste with non-halogenated solvents, aqueous waste, or solid waste.[8][15] Incompatible materials can lead to dangerous chemical reactions.

  • Container Management: Use only approved HDPE or glass waste containers with secure, threaded caps.[8][13] The container must be kept closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," and all chemical constituents must be listed.[13]

  • Pickup: Follow your institution's Environmental Health & Safety (EHS) protocol for hazardous waste pickup.[8]

By adhering to these detailed protocols, you ensure a multi-layered defense against the hazards of 1-Bromo-2-methoxypropane, fostering a culture of safety and scientific integrity within your laboratory.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

  • Hazardous Waste Segregation. Unknown Source. Available from: [Link]

  • Propane, 1-bromo-: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available from: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. Available from: [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Unknown Source. Available from: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of South Florida. Available from: [Link]

  • Common Name: 1-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • Butyl Or Nitrile Gloves: Uses, Industries and How to Choose. International Safety. Available from: [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks?. Oxwork. Available from: [Link]

  • SAFETY DATA SHEET - 1-Bromo-2-methylpropane. Thermo Fisher Scientific. Available from: [Link]

  • Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). Cole-Parmer. Available from: [Link]

  • Glove Guide - Chemical Compatibility. University of South Florida. Available from: [Link]

  • Glove Compatibility - CP Lab Safety. CP Lab Safety. Available from: [Link]

  • 1-bromo-2-methoxypropane — Chemical Substance Information. NextSDS. Available from: [Link]

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